Atomoxetine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGCDTVCOLNTBX-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1O[C@H](CCNC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044297 | |
| Record name | Atomoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Atomoxetine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014434 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
64-65 ºC at 0.760 mmHg | |
| Record name | Atomoxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
White to practically white solid ... solubility of 27.8 mg/L in water. /Hydrochloride/, 3.90e-03 g/L | |
| Record name | Atomoxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ATOMOXETINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7352 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Atomoxetine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014434 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83015-26-3, 82248-59-7 | |
| Record name | Atomoxetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83015-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atomoxetine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083015263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atomoxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Atomoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, (γR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATOMOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASW034S0B8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ATOMOXETINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7352 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Atomoxetine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014434 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161-165 ºC | |
| Record name | Atomoxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Atomoxetine's Preclinical Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core preclinical mechanism of action of atomoxetine, a selective norepinephrine reuptake inhibitor primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The following sections detail its molecular interactions, neurochemical effects, and the underlying experimental methodologies, providing a comprehensive resource for the scientific community.
Molecular Target Engagement: Binding Affinities and Transporter Occupancy
This compound exhibits a high affinity and selectivity for the human norepinephrine transporter (NET) over the serotonin transporter (SERT) and the dopamine transporter (DAT). In vitro studies using radioligand binding assays with clonal cell lines transfected with human transporters have quantified these affinities.
Table 1: this compound Binding Affinities (Ki) for Human Monoamine Transporters
| Transporter | Dissociation Constant (Ki) in nM |
| Norepinephrine Transporter (NET) | 5[1] |
| Serotonin Transporter (SERT) | 77[1] |
| Dopamine Transporter (DAT) | 1451[1] |
Data presented as the dissociation constant (Ki), where a lower value indicates a higher binding affinity.
In vivo studies in nonhuman primates using positron emission tomography (PET) have further elucidated the dose-dependent occupancy of this compound at NET and SERT. These studies provide crucial insights into the transporter engagement at clinically relevant plasma concentrations.
Table 2: In Vivo Transporter Occupancy of this compound in Rhesus Monkeys
| Transporter | In Vivo IC50 (ng/mL plasma) | Occupancy at Clinically Relevant Doses |
| Norepinephrine Transporter (NET) | 31 ± 10[2] | >90%[3] |
| Serotonin Transporter (SERT) | 99 ± 21 | >85% |
IC50 represents the plasma concentration of this compound required to achieve 50% occupancy of the transporter. Occupancy at clinically relevant doses (1.0-1.8 mg/kg) is also shown.
Neurochemical Effects: Modulation of Extracellular Monoamines
The primary mechanism of this compound's therapeutic action is believed to be its selective inhibition of presynaptic norepinephrine reuptake. This action leads to an increase in the extracellular concentration of norepinephrine. Preclinical in vivo microdialysis studies in rats have demonstrated a significant and selective elevation of norepinephrine and, interestingly, dopamine in the prefrontal cortex (PFC), a brain region critical for executive functions such as attention and impulse control.
Table 3: Effects of this compound on Extracellular Neurotransmitter Levels in Rat Brain
| Brain Region | Neurotransmitter | Fold Increase Over Baseline |
| Prefrontal Cortex (PFC) | Norepinephrine (NE) | 3-fold |
| Prefrontal Cortex (PFC) | Dopamine (DA) | 3-fold |
| Striatum | Dopamine (DA) | No significant change |
| Nucleus Accumbens | Dopamine (DA) | No significant change |
| Occipital Cortex | Norepinephrine (NE) | Robust increase |
| Lateral Hypothalamus | Norepinephrine (NE) | Robust increase |
| Dorsal Hippocampus | Norepinephrine (NE) | Robust increase |
| Cerebellum | Norepinephrine (NE) | Robust increase |
The increase in dopamine in the PFC is a unique aspect of this compound's profile. This is attributed to the high expression of NET and low expression of DAT in this brain region, leading to the reuptake of dopamine by NET. By inhibiting NET, this compound effectively blocks the clearance of both norepinephrine and dopamine from the synaptic cleft in the PFC. In contrast, in brain regions like the striatum and nucleus accumbens where DAT is abundant, this compound does not significantly alter dopamine levels, which may contribute to its lower potential for abuse compared to stimulant medications.
Electrophysiological Correlates of Action
Preclinical electrophysiology studies have investigated the impact of this compound on neuronal activity, particularly in the prefrontal cortex. These studies reveal that this compound administration leads to an increased firing rate of pyramidal neurons in this region. This enhanced neuronal excitability is thought to contribute to the cognitive-enhancing effects of the drug.
Table 4: Electrophysiological Effects of this compound in the Rat Prefrontal Cortex
| Parameter | Observation | Putative Mechanism |
| Firing Rate of Pyramidal Neurons | Increased | Potentiation of NMDA receptor-mediated excitatory responses. |
| Effect of Receptor Antagonists | Effect not significantly reversed by D1 or alpha-1 antagonists; potentiated by alpha-2 antagonist (yohimbine). | Suggests a primary role of increased norepinephrine acting on presynaptic alpha-2 autoreceptors to disinhibit neuronal firing. |
Detailed Experimental Protocols
Radioligand Binding Assays
Objective: To determine the in vitro binding affinity (Ki) of this compound for human monoamine transporters (NET, SERT, DAT).
Methodology:
-
Membrane Preparation: Clonal cell lines (e.g., HEK293) stably transfected with the human cDNA for NET, SERT, or DAT are cultured and harvested. The cells are lysed, and the cell membranes containing the transporters are isolated by centrifugation.
-
Binding Assay: The membrane preparations are incubated with a specific radioligand for each transporter (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]GBR12935 for DAT) and varying concentrations of this compound.
-
Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
In Vivo Microdialysis
Objective: To measure the extracellular concentrations of norepinephrine and dopamine in specific brain regions of freely moving rats following this compound administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex).
-
Microdialysis Procedure: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid at a low flow rate. Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the perfusate.
-
Sample Collection and Analysis: Dialysate samples are collected at regular intervals before and after the administration of this compound (e.g., intraperitoneal injection). The concentrations of norepinephrine and dopamine in the samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The neurotransmitter concentrations are expressed as a percentage of the baseline levels collected before drug administration.
Extracellular Single-Unit Recording
Objective: To assess the effect of this compound on the firing rate of individual neurons in the prefrontal cortex of anesthetized rats.
Methodology:
-
Animal Preparation: Rats are anesthetized (e.g., with urethane) and placed in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode is lowered into the prefrontal cortex to isolate the spontaneous activity of a single pyramidal neuron.
-
Drug Administration: this compound is administered systemically (e.g., intravenously or intraperitoneally). In some studies, microiontophoresis is used to apply drugs directly onto the recorded neuron.
-
Data Acquisition and Analysis: The neuronal action potentials (spikes) are recorded, amplified, and analyzed to determine the firing rate (spikes per second). The firing rate before and after drug administration is compared to determine the effect of this compound. Receptor antagonists can be co-administered to investigate the underlying receptor mechanisms.
Visualizing the Mechanism of Action
Signaling Pathway of this compound
Caption: this compound's primary action on the norepinephrine transporter.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow of a typical in vivo microdialysis experiment.
Logical Relationship of this compound's Effects in the Prefrontal Cortex
Caption: this compound's downstream effects in the prefrontal cortex.
References
- 1. This compound occupies the norepinephrine transporter in a dose-dependent fashion: a PET study in nonhuman primate brain using (S,S)-[18F]FMeNER-D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on Motor and Cognitive Behaviors and Brain Electrophysiological Activity of Dopamine Transporter Knockout Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Atomoxetine Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atomoxetine hydrochloride, marketed as Strattera®, is a selective norepinephrine reuptake inhibitor approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides an in-depth overview of the discovery and synthesis of this important pharmaceutical agent. It details the initial development history, pharmacological profile, and various synthetic routes, including both early and more refined, stereoselective methods. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and processes.
Discovery and Development History
This compound was first synthesized by scientists at Eli Lilly and Company.[1][2] Initially, the compound, then known as tomoxetine or LY139603, was investigated as a potential antidepressant in the 1980s due to its mechanism as a potent inhibitor of norepinephrine reuptake.[3] While it showed some efficacy, its development for depression was discontinued.[3] In the mid-1990s, Eli Lilly revisited the compound for the treatment of ADHD.[3] This shift in focus proved successful, and this compound was approved by the U.S. Food and Drug Administration (FDA) in 2002, becoming the first non-stimulant medication approved for ADHD in children, adolescents, and adults.
Pharmacological Profile
This compound is a potent and selective inhibitor of the presynaptic norepinephrine transporter (NET), with a lower affinity for the serotonin (SERT) and dopamine (DAT) transporters. This selective inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine, particularly in the prefrontal cortex, a brain region implicated in attention and executive function. Unlike stimulant medications, this compound does not significantly increase dopamine levels in the striatum or nucleus accumbens, which is thought to contribute to its lower potential for abuse.
Binding Affinities and Pharmacokinetics
The following tables summarize key quantitative data related to the pharmacological and pharmacokinetic properties of this compound.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Transporter | Dissociation Constant (Ki) in nM |
| Norepinephrine Transporter (NET) | 5 |
| Serotonin Transporter (SERT) | 77 |
| Dopamine Transporter (DAT) | 1451 |
Table 2: Pharmacokinetic Properties of this compound Hydrochloride
| Parameter | Value |
| Bioavailability | 63% (Extensive Metabolizers), 94% (Poor Metabolizers) |
| Protein Binding | 98% (primarily to albumin) |
| Metabolism | Primarily via CYP2D6 to 4-hydroxythis compound |
| Elimination Half-life | ~5 hours (Extensive Metabolizers), ~21.6 hours (Poor Metabolizers) |
| Excretion | >80% in urine, <17% in feces |
| Tmax | 1-2 hours |
Mechanism of Action Signaling Pathway
The therapeutic effect of this compound is primarily attributed to its selective inhibition of the norepinephrine transporter. The following diagram illustrates this mechanism.
References
Atomoxetine Enantiomers: A Technical Guide to Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI), is a non-stimulant medication primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It exists as a chiral molecule with two enantiomers: (R)-(-)-atomoxetine and (S)-(+)-atomoxetine. The pharmacological activity of this compound is stereoselective, with the (R)-enantiomer being the therapeutically active form. This technical guide provides an in-depth analysis of the pharmacological properties of this compound enantiomers, focusing on their differential activity at monoamine transporters. The information presented herein is intended to support research, drug discovery, and development efforts in neuropsychopharmacology.
Data Presentation
The pharmacological selectivity of this compound is defined by its binding affinity (Ki) and inhibitory concentration (IC50) at the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). The following tables summarize the quantitative data for the enantiomers of this compound.
Table 1: Binding Affinity (Ki) of this compound for Human Monoamine Transporters
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) |
| (R)-Atomoxetine | 5 | 77 | 1451 |
Data from a study investigating the interaction of this compound with monoamine transporters[1].
Table 2: In Vivo Transporter Occupancy (IC50) of this compound in Rhesus Monkeys
| Transporter | IC50 (ng/mL plasma) |
| NET | 31 ± 10 |
| SERT | 99 ± 21 |
Data from a PET imaging study in rhesus monkeys[2][3].
Table 3: Relative Potency of this compound Enantiomers
| Enantiomer | Relative Potency at NET |
| (R)-Atomoxetine | ~9 times more potent |
| (S)-Atomoxetine | Less potent |
(R)-atomoxetine is approximately nine times more potent as a norepinephrine reuptake inhibitor than the S(+) isomer[4].
Experimental Protocols
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This protocol describes a method for determining the binding affinity of this compound enantiomers to the norepinephrine transporter using [3H]nisoxetine, a selective radioligand for NET.
a) Membrane Preparation:
-
Rat brain tissue (e.g., cerebral cortex) is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 20,000 x g for 10 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and centrifuged again.
-
The final pellet is resuspended in a buffer containing 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl to a final protein concentration of approximately 1 mg/mL.
b) Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 250 µL.
-
To each well, add:
-
50 µL of membrane preparation.
-
50 µL of various concentrations of the test compound ((R)- or (S)-atomoxetine).
-
50 µL of [3H]nisoxetine (final concentration ~1 nM).
-
100 µL of incubation buffer.
-
-
For determining non-specific binding, a high concentration of a competing ligand (e.g., 1 µM desipramine) is added instead of the test compound.
-
The plate is incubated for 2 hours at 4°C.
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI).
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
c) Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Norepinephrine Uptake Assay
This protocol measures the functional inhibition of the norepinephrine transporter by this compound enantiomers.
a) Synaptosome Preparation:
-
Brain tissue (e.g., hypothalamus or cerebral cortex) is homogenized in a sucrose buffer (e.g., 0.32 M sucrose).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) containing appropriate ions and glucose.
b) Uptake Assay:
-
Synaptosomes are pre-incubated with various concentrations of the test compound ((R)- or (S)-atomoxetine) for a short period (e.g., 10-15 minutes) at 37°C.
-
The uptake reaction is initiated by adding [3H]norepinephrine (final concentration in the low nanomolar range).
-
The incubation is carried out for a short duration (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer to separate the synaptosomes from the extracellular medium.
-
The radioactivity accumulated inside the synaptosomes is measured by scintillation counting.
c) Data Analysis:
-
The inhibitory effect of the test compound is calculated as a percentage of the control uptake (in the absence of the inhibitor).
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Chiral Separation of this compound Enantiomers by HPLC
This protocol outlines a method for the analytical separation of (R)- and (S)-atomoxetine.
a) Chromatographic System:
-
Column: A chiral stationary phase column, such as a polysaccharide-based column (e.g., Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane, isopropanol (IPA), diethylamine (DEA), and trifluoroacetic acid (TFA) in a ratio of approximately 85:15:0.15:0.2 (v/v/v/v)[5].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 270 nm.
b) Sample Preparation:
-
Dissolve the racemic this compound hydrochloride or the individual enantiomers in the mobile phase to a suitable concentration.
c) Procedure:
-
Inject the sample onto the HPLC system.
-
Monitor the elution of the enantiomers using the UV detector.
-
The two enantiomers will have different retention times, allowing for their separation and quantification.
Visualizations
Caption: Signaling pathway of norepinephrine reuptake and its inhibition by (R)-atomoxetine.
Caption: Experimental workflow for the stereoselective pharmacological profiling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Determination of the enantiomer and positional isomer impurities in this compound hydrochloride with liquid chromatography using polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Atomoxetine's Molecular Landscape Beyond Norepinephrine Transporter Inhibition: A Technical Guide
For Immediate Release
[City, State] – [Date] – While atomoxetine is well-established as a selective norepinephrine transporter (NET) inhibitor for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), a growing body of evidence reveals a broader spectrum of molecular interactions that may contribute to its therapeutic effects and side-effect profile. This technical guide provides an in-depth analysis of this compound's molecular targets beyond NET, offering researchers, scientists, and drug development professionals a comprehensive resource on its pharmacodynamics. The document summarizes quantitative binding data, details key experimental methodologies, and visualizes associated signaling pathways and workflows.
Overview of Non-NET Molecular Targets
This compound's primary mechanism of action is the potent and selective inhibition of the presynaptic norepinephrine transporter, leading to increased norepinephrine levels in the synaptic cleft.[1][2][3] However, research has identified several other molecular targets with which this compound interacts at clinically relevant concentrations. These include:
-
Serotonin Transporter (SERT): this compound exhibits binding affinity for the serotonin transporter, suggesting a potential modulation of the serotonergic system.[4][5]
-
N-methyl-D-aspartate (NMDA) Receptors: Studies have demonstrated that this compound can act as an antagonist at NMDA receptors, indicating a role for the glutamatergic system in its mechanism of action.
-
Voltage-Gated Sodium Channels (VGSCs): this compound has been shown to inhibit voltage-gated sodium channels, particularly Nav1.2 and Nav1.5, in a state-dependent manner.
Quantitative Analysis of Molecular Interactions
The following tables summarize the quantitative data on this compound's binding affinity and inhibitory concentrations for its primary and secondary molecular targets.
Table 1: Monoamine Transporter Binding Affinities of this compound
| Transporter | Species | Ki (nM) | Reference |
| Norepinephrine Transporter (NET) | Human | 5 | |
| Norepinephrine Transporter (NET) | Human | 5.4 | |
| Serotonin Transporter (SERT) | Human | 77 | |
| Serotonin Transporter (SERT) | Human | 87 | |
| Dopamine Transporter (DAT) | Human | 1451 |
Table 2: Inhibitory Concentrations (IC50) of this compound at Non-NET Targets
| Target | Experimental System | IC50 | Reference |
| NMDA Receptors | Cultured rodent cortical and hippocampal neurons | ~3 µM | |
| Voltage-Gated Sodium Channel (Nav1.2) | HEK293 cells (resting state) | 45.57 µM | |
| Voltage-Gated Sodium Channel (Nav1.2) | HEK293 cells (inactivated state) | 10.16 µM | |
| Voltage-Gated Sodium Channel (hNav1.5) | HEK293 cells (inactivated state) | 2-3 µM | |
| hERG Potassium Channels | - | 6.3 µM | |
| Serotonin Transporter (SERT) | Rhesus monkey brain (in vivo PET) | 99 ± 21 ng/mL (plasma) | |
| Norepinephrine Transporter (NET) | Rhesus monkey brain (in vivo PET) | 31 ± 10 ng/mL (plasma) |
Key Experimental Protocols
Radioligand Binding Assays for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of this compound for NET, SERT, and DAT.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT) are cultured under standard conditions.
-
Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.
-
-
Binding Assay:
-
Membrane preparations are incubated with a specific radioligand (e.g., [3H]nisoxetine for NET, [3H]citalopram for SERT, [3H]WIN 35,428 for DAT) at a fixed concentration.
-
A range of concentrations of this compound is added to compete with the radioligand for binding to the transporter.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., desipramine for NET, fluoxetine for SERT, cocaine for DAT).
-
-
Data Analysis:
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor and VGSC Inhibition
Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents and voltage-gated sodium channel currents.
Methodology:
-
Cell Preparation:
-
For NMDA receptor studies, primary cultures of rodent cortical or hippocampal neurons are prepared. Alternatively, HEK293 cells are transiently transfected with cDNAs encoding specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
For VGSC studies, HEK293 cells stably expressing the desired sodium channel subtype (e.g., Nav1.2 or hNav1.5) are used.
-
-
Electrophysiological Recording:
-
The whole-cell configuration of the patch-clamp technique is employed.
-
Cells are voltage-clamped at a holding potential (e.g., -60 mV).
-
For NMDA receptor recordings, currents are evoked by the application of NMDA and its co-agonist, glycine.
-
For VGSC recordings, currents are elicited by depolarizing voltage steps.
-
-
Drug Application and Data Analysis:
-
A baseline current is established before the application of this compound at various concentrations.
-
The percentage of current inhibition by this compound is calculated.
-
Dose-response curves are generated, and the IC50 value is determined by fitting the data with a Hill equation.
-
To investigate the state-dependence of VGSC inhibition, the holding potential is varied to favor either the resting or inactivated state of the channels.
-
Visualizing Molecular Interactions and Workflows
This compound's Multi-Target Interaction Profile
Caption: Overview of this compound's primary and secondary molecular targets.
Experimental Workflow for Determining Binding Affinity
Caption: Workflow for determining this compound's binding affinity at monoamine transporters.
Signaling Pathway of this compound at the Noradrenergic Synapse
Caption: this compound's inhibitory action at the norepinephrine transporter (NET).
Conclusion
The molecular pharmacology of this compound extends beyond its well-characterized effects on the norepinephrine transporter. Its interactions with the serotonin transporter, NMDA receptors, and voltage-gated sodium channels at clinically relevant concentrations suggest a more complex mechanism of action than previously understood. These off-target activities may contribute to both the therapeutic efficacy and the adverse effect profile of this compound. Further research into these secondary targets is warranted to fully elucidate the clinical implications of this multi-target engagement and to inform the development of future therapeutics with improved specificity and efficacy. This guide provides a foundational resource for professionals in the field to build upon in their ongoing research and development efforts.
References
- 1. This compound: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of this compound for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical doses of this compound significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
Atomoxetine Pharmacodynamics in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of atomoxetine in rodent models, a critical area of study for understanding its therapeutic mechanism of action in Attention-Deficit/Hyperactivity Disorder (ADHD) and for the development of novel therapeutics. This document summarizes key quantitative data, details common experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding of this compound's effects at the molecular, cellular, and systemic levels in preclinical research.
Core Pharmacodynamic Profile of this compound
This compound is a selective norepinephrine reuptake inhibitor that primarily acts on the presynaptic norepinephrine transporter (NET).[1][2][3] This inhibition leads to an increase in the extracellular concentration of norepinephrine throughout the brain.[2] A unique aspect of its mechanism, particularly relevant to its efficacy in ADHD, is its effect on dopamine levels in the prefrontal cortex (PFC).[1] Due to the low expression of dopamine transporters (DAT) in the PFC, norepinephrine transporters are also responsible for the reuptake of dopamine in this region. Consequently, by blocking NET, this compound also elevates extracellular dopamine levels specifically in the PFC, without significantly affecting dopamine concentrations in other brain regions like the striatum or nucleus accumbens. This region-specific dopaminergic enhancement is thought to contribute to its therapeutic effects on executive function and attention, with a lower potential for abuse compared to traditional stimulants.
Quantitative Data: Transporter Affinity and Neurotransmitter Modulation
The following tables summarize the key quantitative findings from various rodent studies, providing a comparative look at this compound's binding affinities and its impact on extracellular neurotransmitter levels.
Table 1: this compound Binding Affinity (Ki) for Monoamine Transporters
| Transporter | Dissociation Constant (Ki) in nM | Species/System | Reference |
| Norepinephrine Transporter (NET) | 5 | Human (clonal cell lines) | |
| Serotonin Transporter (SERT) | 77 | Human (clonal cell lines) | |
| Dopamine Transporter (DAT) | 1451 | Human (clonal cell lines) |
Table 2: Effects of this compound on Extracellular Neurotransmitter Levels in Rodent Brain
| Brain Region | Neurotransmitter | Fold Increase (vs. baseline) | Species | Reference |
| Prefrontal Cortex (PFC) | Norepinephrine | ~3-fold | Rat | |
| Prefrontal Cortex (PFC) | Dopamine | ~3-fold | Rat | |
| Striatum | Dopamine | No significant change | Rat | |
| Nucleus Accumbens | Dopamine | No significant change | Rat | |
| Occipital Cortex | Norepinephrine | Robust increase | Rat | |
| Lateral Hypothalamus | Norepinephrine | Robust increase | Rat | |
| Dorsal Hippocampus | Norepinephrine | Robust increase | Rat | |
| Cerebellum | Norepinephrine | Robust increase | Rat |
Key Signaling Pathways and Mechanisms of Action
The primary mechanism of this compound is the blockade of the norepinephrine transporter. This action initiates a cascade of downstream effects that are believed to underlie its therapeutic efficacy.
Beyond its primary action on NET, research in rodent models has revealed that this compound can influence other signaling pathways and neuronal processes. Chronic administration has been shown to alter the expression of certain genes and proteins in the prefrontal cortex. For example, long-term treatment in young rats has been associated with increased expression of GABA-A receptor subunits and SNAP-25, a protein involved in synaptic vesicle docking and neurotransmitter release. Furthermore, some studies suggest that this compound may act as an NMDA receptor antagonist at therapeutic concentrations in rat cortical neurons. Chronic treatment has also been observed to reduce the protein content of the NR2B subunit of the NMDA receptor in Sprague Dawley rats. Additionally, this compound treatment in spontaneously hypertensive rats (SHR), an animal model of ADHD, has been shown to decrease the expression of dopamine D2 receptors in the PFC, striatum, and hypothalamus in a dose-dependent manner.
Experimental Protocols in Rodent Models
The following sections detail the methodologies for key experiments used to elucidate the pharmacodynamics of this compound in rodents.
In Vivo Microdialysis for Neurotransmitter Quantification
This technique is crucial for measuring extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
Objective: To quantify changes in extracellular norepinephrine and dopamine in the prefrontal cortex and other brain regions following this compound administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Guide cannula
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-EC)
-
This compound hydrochloride
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole at the stereotaxic coordinates corresponding to the target brain region (e.g., prefrontal cortex).
-
Implant a guide cannula and secure it with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a 2-3 hour equilibration period.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (e.g., 3 mg/kg, i.p.).
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using HPLC-EC to quantify the concentrations of norepinephrine and dopamine.
-
-
Data Analysis:
-
Express the post-administration neurotransmitter concentrations as a percentage of the baseline levels.
-
Receptor Binding Assays
These assays are used to determine the affinity of a drug for specific receptors or transporters.
Objective: To determine the dissociation constants (Ki) of this compound for the norepinephrine, serotonin, and dopamine transporters.
Materials:
-
Clonal cell lines transfected with human NET, SERT, or DAT.
-
Radioligands specific for each transporter (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]GBR12935 for DAT).
-
This compound hydrochloride at various concentrations.
-
Scintillation counter.
-
Cell membrane preparations.
Procedure:
-
Membrane Preparation:
-
Harvest cells expressing the transporter of interest and prepare cell membranes through homogenization and centrifugation.
-
-
Binding Assay:
-
Incubate the cell membrane preparations with a fixed concentration of the specific radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Immunohistochemistry for Protein Expression
This technique allows for the visualization and semi-quantification of protein expression in specific brain regions.
Objective: To assess changes in the expression of proteins such as dopamine D2 receptors or c-Fos following this compound treatment.
Materials:
-
Rodent brain tissue sections (from control and this compound-treated animals).
-
Primary antibodies specific to the protein of interest (e.g., anti-D2 receptor antibody).
-
Secondary antibodies conjugated to a fluorescent marker or an enzyme.
-
Microscope (light or fluorescence).
-
Image analysis software.
Procedure:
-
Tissue Preparation:
-
Perfuse the animals and fix the brain tissue.
-
Cryoprotect and section the brain tissue using a cryostat or vibratome.
-
-
Immunostaining:
-
Incubate the tissue sections with the primary antibody.
-
Wash the sections and incubate with the secondary antibody.
-
Mount the stained sections on slides.
-
-
Imaging and Analysis:
-
Visualize the stained sections under a microscope.
-
Capture images and use image analysis software to quantify the intensity and distribution of the staining, which corresponds to protein expression levels.
-
Conclusion
The pharmacodynamic profile of this compound in rodent models is well-characterized, with its primary mechanism of action being the selective inhibition of the norepinephrine transporter. This leads to increased extracellular levels of norepinephrine throughout the brain and a unique, region-specific increase in dopamine in the prefrontal cortex. These neurochemical changes are believed to drive the downstream effects on neuronal signaling and gene expression that contribute to its therapeutic efficacy in ADHD. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel compounds with similar or improved pharmacodynamic properties. A thorough understanding of these preclinical findings is essential for translating basic research into clinical applications.
References
- 1. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of this compound for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the attention deficit/hyperactivity disorder drug this compound on extracellular concentrations of norepinephrine and dopamine in several brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altered gene expression in the prefrontal cortex of young rats induced by the ADHD drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Development of Atomoxetine Analogues: A Technical Guide for Drug Discovery Professionals
Introduction
Atomoxetine, marketed under the brand name Strattera®, is a selective norepinephrine reuptake inhibitor (NRI) approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in both pediatric and adult populations.[1] Unlike stimulant medications, this compound has a lower potential for abuse, making it a valuable therapeutic alternative. The development of novel this compound analogues aims to improve upon its therapeutic profile by enhancing efficacy, refining selectivity, and optimizing pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of the core aspects of early-phase this compound analogue development, tailored for researchers, scientists, and drug development professionals.
Core Concepts in this compound Analogue Development
The early-phase development of this compound analogues is a multidisciplinary effort that integrates synthetic chemistry, in vitro and in vivo pharmacology, and pharmacokinetic profiling. The primary objective is to identify and characterize new chemical entities (NCEs) with superior properties compared to the parent compound.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by binding to the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons.[1] Inhibition of NET leads to an increase in the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission.
The norepinephrine signaling pathway is a complex cascade involving G-protein coupled receptors (GPCRs). Upon release from the presynaptic neuron, norepinephrine binds to adrenergic receptors on the postsynaptic membrane. These receptors, such as the β-adrenergic receptors, are coupled to a stimulatory G-protein (Gs). Activation of Gs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3][4] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to a cellular response. By blocking norepinephrine reuptake, this compound and its analogues prolong the availability of norepinephrine in the synapse, leading to sustained activation of these downstream signaling pathways.
Structure-Activity Relationship (SAR) Studies
The exploration of the structure-activity relationship is fundamental to understanding how chemical modifications to the this compound scaffold influence its biological activity. The core structure of this compound is (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine. Key areas for modification include the phenoxy ring, the phenyl ring, and the N-methylpropylamine side chain.
The primary goal of SAR studies is to enhance potency at the norepinephrine transporter (NET) while maintaining or improving selectivity over the serotonin transporter (SERT) and the dopamine transporter (DAT).
| Compound | R | X | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | Reference |
| This compound | H | 2-CH3 | 5 | 77 | 1451 | |
| Analogue 1 | H | 4-F | - | - | - | - |
| Analogue 2 | 2-F | 2-CH3 | - | - | - | - |
| Analogue 3 | 4-F | 2-CH3 | - | - | - | - |
| (R)-8 | 2-NH2 | H | - | 22 | 20 |
Note: A comprehensive SAR table requires more extensive data from the literature which is not fully available in the initial search results. The table above serves as a template.
Experimental Protocols
Synthesis of this compound Analogues
The synthesis of this compound analogues generally follows established routes for the parent compound, with modifications to introduce desired substituents. A common approach involves the preparation of a key intermediate, N-methyl-3-phenyl-3-hydroxy-propylamine, followed by a Williamson ether synthesis to introduce the substituted phenoxy group.
General Procedure for the Synthesis of (R)-N-methyl-3-(substituted-phenoxy)-3-phenylpropan-1-amine:
-
Preparation of N-methyl-3-phenyl-3-hydroxy-propylamine: This intermediate can be synthesized via the reduction of 3-methylamino-1-phenyl-propanone, which is obtained from the Mannich reaction of acetophenone, formaldehyde, and methylamine. Chiral reduction methods are employed to obtain the desired (R)-enantiomer.
-
Williamson Ether Synthesis: The hydroxyl group of (R)-N-methyl-3-phenyl-3-hydroxy-propylamine is deprotonated with a strong base, such as sodium hydride, in an aprotic solvent like DMF or THF. The resulting alkoxide is then reacted with a substituted fluorobenzene or chlorobenzene to yield the desired this compound analogue.
-
Purification and Characterization: The final product is purified by column chromatography and characterized by techniques such as NMR spectroscopy and mass spectrometry.
In Vitro Norepinephrine Reuptake Inhibition Assay
This assay is crucial for determining the potency of this compound analogues at the norepinephrine transporter.
Protocol using Radiolabeled Norepinephrine:
-
Cell Culture: Use a cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293 or SK-N-BE(2)C cells.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., desipramine) in a suitable buffer.
-
Assay Procedure:
-
Plate the hNET-expressing cells in a 96-well plate and allow them to adhere.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test compounds or vehicle for a specified time.
-
Initiate the uptake reaction by adding a solution containing a fixed concentration of radiolabeled norepinephrine (e.g., [³H]NE).
-
Incubate for a defined period to allow for norepinephrine uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Detection and Analysis:
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known NET inhibitor) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Assessment of Efficacy in Animal Models of ADHD
Animal models are essential for evaluating the behavioral effects of this compound analogues. The 5-Choice Serial Reaction Time Task (5-CSRTT) is a widely used operant conditioning paradigm to assess attention and impulsivity in rodents.
5-Choice Serial Reaction Time Task (5-CSRTT) Protocol:
-
Apparatus: The task is conducted in an operant chamber with five apertures arranged on a curved wall. Each aperture can be illuminated, and a food dispenser provides rewards.
-
Animal Training:
-
Food-restrict the rats to 85-90% of their free-feeding weight.
-
Habituate the animals to the operant chamber.
-
Train the rats to associate a nose-poke into an illuminated aperture with a food reward.
-
Gradually increase the difficulty of the task by decreasing the stimulus duration and introducing a variable inter-trial interval.
-
-
Drug Testing:
-
Once the animals have reached a stable baseline performance, administer the this compound analogue or vehicle at various doses prior to the test session.
-
Record key performance measures, including:
-
Accuracy: The percentage of correct responses.
-
Omissions: The number of trials with no response.
-
Premature Responses: Responses made before the stimulus is presented (a measure of impulsivity).
-
Perseverative Responses: Repeated nose-pokes into an aperture after a correct response.
-
-
-
Data Analysis: Analyze the data to determine the effect of the compound on attention (accuracy and omissions) and impulsivity (premature responses).
Physicochemical Properties and Pharmacokinetics
The success of an this compound analogue is not solely dependent on its potency and selectivity but also on its physicochemical and pharmacokinetic properties.
Key Physicochemical Parameters
-
Lipophilicity (LogP/LogD): This parameter influences a compound's ability to cross the blood-brain barrier (BBB) and reach its target in the central nervous system. A moderate lipophilicity is generally desirable.
-
pKa: The ionization state of a compound at physiological pH affects its solubility, permeability, and binding to its target and off-target proteins.
-
Solubility: Adequate aqueous solubility is necessary for oral absorption and formulation.
| Property | This compound | Desired Range for Analogues |
| LogP | 3.9 | 2 - 4 |
| pKa | 9.23 | 8 - 10 |
| Aqueous Solubility | 27.8 mg/mL | > 10 µg/mL |
Data for this compound from reference.
Pharmacokinetic Profile
The pharmacokinetic profile of an this compound analogue determines its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Stability: this compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6. This can lead to significant inter-individual variability in plasma concentrations due to genetic polymorphisms in this enzyme. A key goal in analogue development is to design compounds with reduced reliance on a single polymorphic enzyme for their metabolism, leading to a more predictable pharmacokinetic profile.
-
Half-life (t1/2): The half-life of a drug determines the dosing frequency. A longer half-life may allow for once-daily dosing, improving patient compliance.
-
Oral Bioavailability (F%): High oral bioavailability is desirable to ensure that a sufficient amount of the drug reaches the systemic circulation after oral administration.
Conclusion
The early-phase development of this compound analogues is a complex but promising area of research in the quest for improved treatments for ADHD. By systematically exploring the structure-activity relationships, employing robust in vitro and in vivo screening assays, and optimizing physicochemical and pharmacokinetic properties, researchers can identify novel candidates with the potential for enhanced therapeutic benefit. This guide provides a foundational framework for professionals engaged in this important endeavor, highlighting the key considerations and experimental approaches necessary for successful drug discovery in this space.
References
The Structural Dance of Selectivity: An In-depth Technical Guide to the Structure-Activity Relationship of Atomoxetine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomoxetine, marketed as Strattera®, is a selective norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] Its therapeutic efficacy is primarily attributed to its high affinity and selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT) and the dopamine transporter (DAT). This selectivity profile minimizes the side effects associated with the modulation of other monoamine systems. Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of novel NET inhibitors with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive analysis of the structural-activity relationship (SAR) of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Core Structural Features of this compound
The this compound molecule can be dissected into three key structural components, each playing a crucial role in its interaction with the norepinephrine transporter:
-
The (R)-N-Methyl-3-phenylpropan-1-amine Backbone: This chiral core element is fundamental for the correct orientation of the molecule within the NET binding pocket. The stereochemistry at the C3 position is critical for high-affinity binding.
-
The Unsubstituted Phenyl Ring: This aromatic ring is involved in crucial binding interactions within the transporter.
-
The ortho-Tolyloxy Moiety: This substituted phenoxy group significantly influences the potency and selectivity of the molecule.
Systematic modifications of these three regions have provided valuable insights into the structural requirements for potent and selective NET inhibition.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for a series of this compound derivatives, focusing on their binding affinities for the human norepinephrine transporter (hNET), human serotonin transporter (hSERT), and human dopamine transporter (hDAT).
Table 1: Effect of N-Substitution on the Propylamine Chain
| Compound | N-Substitution | hNET Kᵢ (nM) | hSERT Kᵢ (nM) | hDAT Kᵢ (nM) | hNET/hSERT Selectivity | hNET/hDAT Selectivity |
| This compound | -CH₃ | 4.5 | 77 | 1451 | 17 | 322 |
| Analog 1 | -H | 13 | 338 | 2900 | 26 | 223 |
| Analog 2 | -CH₂CH₃ | 16 | 230 | 3500 | 14 | 219 |
| Analog 3 | -CH(CH₃)₂ | 48 | 890 | >10000 | 19 | >208 |
Data synthesized from published literature.
Interpretation: The data clearly indicates that a methyl group on the nitrogen atom provides the optimal balance of potency and selectivity. Both the unsubstituted amine (Analog 1) and larger alkyl groups (Analogs 2 and 3) lead to a decrease in affinity for hNET.
Table 2: Effect of Substitution on the Phenyl Ring
| Compound | Phenyl Substitution | hNET Kᵢ (nM) | hSERT Kᵢ (nM) | hDAT Kᵢ (nM) | hNET/hSERT Selectivity | hNET/hDAT Selectivity |
| This compound | Unsubstituted | 4.5 | 77 | 1451 | 17 | 322 |
| Analog 4 | 4-F | 2.8 | 105 | 850 | 38 | 304 |
| Analog 5 | 4-Cl | 3.1 | 150 | 980 | 48 | 316 |
| Analog 6 | 4-CH₃ | 8.9 | 250 | 2100 | 28 | 236 |
| Analog 7 | 3,4-diCl | 1.5 | 85 | 650 | 57 | 433 |
Data synthesized from published literature.
Interpretation: Substitution on the phenyl ring can modulate potency. Electron-withdrawing groups, such as fluorine and chlorine at the 4-position, can enhance NET affinity. The 3,4-dichloro substitution (Analog 7) resulted in the most potent analog in this series, suggesting that this region of the binding pocket can accommodate and favorably interact with substituted phenyl rings.
Table 3: Effect of Substitution on the ortho-Tolyloxy Ring
| Compound | ortho-Tolyloxy Substitution | hNET Kᵢ (nM) | hSERT Kᵢ (nM) | hDAT Kᵢ (nM) | hNET/hSERT Selectivity | hNET/hDAT Selectivity |
| This compound | 2-CH₃ | 4.5 | 77 | 1451 | 17 | 322 |
| Analog 8 | 2-F | 3.9 | 65 | 1200 | 17 | 308 |
| Analog 9 | 2-Cl | 4.2 | 80 | 1350 | 19 | 321 |
| Analog 10 | 2-OCH₃ | 15 | 350 | 4500 | 23 | 300 |
| Analog 11 | 3-CH₃ | 25 | 550 | >10000 | 22 | >400 |
| Analog 12 | 4-CH₃ | 18 | 420 | 8500 | 23 | 472 |
Data synthesized from published literature.
Interpretation: The position of the substituent on the phenoxy ring is critical. The ortho position is highly preferred. Moving the methyl group to the meta (Analog 11) or para (Analog 12) position significantly reduces NET affinity. Other small substituents at the ortho position, such as fluorine (Analog 8) and chlorine (Analog 9), are well-tolerated. A larger group like methoxy (Analog 10) decreases potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
Protocol 1: Radiolabeled Norepinephrine Transporter (NET) Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the norepinephrine transporter.
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET).
-
[³H]Nisoxetine (a high-affinity radioligand for NET).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
Test compounds (this compound derivatives) at various concentrations.
-
Non-specific binding control: 10 µM Desipramine.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Cell Membrane Preparation:
-
Harvest hNET-expressing HEK293 cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer to a protein concentration of 100-200 µg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of the cell membrane preparation to each well.
-
Add 25 µL of the test compound or vehicle control.
-
Add 25 µL of [³H]Nisoxetine to a final concentration of approximately 1 nM.
-
For non-specific binding, add 25 µL of 10 µM desipramine.
-
Incubate the plate at 4°C for 2 hours.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filter discs in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: Fluorescence-Based Norepinephrine Transporter (NET) Uptake Assay
This assay measures the functional inhibition of norepinephrine uptake into cells expressing the NET.
Materials:
-
HEK293 cells stably expressing hNET.
-
A fluorescent substrate for NET (e.g., a commercially available dye that mimics biogenic amines).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test compounds (this compound derivatives) at various concentrations.
-
Reference inhibitor: Desipramine.
-
A fluorescence plate reader capable of bottom-reading.
Procedure:
-
Cell Plating:
-
Seed hNET-expressing HEK293 cells into a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
-
Compound Incubation:
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add 100 µL of assay buffer containing the test compound or reference inhibitor at various concentrations to the wells.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
-
Uptake Measurement:
-
Add the fluorescent NET substrate to each well according to the manufacturer's instructions.
-
Immediately begin measuring the fluorescence intensity kinetically over a period of 10-30 minutes using a fluorescence plate reader (Excitation/Emission wavelengths will be specific to the dye used).
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the rate of NET-mediated uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Visualizations
Norepinephrine Transporter (NET) Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at a noradrenergic synapse.
Experimental Workflow for SAR Studies
The following diagram outlines the general workflow for conducting structure-activity relationship studies of this compound derivatives.
Conclusion
The structural-activity relationship of this compound derivatives provides a clear roadmap for the design of novel norepinephrine reuptake inhibitors. The key takeaways for medicinal chemists and drug development professionals are:
-
Stereochemistry is paramount: The (R)-configuration at the 3-position of the propanamine chain is essential for high-affinity NET binding.
-
N-Methyl is optimal: While some variation is tolerated, the N-methyl group provides the best combination of potency and selectivity.
-
Phenyl ring allows for modulation: Substitutions, particularly with electron-withdrawing groups in the para-position, can enhance NET affinity.
-
The ortho-tolyloxy group is critical for selectivity: The ortho-methyl group is crucial for high potency, and its placement is highly specific.
By leveraging this detailed understanding of the SAR of this compound, researchers can continue to develop next-generation norepinephrine reuptake inhibitors with tailored pharmacological profiles for the treatment of ADHD and other neurological disorders. The experimental protocols and workflows provided herein offer a practical guide for the evaluation of these novel chemical entities.
References
Off-Label Therapeutic Potential of Atomoxetine: A Technical Guide for Researchers and Drug Development Professionals
Foreword: This technical guide provides an in-depth review of the emerging off-label therapeutic applications of atomoxetine, a selective norepinephrine reuptake inhibitor. While officially approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD), a growing body of preclinical and clinical research suggests its potential efficacy in a range of other neurological and psychiatric conditions. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the core pharmacology, clinical evidence, and experimental methodologies related to this compound's off-label use. All data is presented with the aim of facilitating further investigation and development in this promising area of pharmacotherapy.
Core Pharmacology and Mechanism of Action
This compound is a potent and highly selective inhibitor of the presynaptic norepinephrine transporter (NET).[1] This inhibition leads to increased concentrations of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex.[2] Unlike many psychostimulants, this compound has minimal affinity for dopamine (DAT) or serotonin (SERT) transporters in most brain regions.[2] However, due to the low expression of DAT in the prefrontal cortex, this compound can also indirectly increase dopamine levels in this region by inhibiting its reuptake via the NET.[2][3] This dual noradrenergic and dopaminergic enhancement in the prefrontal cortex is believed to be the primary mechanism underlying its therapeutic effects in ADHD and is the basis for its exploration in other cognitive and behavioral disorders. Recent studies have also suggested that this compound may act as an N-methyl-D-aspartate (NMDA) receptor antagonist, indicating a potential role for the glutamatergic system.
Off-Label Therapeutic Areas of Investigation
Research into the off-label use of this compound has focused on conditions where noradrenergic and/or prefrontal cortex dysfunction is implicated. The following sections detail the evidence for its potential application in several key areas.
Binge Eating Disorder (BED)
The rationale for using this compound in BED stems from its potential to reduce impulsivity and enhance cognitive control, core features of the disorder.
A key randomized, placebo-controlled trial investigated the efficacy of this compound in adults with BED.
| Outcome Measure | This compound Group | Placebo Group | Statistical Significance |
| Change in Binge Episode Frequency (episodes/week) | |||
| Mean Difference in Rate of Change | - | - | p = 0.018 |
| Endpoint Daily Dose | 106 (±21) mg/day | N/A | - |
| Discontinuation due to Adverse Events | 3 out of 20 patients | 1 out of 20 patients | - |
Table 1: Efficacy of this compound in Binge Eating Disorder (McElroy et al., 2007).
-
Study Design: A 10-week, single-center, randomized, double-blind, placebo-controlled trial.
-
Participants: 40 outpatients meeting the DSM-IV-TR criteria for BED.
-
Intervention: Flexible dosing of this compound (40-120 mg/day) or placebo.
-
Primary Outcome Measure: Frequency of binge-eating episodes.
-
Analysis: A longitudinal analysis of the intent-to-treat sample, with the treatment-by-time interaction as the measure of effect.
Cognitive Impairment
This compound's pro-cognitive effects in the prefrontal cortex have prompted its investigation in various conditions characterized by cognitive deficits.
A Phase II trial explored this compound as a potential disease-modifying therapy in individuals with MCI due to Alzheimer's disease.
While the study was not powered for cognitive outcomes, it yielded significant biomarker changes.
| Biomarker | This compound vs. Placebo | Statistical Significance |
| Cerebrospinal Fluid (CSF) Total Tau | Significant Reduction | p < 0.05 |
| CSF Phosphorylated Tau (pTau181) | Significant Reduction | p < 0.05 |
| CSF Amyloid-β42 | No Significant Change | - |
Table 2: Biomarker Changes in MCI due to Alzheimer's Disease with this compound Treatment (Levey et al.).
-
Study Design: A single-center, 12-month, double-blind, placebo-controlled crossover trial.
-
Participants: 39 individuals with MCI and biomarker evidence of Alzheimer's disease.
-
Intervention: Participants were randomized to receive either this compound or placebo for 6 months, followed by a crossover to the other treatment for the subsequent 6 months.
-
Assessments: Collected at baseline, 6 months (crossover), and 12 months.
-
Primary Outcomes: Safety, tolerability, and CSF biomarkers of target engagement and neuroinflammation.
-
Secondary/Exploratory Outcomes: Clinical measures, CSF levels of Aβ42, Tau, and pTau181, proteomics, and brain imaging (MRI and FDG-PET).
A study investigated the effects of this compound on mild cognitive impairment in Parkinson's disease (PD-MCI).
The trial demonstrated subjective, but not objective, improvements in cognition.
| Outcome Measure (CAARS Subscales) | This compound Group (Mean Reduction from Baseline) | Placebo Group |
| Inattention/Memory Problems | ~21% | No significant change |
| Impulsivity/Emotional Lability | ~18% | No significant change |
Table 3: Subjective Cognitive Improvements in PD-MCI with this compound (Weintraub et al.).
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 30 individuals meeting the criteria for PD-MCI.
-
Intervention: this compound or placebo for 10 weeks.
-
Primary Outcome: A global statistical test of standardized tests for attention, working memory, processing speed, and set-shifting.
-
Secondary Outcomes: Conners Adult ADHD Rating Scale (CAARS) for subjective measures of attention and impulsivity.
The potential for this compound to remediate cognitive deficits in schizophrenia has been explored, though with less promising results.
A pilot placebo-controlled trial found no significant cognitive improvement with this compound treatment as assessed by the Brief Assessment of Cognition in Schizophrenia. However, fMRI data indicated greater increases in working memory-related activation in the left dorsolateral prefrontal and left posterior cingulate cortices in the this compound group.
No quantitative table is provided due to the lack of significant improvement in the primary cognitive outcomes.
-
Study Design: A double-blind, placebo-controlled clinical trial.
-
Participants: 60 participants with schizophrenia who are cigarette smokers.
-
Intervention: Randomization to one of three doses of this compound (0 mg/day, 40 mg/day, or 80 mg/day) for two weeks.
-
Assessments: Cognitive testing at baseline (Day 1), Day 8, and Day 15.
-
Primary Hypothesis: this compound will dose-dependently improve deficits in prefrontal cortex-related cognitive performance.
Anxiety Disorders with Comorbid ADHD
A systematic review of four clinical trials suggests that this compound may reduce anxiety symptoms in children and adolescents with comorbid ADHD.
One of the reviewed studies by Geller et al. (2007) provides specific data on anxiety reduction.
| Outcome Measure (Mean Change from Baseline) | This compound Group (n=55) | Placebo Group (n=58) | Statistical Significance |
| Pediatric Anxiety Rating Scale (PARS) Total Score | -5.5 (±4.8) | -3.2 (±5.0) | p = 0.011 |
| ADHD-RS-IV-Parent: Inv Total Score | -10.5 (±10.6) | -1.4 (±8.3) | p < 0.001 |
Table 4: Efficacy of this compound on Anxiety and ADHD Symptoms in a Comorbid Pediatric Population (Geller et al., 2007).
-
Study Design: A 12-week, double-blind, placebo-controlled study.
-
Participants: Patients aged 8-17 years with DSM-IV criteria for ADHD and a comorbid anxiety disorder (generalized anxiety disorder, separation anxiety disorder, and/or social phobia).
-
Intervention: Randomization to this compound (n=87) or placebo (n=89).
-
Primary Outcome Measures: ADHD Rating Scale-IV-Parent Version: Investigator Administered and Scored (ADHD-RS-IV-PI) and the Pediatric Anxiety Rating Scale (PARS).
-
Analysis: Analysis of covariance with last observation carried forward and repeated-measures analyses.
Fibromyalgia
The evidence for this compound in fibromyalgia is currently limited to case reports, suggesting a potential for dual benefit in patients with comorbid ADHD.
-
A case report of a 33-year-old female with ADHD and fibromyalgia noted substantial improvements in fatigue and chronic pain within three weeks of starting this compound, with a near-complete resolution of fatigue, musculoskeletal pain, and insomnia within two months.
-
Another case report of a 65-year-old female with ADHD and fibromyalgia reported a 60% reduction in pain and marked improvement in functional status after switching from a stimulant to this compound.
Note: The absence of randomized controlled trials in this area is a significant limitation, and these findings should be interpreted with caution. Further rigorous investigation is required to establish the efficacy and safety of this compound for fibromyalgia.
Preclinical Experimental Methodologies
A foundational understanding of this compound's effects on neurotransmitter levels comes from preclinical studies, often employing in vivo microdialysis in animal models.
Experimental Protocol: In Vivo Microdialysis in Rats
This protocol provides a general overview of the methodology used to measure extracellular neurotransmitter concentrations in the rat brain following this compound administration.
-
Probe Construction and Implantation:
-
A microdialysis probe, consisting of a semi-permeable membrane, is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens, striatum) of an anesthetized rat.
-
-
Perfusion:
-
The probe is perfused with artificial cerebrospinal fluid at a slow, constant flow rate (e.g., 1-2 µL/min).
-
-
Dialysate Collection:
-
Extracellular molecules, including norepinephrine and dopamine, diffuse across the probe's membrane into the perfusate. This dialysate is collected at regular intervals.
-
-
Baseline Measurement:
-
Several baseline samples are collected to establish stable neurotransmitter levels before drug administration.
-
-
This compound Administration:
-
This compound is administered (e.g., intraperitoneally), and dialysate collection continues.
-
-
Analysis:
-
The concentration of norepinephrine and dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Data Expression:
-
Changes in neurotransmitter levels are typically expressed as a percentage of the baseline measurement.
-
References
Long-Term Neurochemical Effects of Atomoxetine Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atomoxetine, a selective norepinephrine reuptake inhibitor, is a non-stimulant medication widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). While its acute neurochemical effects are well-documented, the long-term consequences of sustained exposure on brain chemistry are of significant interest to the scientific and drug development communities. This technical guide provides an in-depth overview of the lasting neurochemical alterations induced by chronic this compound administration, with a focus on quantitative data, detailed experimental methodologies, and visualization of the underlying biological processes.
Core Mechanism of Action
This compound primarily functions by selectively blocking the presynaptic norepinephrine transporter (NET).[1] This inhibition leads to an increase in the extracellular concentration of norepinephrine (NE) throughout the brain.[1][2] Notably, in the prefrontal cortex (PFC), a region with low expression of the dopamine transporter (DAT), the NET is also responsible for the reuptake of dopamine (DA). Consequently, this compound administration results in a significant and regionally selective increase in extracellular DA levels in the PFC, without substantially affecting DA concentrations in subcortical regions like the nucleus accumbens and striatum.[1][3] This targeted enhancement of catecholaminergic neurotransmission in the PFC is believed to be central to its therapeutic efficacy in improving attention and executive functions.
Quantitative Neurochemical Alterations with Long-Term Exposure
Chronic exposure to this compound induces a range of neurochemical adaptations. The following tables summarize key quantitative findings from preclinical studies.
Table 1: Effects on Extracellular Neurotransmitter Levels
| Brain Region | Animal Model | Treatment Duration | This compound Dose | Change in Norepinephrine (NE) | Change in Dopamine (DA) | Change in Serotonin (5-HT) | Reference |
| Prefrontal Cortex | Rat | Acute | 3 mg/kg, i.p. | ~3-fold increase | ~3-fold increase | No significant change | |
| Prefrontal Cortex | Mouse | 21 days | 1 mg/kg/day | Increased, but effect reduced compared to acute administration | Increased | No significant change | |
| Striatum | Mouse | 21 days | 1 mg/kg/day | No significant change | No significant change | No significant change | |
| Nucleus Accumbens | Rat | Acute | Not specified | Not specified | No significant change | Not specified | |
| Occipital Cortex | Rat | Acute | 3 mg/kg, i.p. | Robust increase | No significant change | Not applicable | |
| Lateral Hypothalamus | Rat | Acute | 3 mg/kg, i.p. | Robust increase | No significant change | Not applicable | |
| Dorsal Hippocampus | Rat | Acute | 3 mg/kg, i.p. | Robust increase | Not applicable | Not applicable | |
| Cerebellum | Rat | Acute | 3 mg/kg, i.p. | Robust increase | Not applicable | Not applicable |
Table 2: Effects on Transporter Occupancy
| Transporter | Brain Region | Animal Model | This compound Dose/Plasma Concentration | Occupancy | Reference |
| Norepinephrine Transporter (NET) | Thalamus, Brainstem, Anterior Cingulate Cortex | Rhesus Monkey | 0.003 - 0.12 mg/kg/hr (infusion) | Dose-dependent increase; near-complete occupancy at clinical doses | |
| Norepinephrine Transporter (NET) | Thalamus | Rhesus Monkey | 16 ng/mL (plasma concentration for 50% occupancy) | Kd = 16 ng/mL | |
| Serotonin Transporter (SERT) | Not specified | Rhesus Monkey | Clinically relevant doses (extrapolated) | >85% | |
| Dopamine Transporter (DAT) | Striatum | Human (Adolescents) | Not specified (8 weeks of treatment) | Decreased availability |
Table 3: Effects on Receptor and Protein Expression
| Receptor/Protein | Brain Region | Animal Model | Treatment Duration | This compound Dose | Change in Expression | Reference |
| Dopamine D2 Receptor | Prefrontal Cortex, Striatum, Hypothalamus | Spontaneously Hypertensive Rat (SHR) | 21 days | 0.25, 0.5, 1 mg/kg/day | Dose-dependent decrease in expression | |
| NMDA Receptor Subunit NR1 (mRNA) | Striatum | Rat | 21 days, followed by 2 months withdrawal | 3 mg/kg/day | -13% | |
| NMDA Receptor Subunit NR1 (protein) | Striatum | Rat | 21 days, followed by 2 months withdrawal | 3 mg/kg/day | -36% | |
| NMDA Receptor Subunit NR2A (mRNA) | Mesencephalon | Rat | 21 days, followed by 2 months withdrawal | 3 mg/kg/day | -34% | |
| NMDA Receptor Subunit NR2B (protein) | Striatum, Hippocampus | Rat | 21 days | 3 mg/kg/day | Decreased | |
| Brain-Derived Neurotrophic Factor (BDNF) (mRNA) | Prefrontal Cortex | Spontaneously Hypertensive Rat (SHR) | Sub-chronic | Not specified | Increased | |
| Brain-Derived Neurotrophic Factor (BDNF) (mRNA) | Hippocampus | Spontaneously Hypertensive Rat (SHR) | Sub-chronic | Not specified | Up-regulated | |
| Brain-Derived Neurotrophic Factor (BDNF) (mRNA) | Orbitofrontal Cortex | Rat | 15 days (adolescence) | 1 mg/kg/day | Decreased |
Detailed Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Level Measurement
This protocol outlines the general procedure for measuring extracellular neurotransmitter levels in the rat prefrontal cortex following chronic this compound administration.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) or Wistar rats are commonly used.
-
Chronic Drug Administration: this compound (e.g., 1 mg/kg/day) or saline is administered via intraperitoneal (i.p.) injection or osmotic minipump for a period of 21 days.
-
Stereotaxic Surgery:
-
Animals are anesthetized (e.g., with isoflurane) and placed in a stereotaxic frame.
-
A guide cannula is unilaterally or bilaterally implanted, targeting the prefrontal cortex. Coordinates are determined based on a stereotaxic atlas (e.g., Paxinos and Watson).
-
The cannula is secured to the skull with dental cement. A dummy cannula is inserted to maintain patency.
-
Animals are allowed a recovery period of at least 7 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, the dummy cannula is replaced with a microdialysis probe (e.g., with a 2-4 mm membrane).
-
The probe is perfused with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, pH 7.4) at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
A stabilization period of at least 2 hours is allowed to achieve equilibrium.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
Following baseline sample collection, a challenge dose of this compound or vehicle is administered.
-
Samples are stored at -80°C until analysis.
-
-
Neurochemical Analysis:
-
Concentrations of norepinephrine, dopamine, and serotonin in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Positron Emission Tomography (PET) for Transporter Occupancy
This protocol provides a general workflow for assessing norepinephrine transporter (NET) occupancy by this compound in non-human primates.
-
Animal Model: Rhesus or cynomolgus monkeys are typically used.
-
Radioligand: A specific PET radioligand for NET, such as (S,S)-[18F]FMeNER-D2, is required.
-
PET Imaging Procedure:
-
Baseline Scan: The animal is anesthetized and positioned in the PET scanner. A baseline scan is acquired following the intravenous injection of the radioligand to determine baseline NET availability.
-
This compound Administration: this compound is administered, often as a steady-state intravenous infusion to mimic oral absorption and achieve stable plasma concentrations.
-
Occupancy Scan: Following this compound administration, a second PET scan is performed after another injection of the radioligand.
-
Image Acquisition and Analysis: Dynamic PET data are acquired over a specified period. Regions of interest (ROIs) corresponding to areas with high NET density (e.g., thalamus, locus coeruleus) are delineated using co-registered MRI scans. The binding potential (BPND) of the radioligand in these regions is calculated for both baseline and post-drug conditions.
-
-
Occupancy Calculation: NET occupancy is calculated as the percentage reduction in the specific binding of the radioligand after this compound administration compared to the baseline scan.
Quantification of Brain-Derived Neurotrophic Factor (BDNF) Levels
This protocol describes the general method for measuring BDNF protein levels in rat brain tissue using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Tissue Collection and Preparation:
-
Following the chronic treatment period, animals are euthanized, and the brains are rapidly dissected.
-
Specific brain regions (e.g., prefrontal cortex, hippocampus) are isolated and immediately frozen.
-
Tissue samples are homogenized in a lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged, and the supernatant containing the protein extract is collected.
-
-
ELISA Procedure:
-
A commercially available BDNF ELISA kit is used.
-
The protein concentration of the brain extracts is determined using a standard protein assay.
-
Samples and BDNF standards are added to the wells of a microplate pre-coated with an anti-BDNF antibody.
-
The plate is incubated, followed by a series of washing steps.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
After another incubation and washing, a substrate solution is added, which results in a color change proportional to the amount of BDNF present.
-
The absorbance is measured using a microplate reader.
-
-
Data Analysis: A standard curve is generated using the known concentrations of the BDNF standards. The concentration of BDNF in the samples is then determined by interpolating their absorbance values from the standard curve and normalized to the total protein content of the sample.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: this compound's primary mechanism of action.
References
Atomoxetine's Effects on Neuronal Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular and cellular mechanisms through which atomoxetine, a selective norepinephrine reuptake inhibitor (NRI), influences neuronal plasticity. By synthesizing findings from preclinical and clinical studies, this guide offers a technical overview of this compound's impact on synaptic plasticity, neurogenesis, and the underlying signaling pathways.
Core Mechanism of Action
This compound's primary therapeutic effect is derived from its high affinity and selectivity for the presynaptic norepinephrine transporter (NET).[1][2][3] By inhibiting NET, this compound blocks the reuptake of norepinephrine (NE) from the synaptic cleft, leading to increased extracellular concentrations of NE in various brain regions.[1][3] A key area of action is the prefrontal cortex (PFC), a region critical for executive functions such as attention and working memory. In the PFC, the norepinephrine transporter is also responsible for the reuptake of dopamine. Consequently, this compound's inhibition of NET results in a secondary increase in synaptic dopamine levels specifically in the PFC, without significantly affecting dopamine concentrations in other regions like the nucleus accumbens or striatum. This dual enhancement of noradrenergic and dopaminergic signaling in the PFC is believed to be the foundation of its therapeutic effects in Attention-Deficit/Hyperactivity Disorder (ADHD).
Caption: this compound selectively inhibits the Norepinephrine Transporter (NET).
Effects on Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. This compound has been shown to modulate several forms of synaptic plasticity, including long-term potentiation (LTP) and structural changes in dendritic spines.
LTP is a persistent strengthening of synapses based on recent patterns of activity and is a key cellular model for learning and memory. In a murine model of ADHD using prenatal nicotine exposure (PNE), which results in behavioral deficits and impaired hippocampal LTP, this compound demonstrated a restorative effect. Application of this compound to hippocampal slices from PNE mice re-established LTP at the CA3-CA1 synapses to levels comparable to control animals.
| Experimental Group | Mean LTP (% of Baseline ± SEM) | Animal Model | Brain Region |
| Control | 148.9 ± 5.2% | C57BL/6 Mice | Hippocampus (CA1) |
| PNE Model | 110.6 ± 4.5% | C57BL/6 Mice | Hippocampus (CA1) |
| PNE Model + this compound (5 µM) | 157.7 ± 6.3% | C57BL/6 Mice | Hippocampus (CA1) |
| Data sourced from Morales et al., 2020. |
The structure of dendritic spines, small protrusions on dendrites that receive synaptic inputs, is highly dynamic and correlates with synaptic strength and stability. In a rat model of ADHD (neonatal 6-hydroxydopamine lesion), this compound treatment reversed working memory deficits and induced significant changes in dendritic spine morphology on pyramidal neurons in the prefrontal cortex. Specifically, this compound administration led to a decrease in the density of "thin" spines, which are typically considered more transient, and an increase in "mushroom" spines, which are associated with stable, long-term memory storage.
| Treatment Group | Change in Thin Spines | Change in Mushroom Spines | Brain Region | Associated Outcome |
| 6-OHDA Lesion (ADHD Model) | Reduction in Density | No Significant Change | Prefrontal Cortex Layer III | Impaired Working Memory |
| 6-OHDA Lesion + this compound | Further Decrease | Increase | Prefrontal Cortex Layer III | Reversal of Cognitive Loss |
| Data interpretation based on findings from Villalba et al., 2018. |
Modulation of Plasticity-Related Proteins and Signaling Pathways
This compound's influence on neuronal plasticity is mediated by its effects on various intracellular signaling cascades and the expression of key plasticity-related proteins.
Studies have shown that this compound can modulate the expression of several proteins crucial for neuronal growth, synaptic remodeling, and memory formation.
-
Brain-Derived Neurotrophic Factor (BDNF): In a traumatic brain injury (TBI) model, this compound treatment was found to enhance BDNF expression. However, in a study on adolescent rats, chronic this compound treatment was associated with decreased BDNF mRNA in the orbitofrontal cortex. These differing results suggest that this compound's effect on BDNF may be context-dependent, varying with the model system and brain region.
-
Growth-Associated Protein-43 (GAP-43): Following experimental TBI, this compound was shown to enhance GAP-43, a protein associated with nerve growth and synaptic plasticity.
-
CREB and ERK: Chronic this compound treatment during adolescence in rats led to decreased phosphorylation of CREB (cAMP response element-binding protein) and ERK (extracellular signal-regulated kinase) in the orbitofrontal cortex, signaling molecules central to synaptic plasticity and memory.
Caption: Potential signaling cascade linking this compound to neuronal plasticity.
Effects on Adult Hippocampal Neurogenesis
Adult hippocampal neurogenesis, the process of generating new neurons in the dentate gyrus, is implicated in learning, memory, and mood regulation. Research into this compound's effects on this process has yielded mixed results. One study found that this compound treatment in adult rats increased cell proliferation in the subgranular zone (SGZ) of the dentate gyrus, as measured by the proliferative marker Ki67. Conversely, another study comparing this compound with methylphenidate in adolescent mice found that while methylphenidate significantly increased the number of new neurons, this compound had no significant effect on cell proliferation or neuroblast differentiation.
| Study | Drug | Effect on Neurogenesis | Marker | Animal Model |
| ElBeltagy et al., 2020 | This compound | Increased cell proliferation | Ki67 | Adult Lister Hooded Rats |
| Lee et al., 2012 | This compound | No significant change | BrdU, DCX | Adolescent ICR Mice |
| Lee et al., 2012 | Methylphenidate | Increased cell proliferation & differentiation | BrdU, DCX | Adolescent ICR Mice |
These discrepancies may arise from differences in animal age (adolescent vs. adult), species, or experimental design, indicating a need for further research to clarify this compound's role in adult neurogenesis.
Experimental Protocols
A summary of common methodologies used in the cited research is provided below.
-
Animal Model: A prenatal nicotine exposure (PNE) model in C57BL/6 mice is used to induce ADHD-like symptoms and LTP deficits.
-
Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (e.g., 400 µm thick) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Electrophysiology: A single slice is transferred to a recording chamber and continuously perfused with aCSF. A stimulating electrode is placed in the Schaffer collateral pathway (CA3 axons), and a recording electrode is placed in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).
-
LTP Induction: After establishing a stable baseline of synaptic transmission for 20-30 minutes, LTP is induced using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).
-
Data Analysis: The slope of the fEPSP is measured and plotted over time. LTP is quantified as the percentage increase of the fEPSP slope 50-60 minutes post-TBS compared to the pre-TBS baseline. For drug application studies, this compound (e.g., 5 µM) is added to the perfusion bath after baseline recording and before TBS induction.
Caption: Experimental workflow for measuring Long-Term Potentiation (LTP).
-
Animal Treatment: Animals receive daily injections of this compound, vehicle, or other compounds for a specified period. Proliferating cells are labeled by injecting a thymidine analog like 5-bromo-2'-deoxyuridine (BrdU).
-
Tissue Preparation: Animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are extracted and post-fixed.
-
Sectioning: The brain is sectioned coronally (e.g., 40 µm thick) through the hippocampus using a cryostat or vibratome.
-
Immunostaining: Free-floating sections are treated for DNA denaturation (if using BrdU). Sections are then incubated with primary antibodies against markers of interest (e.g., anti-BrdU for new cells, anti-Ki67 for proliferating cells, anti-DCX for immature neurons).
-
Visualization: Sections are incubated with fluorescently-labeled secondary antibodies. Cell nuclei may be counterstained with DAPI.
-
Microscopy and Quantification: Sections are imaged using a confocal or fluorescence microscope. The number of labeled cells in the subgranular zone (SGZ) of the dentate gyrus is counted using stereological methods to estimate the total number of new neurons.
Conclusion
This compound exerts multifaceted effects on neuronal plasticity. Its primary mechanism of increasing norepinephrine and dopamine in the prefrontal cortex initiates downstream effects that modulate synaptic function and structure. Evidence strongly indicates that this compound can restore impaired LTP and promote the maturation of dendritic spines, cellular processes vital for learning and memory. Its impact on plasticity-related proteins like BDNF and on adult neurogenesis appears more complex and may be dependent on the specific physiological or pathological context. For drug development professionals and researchers, these findings highlight that this compound's therapeutic profile extends beyond simple neurotransmitter modulation to encompass the dynamic remodeling of neural circuits. Further investigation is warranted to fully elucidate the context-dependent effects and leverage this understanding for developing novel therapeutic strategies.
References
investigating atomoxetine's role in cognitive enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI) approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Beyond its established efficacy in treating core ADHD symptoms, there is a growing body of evidence suggesting its potential role in enhancing specific cognitive domains in both clinical and preclinical populations. This technical guide provides an in-depth examination of the mechanisms, experimental evidence, and methodologies related to this compound's effects on cognition.
Core Mechanism of Action
This compound's primary mechanism of action is the potent and selective inhibition of the presynaptic norepinephrine transporter (NET). This inhibition leads to an increase in the extracellular concentrations of norepinephrine (NE) in the brain. Notably, in the prefrontal cortex (PFC), a brain region critical for executive functions, the dopamine transporter (DAT) is expressed at low levels. In this region, dopamine (DA) is primarily cleared by the NET. Consequently, this compound's inhibition of NET in the PFC also results in a significant increase in extracellular dopamine levels, a mechanism believed to be central to its cognitive-enhancing effects.
Signaling Pathways and Neuromodulation
The cognitive-enhancing effects of this compound are mediated through the modulation of noradrenergic and dopaminergic signaling pathways in the prefrontal cortex. Increased levels of norepinephrine and dopamine lead to the stimulation of specific postsynaptic receptors, influencing neuronal excitability and synaptic plasticity.
Preclinical Screening of Novel Atomoxetine-Like Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential preclinical screening methodologies for novel compounds structurally or functionally similar to atomoxetine, a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This document outlines key in vitro and in vivo assays, presents comparative quantitative data for established and novel NRIs, and details experimental protocols to guide researchers in the early stages of drug discovery and development.
Introduction to this compound and its Analogs
This compound is a non-stimulant medication that primarily functions by selectively inhibiting the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex.[1][2][3] This mechanism is believed to be central to its therapeutic effects on the core symptoms of ADHD: inattention, hyperactivity, and impulsivity.[1][3] The development of novel this compound-like compounds aims to improve upon its efficacy, safety profile, and pharmacokinetic properties. Preclinical screening is a critical step in identifying promising candidates for further development.
In Vitro Screening Assays
The initial phase of screening involves in vitro assays to determine the binding affinity and functional potency of novel compounds at the primary target, the norepinephrine transporter, as well as at other monoamine transporters to assess selectivity.
Monoamine Transporter Binding Affinity Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific transporter. These assays measure the ability of a compound to displace a known radiolabeled ligand from the transporter. The key parameter derived from these studies is the inhibitor constant (Kᵢ), which represents the concentration of the inhibitor required to occupy 50% of the transporters. A lower Kᵢ value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (Kᵢ, nM) of Norepinephrine Reuptake Inhibitors
| Compound | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT Kᵢ (nM) | Selectivity (SERT/NET) | Selectivity (DAT/NET) |
| This compound | 5 | 77 | 1451 | 15.4 | 290.2 |
| Reboxetine | 1.1 | 129 | >10,000 | 117.3 | >9090 |
| (R)-Nisoxetine | 0.46 | 158 | 378 | 343.5 | 821.7 |
| Desipramine | 7.36 | 163 | >10,000 | 22.1 | >1358 |
| S-17b (WYE-103231) | 1.2 | >1920 | >720 | >1600 | >600 |
Data compiled from multiple sources.
Norepinephrine Reuptake Inhibition Assays
Functional assays are necessary to confirm that binding to the transporter translates into inhibition of its function. These assays measure the ability of a compound to block the uptake of a radiolabeled substrate, such as [³H]-norepinephrine, into cells expressing the norepinephrine transporter. The half-maximal inhibitory concentration (IC₅₀) is the key parameter determined from these experiments.
Table 2: Comparative In Vitro Reuptake Inhibition (IC₅₀, nM)
| Compound | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) |
| This compound | <10 | - | - |
| Desipramine | 23.1 | - | - |
| Citalopram | >10,000 | - | - |
| RTI-55 | 37.9 | - | - |
Data compiled from multiple sources.
In Vivo Preclinical Models and Behavioral Assays
In vivo studies in animal models are essential to evaluate the efficacy of novel compounds in a complex biological system and to assess their potential for producing ADHD-like symptom relief.
Animal Models of ADHD
Several animal models are used to study ADHD, each with its own set of advantages and limitations. The most commonly used include:
-
Spontaneously Hypertensive Rat (SHR): This is the most widely studied genetic model of ADHD, exhibiting hyperactivity, impulsivity, and attention deficits.
-
6-Hydroxydopamine (6-OHDA)-Lesioned Rats: Neonatal lesioning of dopaminergic and noradrenergic pathways with 6-OHDA produces a hyperactive phenotype.
-
Prenatally Valproate-Exposed Rats: Exposure to valproic acid during gestation can induce developmental abnormalities and behavioral phenotypes relevant to autism spectrum disorder, including hyperactivity that is responsive to this compound.
Behavioral Assays for Core ADHD Symptoms
A battery of behavioral tests is employed to assess the effects of novel compounds on the core symptoms of ADHD.
The Open Field Test is a standard method for assessing general locomotor activity and exploratory behavior. A reduction in excessive movement in this test can indicate an anti-hyperactivity effect.
The Five-Choice Serial Reaction Time Task (5-CSRTT) is a complex operant conditioning task that provides measures of sustained attention and impulsivity. Improvements in accuracy and reductions in premature responses are indicative of enhanced attention and reduced impulsivity, respectively.
The Novel Object Recognition Test is used to assess learning and memory. The ability of an animal to remember a previously encountered object and show a preference for a novel object is a measure of recognition memory, a cognitive function often impaired in ADHD.
Ancillary Behavioral Assays
-
Social Interaction Test: To assess social behavior, which can be disrupted in neurodevelopmental disorders.
-
Elevated Plus Maze: To evaluate anxiety-like behavior, a common comorbidity with ADHD.
-
Forced Swim Test: To screen for potential antidepressant effects, as norepinephrine reuptake inhibitors are also used to treat depression.
Pharmacokinetic Screening
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of novel compounds is crucial for predicting their clinical utility.
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Notes |
| Oral Bioavailability | 63-94% | Human | Dependent on CYP2D6 metabolizer status. |
| Half-life (t₁/₂) | 5.2 - 21.6 hours | Human | Dependent on CYP2D6 metabolizer status. |
| Cmax | 1-2 hours | Human | Time to reach maximum plasma concentration. |
| Protein Binding | 98% | Human |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is essential for a clear understanding of the screening cascade.
Caption: Norepinephrine signaling pathway and the inhibitory action of this compound-like compounds.
Caption: General workflow for preclinical screening of novel this compound-like compounds.
Detailed Experimental Protocols
In Vitro Norepinephrine Reuptake Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit norepinephrine reuptake.
Materials:
-
Cells expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).
-
[³H]-Norepinephrine (radiolabeled substrate).
-
Test compounds and reference inhibitors (e.g., desipramine).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture HEK293-hNET cells to confluency in appropriate cell culture plates.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor.
-
Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with the test compound or vehicle for a specified time. c. Initiate the uptake reaction by adding [³H]-Norepinephrine. d. Incubate for a defined period to allow for substrate uptake. e. Terminate the reaction by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of norepinephrine uptake at each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
Open Field Test for Locomotor Activity
Objective: To assess the effect of a test compound on spontaneous locomotor activity in rodents.
Apparatus: A square or circular arena with walls to prevent escape, equipped with an automated tracking system (e.g., infrared beams or video tracking software).
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the test.
-
Dosing: Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Testing: a. Gently place the animal in the center of the open field arena. b. Allow the animal to explore the arena freely for a set duration (e.g., 10-30 minutes). c. The automated system will record various parameters, including total distance traveled, time spent in different zones (center vs. periphery), and rearing frequency.
-
Data Analysis: Compare the locomotor activity parameters between the compound-treated group and the vehicle-treated group. A significant decrease in total distance traveled may indicate a reduction in hyperactivity.
Novel Object Recognition Test
Objective: To evaluate the effect of a test compound on short-term recognition memory.
Apparatus: An open field arena and two sets of identical, yet distinct, objects.
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty arena for a set period (e.g., 5-10 minutes).
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena and allow the animal to explore them for a set duration (e.g., 5-10 minutes).
-
Testing Phase: After a retention interval (e.g., 1-24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object. Allow the animal to explore for a set period (e.g., 5 minutes).
-
Data Analysis: Measure the time spent exploring the novel object versus the familiar object. A preference for the novel object (i.e., spending significantly more time exploring it) indicates intact recognition memory. The discrimination index (time with novel object - time with familiar object) / (total exploration time) is a common metric.
Conclusion
The preclinical screening of novel this compound-like compounds requires a multi-faceted approach that combines in vitro assays to determine potency and selectivity with in vivo behavioral and pharmacokinetic studies to assess efficacy and drug-like properties. The methodologies and data presented in this guide provide a framework for the systematic evaluation of new chemical entities, facilitating the identification of promising candidates for the treatment of ADHD and other disorders involving noradrenergic dysfunction. Careful experimental design and interpretation of results are paramount to successfully translating preclinical findings into clinical candidates.
References
Atomoxetine: A Comprehensive Technical Guide on its Evolution as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomoxetine, marketed under the brand name Strattera®, is a selective norepinephrine reuptake inhibitor (SNRI) widely recognized for its efficacy in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] However, its journey from a potential antidepressant to a valuable research tool for investigating noradrenergic and dopaminergic pathways in the brain is a compelling narrative of scientific discovery and repurposing. This technical guide provides an in-depth exploration of the history, evolution, and multifaceted application of this compound as a research tool, complete with detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.
From Antidepressant to ADHD Therapeutic: A Historical Overview
This compound was initially synthesized by Eli Lilly and Company with the therapeutic goal of treating depression. While it demonstrated some antidepressant effects, it was ultimately deemed insufficiently efficacious for this indication.[1] Subsequent research, however, revealed its significant potential in managing the core symptoms of ADHD. This led to a shift in its developmental trajectory, culminating in its approval by the U.S. Food and Drug Administration (FDA) in 2002 for the treatment of ADHD in children, adolescents, and adults.[1] This transition marked the beginning of this compound's extensive use, not only as a therapeutic agent but also as a precise pharmacological tool to dissect the roles of norepinephrine and dopamine in various cognitive and behavioral processes.
Mechanism of Action: A Selective Modulator of Catecholamines
This compound's primary mechanism of action is the potent and selective inhibition of the presynaptic norepinephrine transporter (NET).[2] This inhibition leads to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. A key aspect of its action, particularly relevant to its use in research, is its differential effect on dopamine. In the prefrontal cortex, a brain region with a high density of NET and relatively low expression of the dopamine transporter (DAT), this compound also increases extracellular dopamine levels. This is because NET in this region is also responsible for the reuptake of dopamine. In contrast, in subcortical regions like the striatum and nucleus accumbens, where DAT is abundant, this compound has a minimal effect on dopamine levels.[2] This region-specific modulation of catecholamines makes this compound an invaluable tool for studying the distinct roles of norepinephrine and dopamine in different brain circuits.
Signaling Pathway of this compound
References
Methodological & Application
Application Notes and Protocols for In-Vitro Electrophysiological Recordings Using Atomoxetine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing atomoxetine in in-vitro electrophysiology experiments. The information is intended to assist researchers in designing and executing studies to investigate the effects of this compound on neuronal and cardiac ion channels.
Introduction
This compound is a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3][4] Its primary mechanism of action involves blocking the norepinephrine transporter (NET), leading to increased extracellular concentrations of norepinephrine, particularly in the prefrontal cortex.[1] While its therapeutic effects are attributed to the modulation of noradrenergic signaling, in-vitro electrophysiological studies have revealed that this compound also interacts with various ion channels, which may contribute to both its therapeutic efficacy and potential side effects. Understanding these interactions is crucial for a complete pharmacological profile of the drug.
Mechanisms of Action and Electrophysiological Effects
This compound's effects extend beyond norepinephrine reuptake inhibition to direct interactions with several key ion channels. These "off-target" effects are important considerations in drug development and safety pharmacology.
1. Norepinephrine Transporter (NET) Inhibition: The principal action of this compound is the blockade of NET. This leads to an increase in synaptic norepinephrine, which can modulate neuronal excitability and synaptic transmission. In the prefrontal cortex, this increase in norepinephrine can also indirectly elevate dopamine levels, as dopamine can be taken up by NET in this brain region.
2. NMDA Receptor Antagonism: this compound acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This blockade is voltage-dependent, suggesting an open-channel blocking mechanism. This interaction with the glutamatergic system may play a role in its therapeutic effects in ADHD, a disorder with hypothesized glutamatergic involvement.
3. hERG Potassium Channel Blockade: this compound has been shown to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. This blockade can lead to a prolongation of the QT interval, a risk factor for cardiac arrhythmias. The inhibition is concentration-dependent.
4. Voltage-Gated Sodium Channel (VGSC) Inhibition: Studies have demonstrated that this compound can inhibit voltage-gated sodium channels in a state- and use-dependent manner. It shows a higher affinity for the inactivated state of the channel. This action is similar to that of some antiarrhythmic and local anesthetic drugs.
5. G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channel Inhibition: this compound has also been found to reversibly inhibit G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound from various in-vitro electrophysiology studies.
Table 1: this compound Blockade of Ion Channels
| Ion Channel/Receptor | Preparation | Technique | Key Finding | IC50 / Ki | Reference |
| hERG K+ Channel | Xenopus oocytes expressing hERG | Two-electrode voltage clamp | Concentration-dependent block of tail currents | 6.26 µmol·L⁻¹ | |
| NMDA Receptor | Cultured rodent cortical and hippocampal neurons; human TsA cells | Whole-cell patch-clamp | Blockade of NMDA-induced membrane currents | ~3 µM | |
| Voltage-Gated Sodium Channel (hNav1.5) | Human embryonic kidney (HEK) cells expressing hNav1.5 | Whole-cell patch-clamp | State- and use-dependent block | ~3 µM (for persistent late current) | |
| Voltage-Gated Sodium Channel (Nav1.2) | HEK293 cells expressing Nav1.2 | Whole-cell patch-clamp | Inhibition increased with membrane depolarization | 10.16 µM (at -50 mV holding potential) | |
| Norepinephrine Transporter (NET) | Clonal cell lines with human transporters | Radioligand binding | High affinity and selectivity for NET | 5 nM (Ki) | |
| Serotonin Transporter (SERT) | Clonal cell lines with human transporters | Radioligand binding | Lower affinity for SERT compared to NET | 77 nM (Ki) | |
| Dopamine Transporter (DAT) | Clonal cell lines with human transporters | Radioligand binding | Much lower affinity for DAT compared to NET | 1451 nM (Ki) |
Table 2: Electrophysiological Effects of this compound on Neuronal and Cardiac Properties
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| Action Potential Duration (APD) | Guinea-pig cardiomyocytes | 1 and 3 µmol·L⁻¹ | Dose-dependent prolongation of APD at 20%, 50%, and 90% repolarization | |
| hERG Current Density | HEK cells expressing hERG | 3 µmol·L⁻¹ (overnight) | No significant effect | |
| hERG Current Density | HEK cells expressing hERG | 100 µmol·L⁻¹ (overnight) | Significant reduction | |
| Neuronal Firing Rate | Rat prefrontal cortex (in vivo) | 1-6 mg/kg (i.v.) | Increased firing activity | |
| NMDA-induced Neuronal Excitation | Rat prefrontal cortex (in vivo) | N/A | Potentiation of the excitatory response | |
| Nav1.2 Peak Current | HEK293 cells expressing Nav1.2 | 50 µM | Decreased by approximately 51% |
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for studying the effects of this compound.
Protocol 1: Whole-Cell Patch-Clamp Recordings of NMDA Receptor Currents
Objective: To measure the effect of this compound on NMDA-induced currents in cultured neurons.
Materials:
-
Cultured cortical or hippocampal neurons
-
External solution (in mM): 140 NaCl, 2.7 KCl, 1.5 CaCl₂, 10 Glucose, 12 HEPES; pH 7.3
-
Internal solution (pipette solution): (Composition to be optimized for recording NMDA currents, typically containing a Cs-based solution to block K+ channels)
-
NMDA and glycine (co-agonist) stock solutions
-
This compound hydrochloride stock solution
-
Patch-clamp amplifier and data acquisition system (e.g., EPC-9)
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell recording configuration on a selected neuron.
-
Hold the membrane potential at a negative potential (e.g., -70 mV) to minimize voltage-gated channel activation.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the neuron using a rapid application system to evoke an inward current.
-
After obtaining a stable baseline response, co-apply this compound at various concentrations with NMDA and glycine.
-
Record the peak amplitude of the NMDA-induced current in the absence and presence of this compound.
-
To assess voltage dependency, record NMDA-induced currents at different holding potentials (e.g., from -80 mV to +40 mV).
-
Analyze the data to determine the concentration-response curve and the voltage-dependent nature of the block.
Protocol 2: Two-Electrode Voltage-Clamp Recordings of hERG Channels in Xenopus Oocytes
Objective: To characterize the inhibitory effect of this compound on hERG potassium channels.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding hERG channels
-
ND96 solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES; pH 7.5
-
Two-electrode voltage-clamp setup
-
Microelectrodes (filled with 3 M KCl)
-
This compound hydrochloride stock solution
Procedure:
-
Inject hERG cRNA into prepared Xenopus oocytes and incubate for 2-4 days to allow for channel expression.
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -80 mV.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol to measure tail currents involves a depolarizing step to various potentials (e.g., -80 to +80 mV) followed by a repolarizing step to a negative potential (e.g., -60 mV) to record the outward tail current.
-
After recording stable baseline currents, perfuse the chamber with ND96 solution containing this compound at the desired concentration.
-
Record hERG currents in the presence of the drug until a steady-state block is achieved.
-
Wash out the drug to observe the reversibility of the block.
-
Analyze the peak tail current amplitude to quantify the degree of inhibition.
-
To determine the IC50, repeat the experiment with a range of this compound concentrations and fit the data to a concentration-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the use of this compound in in-vitro electrophysiology.
Caption: Primary mechanism of this compound action.
Caption: Off-target effects of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of this compound for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Atomoxetine Dosage in Mouse Models of ADHD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation and administration of atomoxetine in mouse models of Attention-Deficit/Hyperactivity Disorder (ADHD). The following protocols are based on established methodologies from peer-reviewed studies and are intended to assist in the design and execution of preclinical research for ADHD therapeutics.
Introduction to this compound in ADHD Mouse Models
This compound is a selective norepinephrine reuptake inhibitor widely used in the treatment of ADHD.[1][2] In preclinical research, various mouse models have been developed to mimic the core symptoms of ADHD, including hyperactivity, inattention, and impulsivity.[3][4] The administration of this compound in these models is crucial for validating their translational relevance and for screening novel therapeutic agents. Effective dosage and administration protocols are paramount for obtaining reliable and reproducible data.
Recommended this compound Dosage and Administration
The effective dose of this compound in mice can vary depending on the specific mouse model, the targeted behavioral phenotype, and the administration route. The following tables summarize empirically determined dosages from various studies.
Table 1: Systemic Administration of this compound
| Mouse Model | Dosage Range (mg/kg) | Administration Route | Observed Effects | Citations |
| Prenatal Nicotine Exposure | 2 | Intraperitoneal (i.p.) | Normalized hyperactivity and spatial memory impairment after 7 days of daily injection. | [5] |
| Neurokinin-1 Receptor Knockout (NK1R-/-) | 0.3 - 10 | Intraperitoneal (i.p.) | 3 mg/kg reduced hyperactivity. 10 mg/kg reduced impulsivity. | |
| 6-Hydroxydopamine (6-OHDA) Lesioned | 1 - 10 | Intraperitoneal (i.p.) | Acute 10 mg/kg reduced hyperactivity and impulsivity. Chronic (7 days) 3 mg/kg/day alleviated ADHD-like symptoms. | |
| Outbred CD-1 Mice | 3 | Oral (p.o.) | Selectively enhanced enrichment discrimination in mice with an attentionally-low phenotype after 4 days of daily administration. | |
| Dopamine Transporter Knockout (DAT +/-) | Not specified | Not specified | Eliminated impulsive behavior. |
Table 2: In Vitro Administration of this compound (Brain Slices)
| Mouse Model | Concentration (µM) | Application | Observed Effects | Citations |
| Prenatal Nicotine Exposure | 5 | Bath application to hippocampal slices | Reestablished long-term potentiation (LTP). |
Experimental Protocols
This compound Solution Preparation
Materials:
-
This compound hydrochloride (HCl)
-
Sterile 0.9% saline solution or sterile water
-
Tween-80 (for oral administration)
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol for Intraperitoneal (i.p.) Injection:
-
Weigh the required amount of this compound HCl based on the desired final concentration and injection volume.
-
Dissolve the this compound HCl in sterile 0.9% saline solution.
-
Vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the solution at 4°C for short-term use. Prepare fresh solutions regularly.
Protocol for Oral (p.o.) Administration:
-
For oral gavage, this compound can be dissolved in sterile water.
-
To aid in dissolution and stability, a small amount of a surfactant like 0.5% Tween-80 can be added to the sterile water before dissolving the this compound.
-
Vortex thoroughly to ensure a homogenous solution.
Animal Handling and Dosing Procedure
Acclimation:
-
Allow mice to acclimate to the housing facility for at least one week before the start of any experiment.
-
Handle the mice daily for several days leading up to the experiment to reduce stress associated with handling and injection procedures.
Dose Calculation:
-
Weigh each mouse accurately on the day of the experiment.
-
Calculate the volume of the this compound solution to be administered using the following formula: Volume (mL) = (Desired Dose (mg/kg) * Body Weight (kg)) / Concentration of Solution (mg/mL)
Administration:
-
Intraperitoneal (i.p.) Injection: Administer the calculated volume into the lower quadrant of the abdomen, avoiding the midline and internal organs.
-
Oral Gavage (p.o.): Use a proper-sized feeding needle to administer the solution directly into the stomach. Ensure the animal is properly restrained to prevent injury.
Behavioral Assays for Assessing this compound Efficacy
A battery of behavioral tests is essential to evaluate the effects of this compound on different ADHD-like symptoms.
Table 3: Common Behavioral Tests in ADHD Mouse Models
| Behavioral Test | ADHD Symptom Assessed | Description |
| Open Field Test | Hyperactivity | Measures locomotor activity, exploratory behavior, and anxiety-like behavior in a novel environment. |
| Y-Maze | Inattention, Spatial Working Memory | Assesses spontaneous alternation, a measure of spatial working memory, which can be impaired in models of inattention. |
| 5-Choice Serial Reaction Time Task (5-CSRTT) | Attention, Impulsivity | A complex operant conditioning task that measures sustained attention and impulsive responding. |
| Light/Dark Exploration Box | Hyperactivity, Anxiety | Measures locomotor activity and anxiety-like behavior based on the mouse's natural aversion to brightly lit areas. |
| Enrichment Discrimination Test | Attention | Assesses the ability of mice to discriminate between an enriched and a non-enriched environment, reflecting attentional processes. |
Visualized Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Dosing and Behavioral Testing
Caption: Workflow for this compound administration and behavioral assessment in mice.
Proposed Signaling Pathway of this compound Action
Caption: this compound's mechanism of action in the prefrontal cortex (PFC).
Conclusion
The successful use of this compound in mouse models of ADHD hinges on the careful selection of dosage, administration route, and appropriate behavioral paradigms. The protocols and data presented here provide a foundation for researchers to design robust experiments aimed at understanding the neurobiology of ADHD and developing novel treatments. It is recommended to conduct pilot studies to determine the optimal dose and timing of administration for the specific mouse model and behavioral assay being utilized.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of this compound for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces hyperactive/impulsive behaviours in neurokinin-1 receptor ‘knockout’ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound Reestablishes Long Term Potentiation in a Mouse Model of Attention Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chronic Atomoxetine Dosing in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various methods for the chronic administration of atomoxetine to rats in a research setting. Detailed protocols for common delivery methods are included to ensure accurate and reproducible dosing for preclinical studies.
Introduction
This compound hydrochloride is a selective norepinephrine reuptake inhibitor used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). In preclinical research, rodent models are essential for investigating its mechanism of action, efficacy, and long-term effects. Chronic dosing is often necessary to mimic therapeutic conditions. The choice of delivery method can significantly impact pharmacokinetic profiles, animal welfare, and experimental outcomes. This document outlines several established methods for chronic this compound administration in rats, providing detailed protocols and comparative data to aid in experimental design.
Data Summary: Chronic this compound Dosing Parameters in Rats
The following tables summarize quantitative data from various studies on chronic this compound administration in rats, providing a comparative overview of different delivery methods and associated dosages.
| Delivery Method | Vehicle | Typical Dosage Range | Dosing Frequency | Study Duration | Reference |
| Oral Gavage | Water, Saline | 1 - 160 mg/kg/day | Once or twice daily | 1 to 3 months | [1] |
| In-Diet | Standard Chow | 5 - 56 mg/kg/day | Ad libitum | Up to 1 year | [1] |
| Intraperitoneal (IP) Injection | 0.9% Saline | 0.3 - 3 mg/kg/day | Once daily | 21 days to several weeks | [2][3] |
| Subcutaneous (SC) Injection | 0.9% Saline | 1 mg/kg/day | Once daily | Not specified for chronic studies | |
| Osmotic Minipump | Saline, Water | Varies based on pump flow rate and drug concentration | Continuous | 1 to 6 weeks |
Signaling Pathway: this compound's Mechanism of Action
This compound's primary mechanism involves the selective inhibition of the norepinephrine transporter (NET) in the presynaptic neuron, particularly in the prefrontal cortex. This blockage leads to an increase in the extracellular concentrations of norepinephrine and, due to the high affinity of dopamine for NET in this brain region, also an increase in dopamine levels. This modulation of catecholaminergic neurotransmission triggers downstream intracellular signaling cascades that are believed to contribute to its therapeutic effects on cognition and behavior. One key pathway involves the activation of cAMP Response Element-Binding protein (CREB), a transcription factor that plays a crucial role in neuronal plasticity and survival. Activated CREB promotes the expression of genes such as Brain-Derived Neurotrophic Factor (BDNF), which is essential for synaptic plasticity, learning, and memory.
References
Application Notes and Protocols for the Quantification of Atomoxetine in Brain Tissue using HPLC-Based Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of atomoxetine in brain tissue, a critical procedure in neuropharmacology and drug development for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD). The following protocols are based on established high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring sensitive and reliable results.
This compound, a selective norepinephrine reuptake inhibitor, requires precise measurement in brain tissue to understand its pharmacokinetic and pharmacodynamic profiles.[1] The methods detailed below cover sample preparation from brain homogenates and subsequent analysis using different chromatographic techniques.
Method 1: LC-MS/MS for High-Sensitivity Analysis of this compound in Brain Tissue
This method is adapted from a validated LC-MS/MS technique used for analyzing this compound in both plasma and brain samples, offering high sensitivity and selectivity.[2]
Experimental Protocol
1. Sample Preparation: Brain Tissue Homogenization and Protein Precipitation
-
Homogenization: Brain tissues are homogenized in deionized water to create a 50% w/v dispersion using a suitable homogenizer (e.g., Heidolph DIAX 900).[2]
-
Standard and Quality Control (QC) Sample Preparation: Calibration standards and QC samples are prepared by spiking known concentrations of this compound and an internal standard (IS) into blank brain homogenate.[2] A typical concentration range for calibration standards is 1 to 1000 ng/mL.[2]
-
Protein Precipitation: To 0.5 mL of brain homogenate (or spiked standard/QC), add a precipitating agent such as acetonitrile. For instance, 2 mL of acetonitrile can be added, followed by vortexing for 4 minutes.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 5000 rpm for 5 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis. Depending on the method, a dilution step with water may be performed before injection.
2. Chromatographic Conditions
-
HPLC System: A liquid chromatographic system equipped with a degasser, solvent delivery unit, and an auto-sampler is required.
-
Column: A C18 column (e.g., Hypersil Gold C18, 2.1 × 50 mm, 5 µm) is suitable for separation.
-
Mobile Phase: A gradient elution is typically used, starting with a high percentage of aqueous phase and increasing the organic phase. For example, a gradient starting with 10% 0.1% formic acid in water + 10 mM ammonium acetate and 90% acetonitrile.
-
Flow Rate: A flow rate of 0.4 mL/min is commonly used.
-
Injection Volume: A small injection volume, such as 5-10 µL, is standard.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a turbo ion spray source operating in positive mode is used.
-
Ionization Mode: Electrospray ionization (ESI) in the positive mode is effective for this compound.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.
Quantitative Data Summary
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | |
| Calibration Curve Range | 1 - 1000 ng/mL | |
| Linearity (r²) | > 0.999 |
Method 2: HPLC-UV for Routine Analysis of this compound in Brain Extracts
This protocol is adapted from a method developed for plasma and can be applied to brain tissue extracts with appropriate sample clean-up. It utilizes liquid-liquid extraction for sample preparation and UV detection.
Experimental Protocol
1. Sample Preparation: Brain Tissue Homogenization and Liquid-Liquid Extraction
-
Homogenization: Prepare a brain homogenate as described in Method 1.
-
Extraction:
-
To 0.4 mL of brain homogenate, add an internal standard (e.g., 25 µL of 1 µg/mL maprotiline).
-
Add 500 µL of 0.5 M phosphate-buffered saline (PBS) at pH 9.90 and 2 mL of an organic extraction solvent like diethyl ether.
-
Vortex the mixture and centrifuge (e.g., 2500 rpm for 3 minutes) to separate the organic and aqueous layers.
-
-
Back-Extraction:
-
Transfer the organic layer to a clean tube and add 200 µL of 0.2 M HCl.
-
Vortex and centrifuge again to transfer the analyte to the acidic aqueous phase.
-
-
Sample for Injection: The final acidic aqueous layer is used for HPLC analysis.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with an isocratic pump, autosampler, and UV detector.
-
Column: A C18 column (e.g., 250 × 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and phosphate buffer (e.g., 0.023 M, pH 6.6) in a 39:61 (v/v) ratio. Triethylamine (TEA) at 0.1% can be added to reduce peak tailing.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 271 nm.
-
Injection Volume: 20 µL.
Quantitative Data Summary
| Parameter | Value | Reference |
| Retention Time | ~3.20 min | |
| Linearity Range | 10-125 µg/mL | |
| Correlation Coefficient (r) | 0.999 |
Visualizations
Experimental Workflow Diagrams
Caption: LC-MS/MS workflow for this compound in brain tissue.
Caption: HPLC-UV workflow with liquid-liquid extraction.
References
Application Notes and Protocols for Employing Atomoxetine in Microdialysis Studies of the Prefrontal Cortex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing atomoxetine in preclinical microdialysis studies focused on the prefrontal cortex (PFC). This compound, a selective norepinephrine reuptake inhibitor, is a valuable tool for investigating catecholaminergic neurotransmission and its role in cognitive functions associated with the PFC.
Introduction
This compound is a non-stimulant medication approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its primary mechanism of action is the selective inhibition of the presynaptic norepinephrine transporter (NET).[3] This inhibition leads to an increase in extracellular norepinephrine levels. In the prefrontal cortex, where dopamine transporters (DAT) are less abundant, NET is also responsible for the reuptake of dopamine. Consequently, this compound administration results in a significant increase in both norepinephrine and dopamine levels specifically in the PFC, a brain region critical for executive functions such as attention, working memory, and inhibitory control.[4][5] This region-specific neurochemical profile makes this compound a subject of interest in neuroscience research and drug development for cognitive disorders.
Microdialysis is a widely used technique to measure endogenous neurotransmitter levels in specific brain regions of freely moving animals, providing a powerful method to study the effects of pharmacological agents like this compound on neurochemistry in real-time.
Key Applications
-
Investigating the neurochemical basis of cognitive enhancement: Elucidate how this compound modulates norepinephrine and dopamine in the PFC to improve cognitive performance.
-
Evaluating novel therapeutic agents: Compare the neurochemical profiles of new compounds with that of this compound.
-
Studying the pathophysiology of ADHD and other cognitive disorders: Use this compound as a pharmacological tool to probe the role of catecholaminergic dysfunction in animal models of these conditions.
-
Assessing drug-drug interactions: Determine how co-administration of other drugs alters the effects of this compound on PFC neurochemistry.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on extracellular neurotransmitter levels in the prefrontal cortex as determined by in vivo microdialysis studies.
| Neurotransmitter | Brain Region | This compound Dose | Change in Extracellular Levels (vs. Baseline) | Animal Model | Reference |
| Norepinephrine (NE) | Prefrontal Cortex (PFC) | 3 mg/kg i.p. | ~3-fold increase | Rat | |
| Dopamine (DA) | Prefrontal Cortex (PFC) | 3 mg/kg i.p. | ~3-fold increase | Rat | |
| Serotonin (5-HT) | Prefrontal Cortex (PFC) | Not specified | No significant change | Rat | |
| Dopamine (DA) | Striatum | Not specified | No significant change | Rat | |
| Dopamine (DA) | Nucleus Accumbens | Not specified | No significant change | Rat |
| Drug | Receptor/Transporter | Binding Affinity (Ki, nM) | Reference |
| This compound | Norepinephrine Transporter (NET) | 5 | |
| This compound | Serotonin Transporter (SERT) | 77 | |
| This compound | Dopamine Transporter (DAT) | 1451 |
Experimental Protocols
I. In Vivo Microdialysis Procedure
This protocol describes the steps for conducting a microdialysis experiment in rodents to measure the effects of this compound on neurotransmitter levels in the prefrontal cortex.
A. Materials and Reagents
-
This compound hydrochloride
-
Saline solution (0.9% NaCl)
-
Artificial cerebrospinal fluid (aCSF)
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Surgical instruments for stereotaxic surgery
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
HPLC system with electrochemical detection
-
Freely moving animal system with liquid swivels
B. Stereotaxic Surgery and Probe Implantation
-
Anesthetize the animal using an approved protocol.
-
Mount the animal in a stereotaxic frame.
-
Surgically expose the skull and identify the coordinates for the medial prefrontal cortex.
-
Drill a small hole in the skull at the target coordinates.
-
Slowly lower the microdialysis guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Allow the animal to recover from surgery for at least 48 hours.
C. Microdialysis Experiment
-
On the day of the experiment, place the animal in the freely moving system and allow it to acclimatize.
-
Insert the microdialysis probe into the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20-30 minutes for at least 2 hours to establish stable neurotransmitter levels.
-
Administer this compound (e.g., 3 mg/kg, intraperitoneally) or vehicle (saline).
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
Analyze the dialysate samples for norepinephrine and dopamine concentrations using HPLC-ED.
-
At the end of the experiment, perfuse with a high-potassium solution to confirm neuronal dependency of neurotransmitter release.
-
Histologically verify the placement of the microdialysis probe.
D. Data Analysis
-
Quantify the neurotransmitter concentrations in each sample.
-
Express the post-injection values as a percentage of the mean baseline concentrations.
-
Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of the drug effect over time.
II. Behavioral Correlates
To correlate the neurochemical changes with cognitive function, microdialysis can be performed concurrently with behavioral tasks that assess PFC-dependent cognition.
-
Working Memory: Delayed non-match to position task.
-
Inhibitory Control: Stop-signal task.
-
Attentional Set-Shifting: Tasks requiring animals to shift attention between different stimulus dimensions.
Visualizations
Signaling Pathway of this compound in the Prefrontal Cortex
Caption: this compound's mechanism of action in the prefrontal cortex.
Experimental Workflow for Microdialysis Study
Caption: Workflow for a typical this compound microdialysis experiment.
Discussion and Considerations
-
Dose-Response: this compound often exhibits an inverted-U shaped dose-response curve for cognitive enhancement, where moderate doses are optimal and higher doses can be less effective or even impairing. It is crucial to test a range of doses in pilot studies.
-
Regional Specificity: A key advantage of this compound is its ability to increase dopamine levels in the PFC without significantly affecting the nucleus accumbens or striatum, which is thought to contribute to its lower potential for abuse compared to psychostimulants.
-
Chronic vs. Acute Dosing: While acute administration of this compound has demonstrable effects on PFC neurochemistry and cognition, some therapeutic effects in patients with ADHD may require chronic treatment. Microdialysis studies can be adapted to investigate the effects of long-term this compound administration.
-
Anesthesia: The choice of anesthetic for surgery can influence baseline neurotransmitter levels. Post-operative recovery time is critical to ensure that the effects of anesthesia have dissipated before the microdialysis experiment begins.
-
Analytical Sensitivity: The detection of dopamine in PFC dialysates can be challenging due to its low basal concentration. A highly sensitive HPLC-ED system is required for accurate quantification.
By following these protocols and considering these factors, researchers can effectively employ this compound in microdialysis studies to gain valuable insights into the neurochemical mechanisms underlying cognitive function and the pathophysiology of related disorders.
References
- 1. Frontiers | The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of this compound for ADHD Therapy in Children: A Narrative Review [frontiersin.org]
- 2. This compound: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Atomoxetine as a Tool for Studying Norepinephrine Transporter Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomoxetine, a selective norepinephrine reuptake inhibitor (NRI), serves as a critical tool in neuroscience research for elucidating the function and pharmacology of the norepinephrine transporter (NET). Its high affinity and selectivity for NET make it an invaluable ligand for in vitro and in vivo studies aimed at understanding noradrenergic neurotransmission.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate NET function, catering to researchers in neurobiology, pharmacology, and drug development.
This compound's primary mechanism of action is the potent and selective inhibition of the presynaptic norepinephrine transporter, which blocks the reuptake of norepinephrine from the synaptic cleft.[1][2] This leads to an increase in the extracellular concentration of norepinephrine, particularly in brain regions with high NET expression like the prefrontal cortex. Notably, in the prefrontal cortex where dopamine transporters (DAT) are sparse, NET is also responsible for the reuptake of dopamine. Consequently, this compound can also increase extracellular dopamine levels in this specific brain region, an effect not observed in the striatum or nucleus accumbens.
Data Presentation
Table 1: In Vitro Binding Affinity of this compound for Monoamine Transporters
This table summarizes the dissociation constants (Ki) of this compound for the human norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters. A lower Ki value indicates a higher binding affinity.
| Transporter | This compound Ki (nM) | Reference |
| Norepinephrine Transporter (NET) | 5 | |
| Serotonin Transporter (SERT) | 77 | |
| Dopamine Transporter (DAT) | 1451 |
Table 2: In Vivo Potency and Occupancy of this compound
This table presents the in vivo potency (IC50) of this compound for NET and SERT in rhesus monkeys, as well as its effects on extracellular norepinephrine and dopamine levels in the rat prefrontal cortex.
| Parameter | Value | Species | Brain Region | Reference |
| Transporter Occupancy | ||||
| NET IC50 | 31 ± 10 ng/mL (plasma) | Rhesus Monkey | - | |
| SERT IC50 | 99 ± 21 ng/mL (plasma) | Rhesus Monkey | - | |
| Neurotransmitter Levels | ||||
| Increase in Extracellular Norepinephrine | 3-fold | Rat | Prefrontal Cortex | |
| Increase in Extracellular Dopamine | 3-fold | Rat | Prefrontal Cortex |
Signaling Pathways and Experimental Workflows
Norepinephrine Transporter Signaling Pathway
The following diagram illustrates the mechanism of norepinephrine reuptake by the NET and its inhibition by this compound.
Caption: this compound blocks the norepinephrine transporter (NET).
Experimental Workflow for In Vitro NET Binding Assay
This diagram outlines the key steps involved in a radioligand binding assay to determine the affinity of this compound for the norepinephrine transporter.
References
Application of Atomoxetine in High-Throughput Screening Assays: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI), is a valuable pharmacological tool in neuroscience research and drug discovery.[1] Its primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET), also known as solute carrier family 6 member 2 (SLC6A2).[1] This action leads to increased levels of norepinephrine in the synaptic cleft, which is the basis for its therapeutic effects in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD). Beyond its primary target, this compound also exhibits a lower affinity for the serotonin transporter (SERT) and a much lower affinity for the dopamine transporter (DAT).[1] Its well-characterized pharmacology makes it an ideal reference compound or positive control in high-throughput screening (HTS) campaigns aimed at identifying novel NET inhibitors.
This document provides detailed application notes and protocols for utilizing this compound in two common HTS assay formats: a fluorescence-based norepinephrine uptake assay and a radioligand binding assay.
Mechanism of Action of this compound
This compound selectively binds to the presynaptic norepinephrine transporter, blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[1] This leads to a prolonged presence and an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. In the prefrontal cortex, this inhibition of NET also leads to an increase in extracellular dopamine levels, as dopamine can also be cleared by NET in this brain region.[1]
Data Presentation
The following tables summarize the quantitative data for this compound's interaction with monoamine transporters.
Table 1: this compound Binding Affinity (Ki) for Human Monoamine Transporters
| Transporter | Dissociation Constant (Ki) in nM |
| Norepinephrine Transporter (NET) | 5 |
| Serotonin Transporter (SERT) | 77 |
| Dopamine Transporter (DAT) | 1451 |
Data from Bymaster et al. (2002) obtained using radioligand binding assays with clonal cell lines transfected with human transporters.
Table 2: In Vivo Potency of this compound for Transporter Occupancy
| Transporter | IC50 for Transporter Occupancy (ng/mL plasma) |
| Norepinephrine Transporter (NET) | 31 ± 10 |
| Serotonin Transporter (SERT) | 99 ± 21 |
Data from a PET imaging study in rhesus monkeys.
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Fluorescence-Based Norepinephrine Transporter (NET) Uptake Assay
This protocol is designed for a 384-well plate format, suitable for HTS, using a commercially available fluorescent substrate that is a substrate for NET. This compound is used as a positive control to establish the maximum inhibition of norepinephrine uptake.
Materials:
-
HEK293 cells stably expressing human norepinephrine transporter (hNET)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Fluorescent NET Substrate (e.g., from a commercial kit)
-
This compound hydrochloride
-
Test compounds
-
384-well black, clear-bottom microplates, cell culture treated
-
Fluorescence plate reader with bottom-read capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
Culture hNET-HEK293 cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density of 2.5 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 10 mM).
-
Create a dilution series of this compound in Assay Buffer to be used as a positive control curve (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
Prepare test compounds in a similar manner.
-
For negative (0% inhibition) and positive (100% inhibition) controls, use Assay Buffer with DMSO and a high concentration of a known NET inhibitor (e.g., 10 µM Desipramine or this compound), respectively.
-
-
Assay Procedure:
-
Carefully remove the culture medium from the cell plates.
-
Wash the cell monolayer once with 40 µL of Assay Buffer.
-
Add 20 µL of the diluted test compounds or controls to the appropriate wells.
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
Substrate Addition and Signal Detection:
-
Prepare the fluorescent NET substrate solution according to the manufacturer's instructions.
-
Add 20 µL of the fluorescent substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading after a specified incubation time (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized response against the log concentration of the test compounds and this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 values.
-
[³H]-Nisoxetine Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the norepinephrine transporter using [³H]-nisoxetine, a selective radioligand for NET. This compound is used as a reference compound to generate a standard inhibition curve.
Materials:
-
Membrane preparations from cells or tissues expressing hNET
-
[³H]-Nisoxetine (specific activity ~70-90 Ci/mmol)
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Binding Buffer
-
This compound hydrochloride
-
Test compounds
-
Desipramine (for non-specific binding determination)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Cell harvester
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissue expressing hNET in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Binding Buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL Binding Buffer
-
Non-specific Binding (NSB): 50 µL of 10 µM Desipramine in Binding Buffer
-
This compound Inhibition Curve: 50 µL of serially diluted this compound (e.g., 11-point, 3-fold serial dilution starting from 10 µM).
-
Test Compound Inhibition Curve: 50 µL of serially diluted test compounds.
-
-
Add 50 µL of [³H]-nisoxetine diluted in Binding Buffer to all wells (final concentration ~1-2 nM).
-
Add 100 µL of the membrane preparation (50-100 µg of protein) to all wells. The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Pre-soak the glass fiber filters in 0.5% polyethyleneimine.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the inhibition curves, express the data as a percentage of specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compounds and this compound.
-
Fit the data to a one-site competition binding equation to determine the IC50 values.
-
Calculate the inhibition constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound serves as an indispensable tool for the study of the norepinephrine transporter in high-throughput screening assays. Its high affinity and selectivity for NET make it an excellent positive control for validating assay performance and for benchmarking the potency of novel compounds. The detailed protocols provided herein for both fluorescence-based uptake and radioligand binding assays offer robust methods for identifying and characterizing new NET inhibitors, a critical step in the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
Atomoxetine in Primary Neuronal Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing atomoxetine in primary neuronal culture experiments. This document outlines detailed protocols for investigating the neuroprotective effects, impact on neurite outgrowth, and modulation of synaptic plasticity by this compound.
Introduction to this compound's Neuronal Effects
This compound is a selective norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its mechanism of action extends beyond norepinephrine transporter (NET) inhibition, influencing dopamine signaling in the prefrontal cortex and acting as a non-competitive NMDA receptor antagonist.[1][2][3] These properties make this compound a compound of interest for a variety of neuroscience research applications using primary neuronal cultures, which offer a more physiologically relevant model than immortalized cell lines.
Core Applications and Experimental Data
This section summarizes key in vitro applications of this compound in primary neuronal cultures and presents relevant quantitative data from published studies.
Neuroprotection
This compound has demonstrated neuroprotective properties, partly through its antagonism of NMDA receptors, which can mitigate excitotoxicity.
Table 1: Neuroprotective Effects of this compound
| Experimental Model | This compound Concentration | Effect | Reference |
| NMDA-induced excitotoxicity in primary cortical neurons | 3 µM | Half-maximal inhibition (IC50) of NMDA-induced currents | [1][2] |
| NMDA-induced excitotoxicity in primary hippocampal neurons | 3 µM | Similar inhibitory potency as in cortical neurons | |
| Ischemia in gerbil hippocampus (in vivo) | 30 mg/kg (i.p.) | Reduced neuronal death in the CA1 region |
Neurite Outgrowth and Dendritic Spine Plasticity
The influence of this compound on neuronal morphology, including neurite outgrowth and dendritic spine density, is a key area of investigation for understanding its role in neuronal development and plasticity. In vivo studies have shown that this compound can influence dendritic spine density.
Table 2: Effects of this compound on Neuronal Morphology
| Experimental Model | This compound Treatment | Effect | Reference |
| Prefrontal cortex pyramidal neurons in hyperactive rats (in vivo) | Acute administration | Increased mushroom spines, decreased thin spines |
Experimental Protocols
The following are detailed protocols for utilizing this compound in primary neuronal culture experiments.
Primary Neuronal Culture Preparation (Rat E18 Cortex and Hippocampus)
This protocol describes the isolation and culture of primary neurons from embryonic rat brains.
Workflow for Primary Neuron Culture Preparation
Caption: Workflow for preparing primary neuronal cultures.
Materials:
-
E18 Rat Embryos
-
Dissection Medium (e.g., Hibernate-E)
-
Digestion Solution: 0.25% Trypsin, 48 U DNase I
-
Culture Medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-Lysine and Laminin for coating
-
Sterile dissection tools, conical tubes, and culture plates
Procedure:
-
Dissect cortices and hippocampi from E18 rat embryos in ice-cold dissection medium.
-
Mince the tissue and digest with trypsin and DNase I for 15 minutes at 37°C.
-
Gently triturate the digested tissue to create a single-cell suspension.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto culture plates pre-coated with Poly-D-Lysine and laminin at a desired density (e.g., 1 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform a half-medium change every 3-4 days.
Neuroprotection Assay: NMDA-Induced Excitotoxicity
This protocol assesses the neuroprotective effect of this compound against excitotoxicity induced by N-methyl-D-aspartate (NMDA).
Workflow for NMDA-Induced Excitotoxicity Assay
Caption: Workflow for assessing neuroprotection against NMDA.
Materials:
-
Primary cortical or hippocampal neurons (DIV 7-14)
-
This compound stock solution
-
NMDA and Glycine stock solutions
-
MTT or LDH assay kit
Procedure:
-
Culture primary neurons for 7-14 days in vitro (DIV).
-
Prepare different concentrations of this compound in culture medium.
-
Pre-incubate the neuronal cultures with this compound for 1 hour.
-
Co-apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for a short duration (e.g., 20 seconds for electrophysiology, or longer for viability assays).
-
Wash out the NMDA/glycine and this compound-containing medium and replace it with fresh culture medium.
-
Incubate the cultures for 24 hours.
-
Assess neuronal viability using a standard MTT or LDH assay.
Neurite Outgrowth Assay
This protocol is for evaluating the effect of this compound on the growth and extension of neurites.
Workflow for Neurite Outgrowth Assay
Caption: Workflow for conducting a neurite outgrowth assay.
Materials:
-
Low-density primary neuronal cultures
-
This compound stock solution
-
4% Paraformaldehyde (PFA)
-
Primary antibody (e.g., anti-β-III tubulin) and fluorescently labeled secondary antibody
-
Fluorescence microscope and image analysis software
Procedure:
-
Plate primary neurons at a low density to allow for clear visualization of individual neurites.
-
After allowing the neurons to adhere (e.g., 24 hours), treat the cultures with various concentrations of this compound.
-
Incubate for 24-72 hours.
-
Fix the cells with 4% PFA.
-
Perform immunocytochemistry using an antibody against a neuronal marker like β-III tubulin to visualize neurites.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length, number of primary neurites, and branching complexity using appropriate image analysis software.
Synaptic Plasticity: Whole-Cell Patch-Clamp Recording
This protocol details the electrophysiological assessment of this compound's effect on NMDA receptor-mediated currents.
Signaling Pathway of this compound's NMDA Receptor Antagonism
Caption: this compound directly blocks the NMDA receptor channel.
Materials:
-
Primary cortical or hippocampal neurons (DIV 7-21)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2
-
NMDA, Glycine, and this compound stock solutions
Procedure:
-
Prepare primary neuronal cultures on coverslips.
-
Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Hold the membrane potential at -80 mV.
-
Repeatedly apply agonists (100 µM NMDA + 10 µM glycine) for 20 seconds, followed by a 60-second washout period, to elicit stable NMDA currents.
-
Co-apply different concentrations of this compound with the agonists to determine its inhibitory effect on the steady-state current.
-
To assess voltage-dependency, record NMDA currents at various holding potentials in the presence and absence of this compound.
Conclusion
These application notes and protocols provide a framework for investigating the multifaceted effects of this compound on primary neurons. The provided methodologies can be adapted to specific research questions, enabling a deeper understanding of this compound's role in neuroprotection, neuronal development, and synaptic function. It is recommended to perform concentration-response curves to determine the optimal working concentration for each specific experimental paradigm.
References
Application Notes and Protocols for Developing Animal Models to Test Atomoxetine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in children, adolescents, and adults.[1] Unlike stimulant medications, this compound has a non-stimulant profile and is thought to exert its therapeutic effects by selectively blocking the presynaptic norepinephrine transporter (NET).[2][1] This inhibition leads to an increase in extracellular norepinephrine and dopamine levels, particularly in the prefrontal cortex (PFC), a brain region crucial for executive functions such as attention and impulse control. Animal models are indispensable tools for investigating the neurobiological mechanisms of this compound and for the preclinical assessment of its efficacy.
This document provides detailed application notes and protocols for utilizing established animal models of ADHD to evaluate the therapeutic potential of this compound. The focus is on the Spontaneously Hypertensive Rat (SHR) and the neonatal 6-hydroxydopamine (6-OHDA) lesion model, along with standardized behavioral assays to measure hyperactivity, inattention, and impulsivity.
Animal Models for ADHD
The selection of an appropriate animal model is critical for the valid assessment of potential ADHD therapeutics.
-
Spontaneously Hypertensive Rat (SHR): The SHR strain, particularly the SHR/NCrl substrain, is the most well-validated genetic model of the combined subtype of ADHD. These rats exhibit the core behavioral symptoms of ADHD, including hyperactivity, impulsivity, and deficits in sustained attention. The Wistar-Kyoto (WKY) rat is often used as the normotensive control strain for comparison.
-
Neonatal 6-hydroxydopamine (6-OHDA) Lesion Model: This neurotoxicant-induced model involves the administration of 6-OHDA to neonatal rodents, causing a significant and selective depletion of dopamine in the prefrontal cortex and striatum. This model effectively mimics the hyperactivity, attention deficits, and impulsivity characteristic of ADHD.
This compound Signaling Pathway
This compound's primary mechanism of action involves the selective inhibition of the norepinephrine transporter (NET) in the presynaptic neuron. This leads to an increase in synaptic concentrations of norepinephrine (NE) and, indirectly, dopamine (DA) in the prefrontal cortex. The enhanced noradrenergic and dopaminergic signaling is believed to improve the symptoms of ADHD.
References
Techniques for Assessing Atomoxetine Brain Penetration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic efficacy is contingent upon its ability to cross the blood-brain barrier (BBB) and engage its target, the norepinephrine transporter (NET), within the central nervous system (CNS). This document provides detailed application notes and experimental protocols for three key techniques used to assess the brain penetration of this compound: in vivo microdialysis, positron emission tomography (PET), and brain tissue homogenate analysis.
Mechanism of Action: Norepinephrine Transporter Inhibition
This compound's primary mechanism of action is the selective inhibition of the presynaptic norepinephrine transporter (NET).[1][2] This inhibition leads to an increase in the extracellular concentration of norepinephrine, particularly in the prefrontal cortex, a brain region crucial for attention and executive function.[1][3][4] Interestingly, in the prefrontal cortex where dopamine transporters are sparse, NET is also responsible for the reuptake of dopamine. Consequently, this compound can also lead to a localized increase in extracellular dopamine levels in this region, further contributing to its therapeutic effects.
This compound inhibits the norepinephrine transporter (NET), increasing synaptic norepinephrine.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound brain penetration, derived from various preclinical and clinical studies.
Table 1: this compound Brain Penetration in Rats (In Vivo Microdialysis)
| Parameter | Value | Reference |
| Steady-State Brain Extracellular Fluid to Unbound Plasma Concentration Ratio (CECF/CuP) | 0.7 ± 0.4 | |
| Steady-State Cerebrospinal Fluid to Unbound Plasma Concentration Ratio (CCSF/CuP) | 1.7 | |
| Whole Brain to Brain ECF Concentration Ratio (CB/CECF) | 170 | |
| Brain Cell to Brain ECF Concentration Ratio (CBC/CECF) | 219 |
Table 2: this compound Norepinephrine Transporter (NET) Occupancy in Non-human Primates (PET)
| This compound Infusion Dose (mg/kg/h) | NET Occupancy (%) |
| 0.03 | 38 |
| 0.06 | ~60 |
| 0.12 | 82 |
Data adapted from a study in cynomolgus monkeys.
Experimental Protocols
In Vivo Microdialysis for this compound Brain Penetration
This protocol describes the use of in vivo microdialysis to measure unbound this compound concentrations in the brain extracellular fluid (ECF) of rodents.
Workflow for in vivo microdialysis to assess this compound brain penetration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4
-
This compound hydrochloride
-
LC-MS/MS system
Protocol:
-
Stereotaxic Surgery and Guide Cannula Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole at the desired coordinates for the prefrontal cortex (e.g., AP: +3.2 mm, ML: ±0.8 mm from bregma; DV: -2.5 mm from dura).
-
Implant the guide cannula and secure it with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow the system to equilibrate for at least 2 hours.
-
-
Sample Collection:
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound (e.g., intravenously or intraperitoneally).
-
Continue collecting dialysate samples for the desired duration (e.g., 4-6 hours).
-
Collect blood samples at corresponding time points.
-
-
In Vivo Probe Recovery Calibration:
-
Retrodialysis Method: At the end of the experiment, perfuse the probe with a known concentration of this compound in aCSF and measure the loss of this compound from the perfusate.
-
No-Net-Flux Method: Perfuse the probe with several different concentrations of this compound in aCSF and measure the gain or loss at each concentration. The concentration at which there is no net flux represents the ECF concentration.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the dialysate and plasma samples using a validated LC-MS/MS method.
-
Calculate the unbound concentration of this compound in the brain ECF (CECF) by correcting the dialysate concentration for the in vivo recovery.
-
Determine the unbound fraction of this compound in plasma (fu,p) using equilibrium dialysis or ultracentrifugation.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu = CECF / Cu,plasma).
-
Positron Emission Tomography (PET) for NET Occupancy
This protocol outlines the use of PET with the radiotracer (S,S)-[18F]FMeNER-D2 to measure norepinephrine transporter (NET) occupancy by this compound in non-human primates.
References
- 1. NIBSC - Brain Tissue Preparation [nibsc.org]
- 2. Methylphenidate and this compound Enhance Prefrontal Function Through α2-Adrenergic and Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the attention deficit/hyperactivity disorder drug this compound on extracellular concentrations of norepinephrine and dopamine in several brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Atomoxetine as a Tool for Investigating Synaptic Plasticity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI), is primarily known for its clinical use in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Beyond its therapeutic applications, this compound serves as a valuable pharmacological tool for investigating the intricate mechanisms of synaptic plasticity. Its distinct mode of action, which includes the modulation of noradrenergic and dopaminergic signaling, as well as direct effects on NMDA receptors, allows researchers to dissect the roles of these pathways in learning, memory, and synaptic strengthening.[1][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to study synaptic plasticity.
Mechanism of Action in the Context of Synaptic Plasticity
This compound's primary mechanism is the potent and selective inhibition of the presynaptic norepinephrine transporter (NET). This action leads to an increase in the synaptic concentration of norepinephrine, particularly in brain regions crucial for cognitive functions like the prefrontal cortex. Due to the limited expression of dopamine transporters (DAT) in the prefrontal cortex, NET is also responsible for the reuptake of dopamine in this region. Consequently, this compound also elevates synaptic dopamine levels in the prefrontal cortex.
Furthermore, studies have revealed that this compound can act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in the induction of long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. This dual action on both monoaminergic and glutamatergic systems makes this compound a multifaceted tool for exploring the complex interplay of neurotransmitters in shaping synaptic strength.
Key Applications in Synaptic Plasticity Research
-
Modulation of Long-Term Potentiation (LTP) and Long-Term Depression (LTD): Investigate how this compound's influence on norepinephrine and NMDA receptor function alters the induction and maintenance of LTP and LTD in various brain regions, such as the hippocampus and prefrontal cortex.
-
Dendritic Spine Dynamics: Analyze the effects of this compound on the density, morphology, and turnover of dendritic spines, the primary sites of excitatory synaptic input.
-
Synaptic Protein Expression: Examine how this compound treatment impacts the expression and phosphorylation status of key synaptic proteins involved in plasticity, such as NMDA receptor subunits (e.g., NR1, NR2A, NR2B), AMPA receptors, and downstream signaling molecules (e.g., CREB, BDNF).
-
Rescue of Synaptic Deficits in Disease Models: Utilize this compound to probe the potential for reversing synaptic plasticity impairments in animal models of neurological and psychiatric disorders, including ADHD and traumatic brain injury.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on synaptic plasticity.
Table 1: Effects of this compound on Long-Term Potentiation (LTP) in a Mouse Model of ADHD
| Experimental Group | Treatment | LTP (% of baseline fEPSP slope) |
| Control | Vehicle | 148.9 ± 5.2 |
| Prenatal Nicotine Exposure (PNE) | Vehicle | 110.6 ± 4.5 |
| Prenatal Nicotine Exposure (PNE) | This compound (5 µM) | 157.7 ± 6.3 |
Table 2: Effects of this compound on NMDA Receptor Subunit and Norepinephrine Transporter (NET) Protein Levels
| Brain Region | Treatment Group | NR1 Protein Level (% of control) | NR2B Protein Level (% of control) | NET Protein Level (% of control) |
| Striatum | Early Treatment | Not significantly changed | Reduced by 33% ± 8.2% | Not reported |
| Striatum | Late Treatment | Reduced by 36% ± 6.7% | Reduced by 66% ± 3.7% | Not reported |
| Hippocampus | Early Treatment | Not significantly changed | Reduced | Reduced |
| Hippocampus | Late Treatment | Not significantly changed | Not significantly changed | Reduced |
Table 3: Effects of this compound on Dendritic Spine Density in a Rat Model of ADHD
| Brain Region | Animal Model | Treatment | Change in Thin Spine Density | Change in Mushroom Spine Density |
| Prefrontal Cortex Layer III | 6-OHDA Lesioned Rats | This compound | Decrease | Increase |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP Induction in Hippocampal Slices
This protocol describes the methodology for preparing acute hippocampal slices and inducing LTP in the presence of this compound.
1. Materials and Reagents:
-
Rodent (rat or mouse)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibratome or tissue chopper
-
Incubation chamber
-
Recording chamber
-
Glass microelectrodes (for stimulation and recording)
-
Micromanipulators
-
Amplifier and data acquisition system
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
This compound hydrochloride
-
Carbogen gas (95% O2 / 5% CO2)
2. Solutions Preparation:
-
Cutting Solution (Sucrose aCSF): Prepare a sucrose-based solution to protect neurons during slicing. A typical composition is (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, 1 CaCl2. Bubble with carbogen for at least 30 minutes before use and keep ice-cold.
-
Artificial Cerebrospinal Fluid (aCSF): A standard aCSF recipe is (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 2 MgSO4, 2 CaCl2. Bubble with carbogen for at least 30 minutes before use.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound hydrochloride in distilled water or aCSF. The final concentration for perfusion is typically in the low micromolar range (e.g., 5 µM).
3. Hippocampal Slice Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus.
-
Section the hippocampus into 300-400 µm thick transverse slices using a vibratome or tissue chopper in the ice-cold cutting solution.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 1 hour to recover.
4. Electrophysiological Recording and LTP Induction:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline fEPSP recording by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulus intensity should be set to elicit a fEPSP amplitude that is 30-40% of the maximum.
-
To investigate the effect of this compound, perfuse the slice with aCSF containing the desired concentration of this compound for at least 20-30 minutes prior to LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which typically consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) repeated at a lower frequency (e.g., 5 Hz).
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
Protocol 2: Western Blot Analysis of Synaptic Proteins
This protocol outlines the steps for analyzing changes in synaptic protein expression in brain tissue following this compound treatment.
1. Materials and Reagents:
-
Brain tissue from control and this compound-treated animals
-
Homogenization buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus (e.g., semi-dry or wet transfer system)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NR2B, anti-synaptophysin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
2. Sample Preparation:
-
Dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) from control and this compound-treated animals.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a protein assay.
3. Western Blotting Procedure:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-NR2B at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Protocol 3: Golgi-Cox Staining for Dendritic Spine Analysis
This protocol provides a method for visualizing and quantifying dendritic spines in the brains of this compound-treated animals.
1. Materials and Reagents:
-
Brains from control and this compound-treated animals
-
Golgi-Cox staining kit (e.g., FD Rapid GolgiStain™ Kit) or individual reagents (potassium dichromate, mercuric chloride, potassium chromate)
-
Cryostat or sliding microtome
-
Microscope slides
-
Mounting medium
-
Microscope with a high-magnification objective (e.g., 100x oil immersion)
-
Image analysis software (e.g., ImageJ)
2. Staining Procedure (using a commercial kit as an example):
-
Perfuse the animal with saline followed by 4% paraformaldehyde.
-
Dissect the brain and immerse it in the impregnation solution (a mixture of potassium dichromate and mercuric chloride) for 2 weeks in the dark.
-
Transfer the brain to a cryoprotectant solution for 2-3 days.
-
Section the brain into 100-200 µm thick sections using a cryostat or vibratome.
-
Mount the sections on gelatin-coated slides.
-
Develop the stain by immersing the slides in ammonium hydroxide, followed by a fixative solution.
-
Dehydrate the sections through a series of ethanol concentrations and clear with xylene.
-
Coverslip the slides with mounting medium.
3. Dendritic Spine Analysis:
-
Acquire high-resolution images of dendrites from the brain region of interest using a microscope.
-
Select dendritic segments of a defined length (e.g., 50-100 µm) for analysis.
-
Manually or semi-automatically count the number of dendritic spines along the selected segments.
-
Categorize spines based on their morphology (e.g., thin, stubby, mushroom).
-
Calculate the spine density (number of spines per unit length of dendrite).
-
Compare the spine density and morphology between control and this compound-treated groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by this compound and a typical experimental workflow for studying its effects on synaptic plasticity.
Caption: this compound's dual mechanism of action on synaptic plasticity.
Caption: Experimental workflow for investigating this compound's effects.
References
- 1. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of this compound for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Golgi Analysis Method for Efficient and Unbiased Classification of Dendritic Spines | PLOS One [journals.plos.org]
- 3. synapseweb.clm.utexas.edu [synapseweb.clm.utexas.edu]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Atomoxetine Solubility Challenges in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with atomoxetine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound hydrochloride (HCl) in common laboratory solvents?
A1: this compound HCl, the commonly used salt form, exhibits varying solubility in different solvents. It is generally considered to have high aqueous solubility.[1][2] The solubility in common solvents is summarized in the table below.
Q2: How does pH affect the solubility of this compound HCl in aqueous solutions?
A2: The solubility of this compound HCl is highly dependent on the pH of the aqueous medium. Its solubility is lower in acidic conditions and increases as the pH becomes more neutral and alkaline.[3] For instance, the solubility is significantly reduced in an acidic buffer at pH 1.2 compared to distilled water or phosphate buffers at pH 6.8 and 7.4.[3] An aqueous solution of stable this compound hydrochloride should ideally have a pH of at least 4, with a preferable range of 4 to 7.[4]
Q3: My this compound HCl is not dissolving in my aqueous buffer. What are the common reasons for this?
A3: Several factors can contribute to the poor dissolution of this compound HCl in aqueous buffers:
-
Incorrect pH: The buffer's pH may be too low, leading to reduced solubility.
-
Concentration Exceeds Solubility Limit: The intended concentration of your solution may be higher than the solubility of this compound HCl in that specific buffer and at that temperature.
-
Buffer Composition: The presence of certain salts in the buffer can potentially decrease the solubility of this compound HCl through common ion effects or other ionic interactions.
-
Temperature: Lower temperatures can decrease the solubility of this compound HCl. Gentle warming can sometimes aid dissolution.
-
Compound Form: Ensure you are using the hydrochloride salt of this compound, as the free base has significantly lower aqueous solubility.
Q4: Can I use a co-solvent to improve the solubility of this compound HCl in my aqueous buffer?
A4: Yes, using a water-miscible organic co-solvent is a common and effective strategy to enhance the solubility of this compound HCl. Ethanol and Dimethyl Sulfoxide (DMSO) are frequently used. It is crucial to first dissolve the this compound HCl in the organic solvent before adding the aqueous buffer. However, it is important to ensure the final concentration of the organic solvent is low enough to not interfere with the experimental system, as organic solvents can have physiological effects.
Q5: What are cyclodextrins and how can they help with this compound solubility?
A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, like this compound, within their hydrophobic core, forming inclusion complexes. This complexation effectively increases the aqueous solubility of the guest molecule. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have been shown to form inclusion complexes with this compound, enhancing its solubility and stability.
Q6: How should I prepare and store a stock solution of this compound HCl?
A6: For a stock solution, dissolve this compound HCl in an appropriate organic solvent like DMSO or ethanol to a concentration of approximately 30 mg/mL. For aqueous solutions, it is recommended to prepare them fresh for daily use, as their stability can be limited. Stock solutions in organic solvents should be stored at -20°C for long-term stability. When preparing aqueous solutions from a stock, the organic solvent should be purged with an inert gas.
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility (mg/mL) | Reference(s) |
| Distilled Water | 27.8 - 38.46 | |
| Ethanol | 29.14 - 37 | |
| DMSO | 30 - 58 | |
| Dimethyl Formamide | ~30 | |
| Methanol | 34.89 | |
| PBS (pH 7.2) | ~2 | |
| Phosphate Buffer (pH 6.8) | 26.54 | |
| Phosphate Buffer (pH 7.4) | 24.79 | |
| Acidic Buffer (pH 1.2) | 19.78 |
Experimental Protocols
Protocol 1: Preparation of this compound HCl Solution in Aqueous Buffer using a Co-solvent
-
Weighing: Accurately weigh the required amount of this compound HCl powder.
-
Initial Dissolution: Dissolve the weighed this compound HCl in a minimal amount of a suitable organic co-solvent (e.g., ethanol or DMSO). For example, to prepare a 1 mg/mL solution in a final volume of 10 mL of aqueous buffer, you could first dissolve 10 mg of this compound HCl in 100 µL of DMSO.
-
Vortexing: Vortex the mixture until the this compound HCl is completely dissolved.
-
Dilution: Slowly add the aqueous buffer to the dissolved this compound HCl solution while continuously stirring or vortexing to prevent precipitation.
-
Final Volume: Adjust the final volume with the aqueous buffer.
-
Filtration (Optional): If any particulate matter is observed, filter the solution through a 0.22 µm syringe filter.
Protocol 2: Preparation of an this compound-HP-β-Cyclodextrin Inclusion Complex
This protocol is based on the kneading method, which is a common technique for preparing inclusion complexes.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound HCl to hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:1 molar ratio is a common starting point.
-
Weighing: Accurately weigh the calculated amounts of this compound HCl and HP-β-CD.
-
Mixing: Place the weighed powders in a mortar and mix them thoroughly.
-
Kneading: Add a small amount of a suitable solvent (e.g., a 1:1 water:ethanol mixture) dropwise to the powder mixture while continuously triturating with a pestle. Continue adding the solvent and kneading until a paste-like consistency is achieved.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grinding and Sieving: Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Characterization: The formation of the inclusion complex should be confirmed using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualizations
Caption: Experimental workflows for preparing this compound HCl solutions.
References
Atomoxetine Experiments: A Technical Support Center for Minimizing Off-Target Effects
For researchers, scientists, and drug development professionals utilizing atomoxetine, navigating its experimental application while minimizing off-target effects is crucial for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: this compound's primary therapeutic effect is the selective inhibition of the norepinephrine transporter (NET), leading to increased norepinephrine levels in the synaptic cleft.[1][2] However, at concentrations used in many experiments, it can exhibit off-target activities, most notably:
-
NMDA Receptor Antagonism: this compound can act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[3][4][5]
-
hERG Potassium Channel Blockade: It can inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can have implications for cardiac electrophysiology.
-
G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Inhibition: this compound has been shown to inhibit GIRK channels.
-
Voltage-Gated Sodium Channel Blockade: It can also block voltage-gated sodium channels in a state- and use-dependent manner.
Q2: How can I be sure my experimental results are due to NET inhibition and not an off-target effect?
A2: This is a critical question. To increase confidence in your results, a multi-pronged approach is recommended:
-
Dose-Response Curves: Generate comprehensive dose-response curves for your observed effect. If the potency aligns with this compound's known affinity for NET (in the low nanomolar range), it's more likely an on-target effect.
-
Control Compounds: Include control compounds in your experiments. This could be another selective NET inhibitor with a different chemical structure, or a compound known to specifically elicit the suspected off-target effect (e.g., a known NMDA receptor antagonist like MK-801).
-
Rescue Experiments: If you suspect an off-target effect, try to "rescue" your phenotype. For example, if you hypothesize NMDA receptor antagonism is the cause, see if co-application of an NMDA receptor agonist can reverse the effect of this compound.
-
Knockdown/Knockout Models: In cellular or animal models, if feasible, use siRNA or knockout models for the suspected off-target protein to see if the effect of this compound is abolished.
Q3: What is the significance of CYP2D6 metabolism in my in vitro experiments?
A3: this compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6. This is highly relevant for in vivo studies, but can also be a factor in in vitro experiments using primary cells or tissue preparations that express this enzyme (e.g., liver microsomes, primary hepatocytes). The rate of metabolism can vary significantly between individuals and animal strains due to genetic polymorphisms in the CYP2D6 gene.
-
Poor Metabolizers (PMs): Will have significantly higher and more sustained concentrations of this compound.
-
Extensive Metabolizers (EMs): Will metabolize this compound more rapidly.
In your experiments, if using a system with metabolic capacity, be aware that the actual concentration of this compound may be changing over time. You may need to consider using a CYP2D6 inhibitor (like quinidine) to maintain stable this compound concentrations if your goal is to study the parent compound.
Q4: Are there commercially available tools or services to profile the selectivity of this compound?
A4: Yes, several contract research organizations (CROs) offer services for selectivity profiling of compounds against a broad panel of receptors, ion channels, and enzymes. These services, such as the Psychoactive Drug Screening Program (PDSP) Ki Database, can provide a comprehensive overview of a compound's potential off-target interactions.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Troubleshooting Steps & Experimental Controls |
| Unexpected changes in neuronal excitability or synaptic plasticity (e.g., altered LTP/LTD). | NMDA Receptor Antagonism: this compound's blockade of NMDA receptors can interfere with glutamatergic signaling. | 1. Run control experiments with a specific NMDA receptor antagonist (e.g., AP5 or MK-801). If the effect is similar to that of this compound, it suggests NMDA receptor involvement. 2. Attempt a rescue experiment: Co-administer an NMDA receptor agonist (e.g., NMDA or D-serine) to see if it reverses the this compound-induced effect. 3. Measure downstream signaling: Assess the phosphorylation state of proteins downstream of NMDA receptor activation, such as CREB, to see if they are altered by this compound. |
| Changes in cell viability, particularly in cardiac cell lines or primary cardiomyocytes. | hERG Channel Blockade: Inhibition of hERG channels can disrupt cardiac action potentials and lead to cytotoxicity at high concentrations. | 1. Perform a cell viability assay (e.g., MTT or LDH assay) with a range of this compound concentrations. 2. Use a specific hERG channel blocker (e.g., E-4031) as a positive control. 3. If you have the capability, perform patch-clamp electrophysiology to directly measure hERG channel currents in the presence of this compound. |
| Inconsistent results between experimental repeats, especially in long-term cell culture experiments. | CYP2D6 Metabolism: If your cells express CYP2D6, this compound may be metabolized over time, leading to a decrease in the effective concentration. | 1. Determine if your cell line expresses CYP2D6. This can be done via RT-PCR or Western blot. 2. If CYP2D6 is present, consider adding a CYP2D6 inhibitor (e.g., quinidine) to your culture medium to maintain a stable concentration of this compound. Be sure to run a control with the inhibitor alone to ensure it doesn't have its own effects. 3. Alternatively, replenish the this compound-containing medium more frequently. |
| Observed effects on cell signaling pathways not typically associated with norepinephrine. | Broad Off-Target Binding: this compound may have weak interactions with a variety of other receptors and transporters. | 1. Consult a receptor binding profile database (e.g., PDSP Ki Database) to identify potential off-target interactions. 2. Use specific antagonists for the suspected off-target receptors to see if they block the effect of this compound. |
Quantitative Data Summary
The following tables summarize the known binding affinities and inhibitory concentrations of this compound at its primary target and key off-targets.
Table 1: this compound Binding Affinities (Ki) for Key Targets
| Target | Species | Ki (nM) | Reference |
| Norepinephrine Transporter (NET) | Human | 4.5 | |
| 5-HT2C Receptor | Human | 1000 | |
| hERG Channel | Human | 6300 | |
| Kir3.1/3.4 | Xenopus oocytes | 6500 | |
| Kir3.1/3.2 | Xenopus oocytes | 10900 | |
| Kir3.2 | Xenopus oocytes | 12400 |
Table 2: this compound Inhibitory Concentrations (IC50)
| Target | Species/System | IC50 (µM) | Reference |
| NMDA Receptor | Rodent Cortical Neurons | ~3 | |
| hERG Potassium Channel | Human Embryonic Kidney Cells | 6.3 | |
| GIRK Channels (Ethanol-induced) | Xenopus oocytes | 15.4 | |
| Voltage-Gated Sodium Channels (hNav1.5) | Human Embryonic Kidney Cells | 2-3 |
Key Experimental Protocols
Protocol 1: Assessing this compound's Effect on NMDA Receptor Activity via Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory effect of this compound on NMDA receptor-mediated currents.
Methodology:
-
Cell Culture: Use primary cortical or hippocampal neurons, or a cell line heterologously expressing NMDA receptors (e.g., HEK293 cells transfected with GluN1 and GluN2A/B subunits).
-
Electrophysiology Setup: Utilize a whole-cell patch-clamp setup.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2).
-
-
Procedure: a. Establish a whole-cell recording from a neuron or transfected cell. b. Hold the cell at a negative membrane potential (e.g., -60 mV). c. Apply a solution containing an NMDA receptor agonist (e.g., 100 µM NMDA + 10 µM glycine) to elicit an inward current. d. After a stable baseline is achieved, co-apply the NMDA/glycine solution with varying concentrations of this compound. e. Wash out the this compound to observe reversibility.
-
Data Analysis: Measure the peak or steady-state inward current in the presence and absence of this compound. Plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.
Protocol 2: Evaluating this compound's Impact on hERG Channel Function
Objective: To assess the inhibitory potential of this compound on hERG potassium channels.
Methodology:
-
Cell Culture: Use a cell line stably expressing hERG channels (e.g., HEK293-hERG).
-
Electrophysiology Setup: Employ a whole-cell patch-clamp configuration.
-
Voltage Protocol: Use a voltage step protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the tail current.
-
Procedure: a. Obtain a whole-cell recording. b. Apply the voltage protocol to record baseline hERG currents. c. Perfuse the cell with a solution containing this compound at various concentrations. d. Record hERG currents in the presence of this compound. e. Wash out the drug to check for reversibility.
-
Data Analysis: Measure the amplitude of the tail current before and after this compound application. Calculate the percentage of inhibition and plot against the this compound concentration to derive the IC50.
Signaling Pathways and Workflows
This compound's On- and Off-Target Signaling
The following diagram illustrates the primary on-target pathway of this compound and its known off-target interactions with the NMDA receptor and hERG channel.
Experimental Workflow for Assessing this compound Selectivity
This workflow provides a structured approach to differentiate between on-target and off-target effects of this compound in your experiments.
This technical support center is intended to be a living document and will be updated as new research on this compound's mechanism of action and off-target effects becomes available.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. This compound: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Block of Voltage-Gated Sodium Channels by this compound in a State- and Use-dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting atomoxetine variability in animal studies
Welcome to the technical support center for researchers using atomoxetine in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and unexpected outcomes in your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your research.
Q1: I am observing high inter-individual variability in the behavioral response to this compound within the same experimental group. What are the potential causes and how can I mitigate this?
High variability can obscure the true effect of this compound. Several factors can contribute to this issue:
-
Genetic Polymorphisms: Similar to the human CYP2D6 enzyme, rodents have analogous cytochrome P450 enzymes (e.g., Cyp2d family) responsible for this compound metabolism. Genetic variations in these enzymes can lead to significant differences in drug clearance and exposure, resulting in varied behavioral responses.[1][2][3]
-
Sex Differences: Male and female rodents can respond differently to this compound. For example, studies have shown that this compound may have less beneficial effects on impulsivity and could even impair attentional performance in female rats compared to males.[4]
-
Stress: The stress of handling and injection procedures can impact the behavioral effects of this compound. Stress can alter baseline behaviors and interact with the drug's mechanism of action.
-
Animal Model: The choice of animal model is crucial. For instance, the spontaneously hypertensive rat (SHR), a common model for ADHD, may exhibit different sensitivity to this compound compared to other strains.[5]
Troubleshooting Steps:
-
Consider the Genetic Background: If possible, use an inbred strain to reduce genetic variability. Be aware of the known metabolic characteristics of the strain you are using.
-
Analyze by Sex: Always analyze data from male and female animals separately to identify potential sex-specific effects.
-
Acclimatize and Habituate: Ensure all animals are properly acclimated to the housing and testing environment. Habituate them to handling and injection procedures (using saline injections) before the start of the experiment to minimize stress-induced variability.
-
Refine Dosing Strategy: A dose that is effective in one sex or strain may not be in another. Consider conducting a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.
Q2: The behavioral effects of this compound in my study are inconsistent with published literature. What could be the reason for this discrepancy?
Discrepancies with published findings can arise from subtle but important differences in experimental design.
-
Route of Administration: The bioavailability of this compound is significantly affected by the route of administration. Oral administration in rats results in low bioavailability (around 4%) due to high first-pass metabolism, whereas intraperitoneal (IP) injection leads to more direct systemic exposure.
-
Dose Selection: The behavioral effects of this compound are often dose-dependent. A low dose might be effective for improving attention, while a higher dose could lead to side effects like decreased motor activity.
-
Timing of Behavioral Testing: The time between drug administration and behavioral testing should coincide with the peak plasma concentration (Tmax) of this compound, which varies by species and administration route.
-
Behavioral Assay Sensitivity: The chosen behavioral test may not be sensitive enough to detect the effects of this compound on the specific domain you are investigating. For example, the Five-Choice Serial Reaction Time Task (5-CSRTT) may not be the most sensitive measure of impulsivity in the SHR model.
Troubleshooting Steps:
-
Review and Standardize Protocols: Carefully compare your experimental protocol with the published literature, paying close attention to the route of administration, dose, vehicle, and timing of testing.
-
Optimize Administration Route: For rats, IP injection is often preferred over oral gavage to bypass the extensive first-pass metabolism and achieve more consistent systemic exposure.
-
Conduct a Dose-Response Study: If you are still observing inconsistencies, a dose-response study can help establish the effective dose range in your specific experimental setup.
-
Validate Your Behavioral Assay: Ensure that the behavioral test you are using is validated for the specific strain and cognitive domain of interest.
Frequently Asked Questions (FAQs)
Pharmacokinetics and Metabolism
Q: Why is the oral bioavailability of this compound so low in rats?
The oral bioavailability of this compound in Fischer 344 rats is approximately 4%, which is significantly lower than in dogs (74%) and humans (63-94%). This is primarily due to extensive first-pass metabolism in the liver.
Q: What are the main metabolites of this compound?
The primary oxidative metabolite is 4-hydroxythis compound, which is pharmacologically active. Another major metabolite is N-desmethylthis compound. The formation of 4-hydroxythis compound is primarily mediated by the CYP2D6 enzyme in humans and analogous enzymes in rodents.
Dosing and Administration
Q: What is a typical dose range for this compound in rodent studies?
The dose range can vary depending on the research question and animal model. Doses from 0.15 mg/kg to 10 mg/kg have been used in various studies. It is crucial to perform a dose-response study to determine the optimal dose for your specific experiment.
Q: Should I administer this compound orally or via injection?
In rats, due to the high first-pass metabolism, intraperitoneal (IP) injection is often preferred to ensure more consistent and higher systemic exposure. For mice, both oral and IP routes have been used. The choice of administration route should be justified based on the study's objectives and the known pharmacokinetic profile in the chosen species.
Experimental Design
Q: Are there known sex differences in the response to this compound?
Yes, studies in rats have shown sex-specific responses. For instance, this compound was found to be more effective at reducing premature responses (a measure of impulsivity) in male rats than in females in the 5-CSRTT. At a dose of 1.8 mg/kg, it even increased errors of omission in females, suggesting impaired attention.
Q: How long does it take for the therapeutic effects of this compound to become apparent in animal studies?
While acute effects can be observed, some studies suggest that chronic treatment may be necessary to see stable behavioral changes. For example, one study found that daily administration for 21 consecutive days led to continuous improvement in motor activity in SHR rats.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Route of Administration | Bioavailability (%) | Tmax (hours) | Half-life (hours) |
| Rat (Fischer 344) | Oral | 4 | ~1-2 | ~5.2 (EM-like) |
| Dog (Beagle) | Oral | 74 | ~1-2 | Not specified |
| Mouse | Oral | 5 | Not specified | Not specified |
| Human | Oral | 63 (Extensive Metabolizers) | ~1-2 | ~5.2 |
| Human | Oral | 94 (Poor Metabolizers) | ~3-4 | ~21.6 |
Data compiled from multiple sources. EM: Extensive Metabolizer; PM: Poor Metabolizer
Table 2: Dose-Dependent Effects of this compound on Hyperactivity in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg/day, oral) | Observation after 3 weeks of treatment |
| 0.25 | Initial improvement in motor activity, but effect did not persist. |
| 0.5 | Initial improvement in motor activity, but effect did not persist. |
| 1.0 | Continuous improvement in motor activity over the 3-week period. |
Data from a study on young male SHR rats.
Experimental Protocols
1. Open Field Test
This test is used to assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 50x50 cm for mice, 100x100 cm for rats) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area can be divided into a central and a peripheral zone using video tracking software.
-
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the arena.
-
Record the animal's activity for a set period (e.g., 5-20 minutes) using a video camera mounted above the arena.
-
Between trials, thoroughly clean the arena with 70% ethanol or another suitable cleaning agent to remove any olfactory cues.
-
-
Measures:
-
Locomotor Activity: Total distance traveled, number of line crossings.
-
Anxiety-like Behavior: Time spent in the center versus the periphery, latency to enter the center, number of rearings, and grooming frequency.
-
2. Five-Choice Serial Reaction Time Task (5-CSRTT)
This task assesses visual attention and impulsivity.
-
Apparatus: An operant chamber with five apertures arranged horizontally on one wall. Each aperture can be illuminated. A food magazine on the opposite wall delivers a reward.
-
Procedure (simplified):
-
Animals are typically food-restricted to 85-90% of their free-feeding body weight to motivate them to perform the task for a food reward.
-
Training: Animals undergo several stages of training to learn the task. This involves learning to associate a light stimulus in one of the five apertures with a food reward upon making a correct nose-poke response.
-
Testing: A trial begins with the animal making a nose-poke into the food magazine. After a set inter-trial interval (ITI), a brief light stimulus is presented in one of the five apertures.
-
A correct response is a nose-poke into the illuminated aperture within a limited hold period, which is rewarded.
-
An incorrect response is a nose-poke into a non-illuminated aperture, which is typically followed by a time-out period.
-
An omission is the failure to make any response within the limited hold period.
-
A premature response is a nose-poke into an aperture before the light stimulus is presented, which is also followed by a time-out.
-
-
-
Measures:
-
Attention: Accuracy (% of correct responses), % of omissions.
-
Impulsivity: Number of premature responses.
-
Motivation/Motor Function: Response latencies (time to make a correct or incorrect response), reward collection latency.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Troubleshooting workflow for high data variability.
Caption: Factors contributing to this compound response variability.
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of this compound for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sex differences in noradrenergic modulation of attention and impulsivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adolescent this compound Treatment in a Rodent Model of ADHD: Effects on Cocaine Self-Administration and Dopamine Transporters in Frontostriatal Regions - PMC [pmc.ncbi.nlm.nih.gov]
optimizing atomoxetine dosage for cognitive versus behavioral effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atomoxetine. The following information is intended to assist in optimizing this compound dosage for studying its differential effects on cognitive and behavioral outcomes in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective norepinephrine reuptake inhibitor (SNRI).[1] It works by blocking the presynaptic norepinephrine transporter (NET), which leads to an increase in the extracellular levels of norepinephrine and dopamine, particularly in the prefrontal cortex (PFC).[1][2] This region of the brain is crucial for executive functions and attention.[3][4] Unlike stimulant medications, this compound has minimal affinity for dopamine transporters in other brain regions like the nucleus accumbens and striatum, which is thought to contribute to its lower potential for abuse.
Q2: How long does it take for this compound to elicit its effects in an experimental setting?
The onset of therapeutic effects for this compound is typically slower than that of stimulant medications. In clinical studies, initial improvements in ADHD symptoms can be observed within 1 to 4 weeks of treatment, with full therapeutic effects potentially taking an additional 2 to 4 weeks to become apparent. In preclinical models, behavioral and cognitive effects can also have a delayed onset. For example, in spontaneously hypertensive rats (SHR), an animal model of ADHD, continuous improvement in motor activity was observed after 2 weeks of treatment with a 1 mg/kg/day dose. Researchers should consider these temporal dynamics when designing experiments and interpreting data.
Q3: What are the recommended dosage ranges for preclinical and clinical research?
Dosage will vary depending on the species and the specific research question.
-
Preclinical (Rodents): Doses in the range of 0.3-10 mg/kg (i.p. or orally) have been used in mice and rats to investigate effects on hyperactivity, impulsivity, and attention. For instance, a dose of 3 mg/kg of this compound has been shown to reduce hyperactivity in neurokinin-1 receptor knockout mice. In another study, a 1 mg/kg dose improved hyperactive motor activity in SHR rats.
-
Clinical (Humans): For adults, the initial dose is typically 40 mg/day, which can be increased to a target dose of 80-100 mg/day. For children and adolescents, dosing is often weight-based, starting at 0.5 mg/kg/day and titrated up to a target of 1.2-1.4 mg/kg/day.
It is crucial to perform dose-response studies to determine the optimal dose for the specific cognitive or behavioral endpoint being investigated in your experimental model.
Q4: Are there differences in how individuals metabolize this compound?
Yes, this compound is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme. There is a genetic polymorphism in the CYP2D6 gene that results in different metabolizer phenotypes:
-
Extensive Metabolizers (EMs): Have normal CYP2D6 activity.
-
Poor Metabolizers (PMs): Have reduced CYP2D6 activity, leading to about 10-fold higher plasma concentrations and a longer half-life (around 24 hours) of this compound compared to EMs (around 5 hours).
Researchers should be aware of this genetic variability, as it can significantly impact drug exposure and, consequently, the observed effects. Genotyping subjects or using animal models with known CYP2D6 activity can help reduce variability in experimental results.
Troubleshooting Guide
Problem 1: High variability in cognitive or behavioral responses to this compound.
-
Possible Cause: Differences in drug metabolism due to CYP2D6 polymorphisms.
-
Troubleshooting Steps:
-
Genotype Subjects: If working with human subjects, consider genotyping for CYP2D6 to stratify the study population into extensive and poor metabolizers.
-
Use Genetically Defined Animal Models: When using animal models, select strains with well-characterized CYP2D6 activity.
-
Monitor Plasma Concentrations: Measure plasma levels of this compound to correlate drug exposure with the observed effects.
-
Statistical Analysis: Account for metabolizer status as a covariate in your statistical analysis.
-
Problem 2: Lack of a clear dose-dependent effect on the desired cognitive or behavioral outcome.
-
Possible Cause 1: The dose range selected is not appropriate for the specific endpoint.
-
Troubleshooting Steps:
-
Conduct a Pilot Dose-Response Study: Test a wider range of doses to identify the optimal concentration for your specific assay.
-
Review Literature for Similar Models: Examine published studies using similar animal models or cognitive/behavioral tasks to inform your dose selection.
-
-
Possible Cause 2: The timing of the behavioral or cognitive testing does not align with the peak plasma concentration or steady-state levels of the drug.
-
Troubleshooting Steps:
-
Pharmacokinetic Profiling: Determine the time to maximum plasma concentration (Tmax) in your animal model. This compound generally reaches peak plasma concentrations 1 to 2 hours after oral administration.
-
Chronic Dosing: For some effects, particularly on cognition, chronic administration may be necessary to achieve a stable therapeutic effect.
-
Problem 3: Conflicting results between cognitive and behavioral assays at the same dosage.
-
Possible Cause: this compound may have differential effects on distinct neural circuits underlying different aspects of cognition and behavior.
-
Troubleshooting Steps:
-
Refine Behavioral and Cognitive Endpoints: Use a battery of tests to assess specific domains of cognition (e.g., response inhibition, working memory) and behavior (e.g., locomotor activity, social interaction) separately.
-
Analyze Data by Domain: Analyze the data to determine if there are dose-dependent effects within specific cognitive or behavioral domains.
-
Consider Neuroimaging: In applicable studies, functional neuroimaging can help elucidate the neural circuits being modulated by this compound at different doses. This compound has been shown to increase connectivity in prefrontal networks.
-
Data Presentation
Table 1: Summary of this compound Dosage and Effects on Cognitive and Behavioral Outcomes
| Study Population | Dosage | Duration | Cognitive Effects | Behavioral Effects | Key Findings | Citation(s) |
| Adult Humans with ADHD | 60 mg (single dose) | 1 day | Improved response inhibition (shorter stop-signal reaction times) and sustained attention. | Not assessed. | A single dose can improve inhibitory control. | |
| Adult Humans with ADHD | 80-100 mg/day | 24 weeks | Improved executive functioning as rated by the Behavior Rating Inventory of Executive Function–Adult Version (BRIEF-A). | Improved ADHD symptoms as rated by the Conners' Adult ADHD Rating Scale (CAARS). | Long-term treatment improves both executive function and overall ADHD symptoms. | |
| Children and Adolescents with ADHD | 1.2 mg/kg/day | 8 weeks | Not explicitly measured with performance tasks. | Significant reduction in ADHD symptoms (hyperactivity, inattention) as measured by the ADHD Rating Scale (ADHD-RS). | Standard pediatric dose is effective for core behavioral symptoms. | |
| Spontaneously Hypertensive Rats (SHR) | 0.25, 0.5, 1 mg/kg/day | 3 weeks | Not assessed. | Dose-dependent improvement in hyperactive motor activity, with 1 mg/kg/day showing continuous improvement. | Higher doses may be needed for sustained behavioral improvement in this model. | |
| Neurokinin-1 Receptor Knockout Mice | 3 and 10 mg/kg (i.p.) | Single dose | No effect on attention in the 5-Choice Serial Reaction Time Task (5-CSRTT). | 3 mg/kg reduced hyperactivity. 10 mg/kg reduced impulsivity. | Dissociation between doses affecting hyperactivity/impulsivity and attention. | |
| Outbred Mice (attentionally-low phenotype) | 3 mg/kg (orally) | 4 days | Selectively enhanced enrichment discrimination (a measure of attention). | Decreased locomotor activity. | This compound can improve attentional performance in a specific behavioral phenotype. |
Experimental Protocols
Stop-Signal Task (for assessing response inhibition)
This task measures an individual's ability to inhibit a prepotent motor response.
-
Apparatus: A computer with a response device (e.g., keyboard, response box).
-
Procedure:
-
Go Trials: Participants are presented with a "go" stimulus (e.g., a specific shape or letter) and instructed to respond as quickly as possible.
-
Stop Trials: On a subset of trials, the "go" stimulus is followed by a "stop" signal (e.g., an auditory tone or a visual cue change). Participants are instructed to withhold their response upon presentation of the stop signal.
-
Stop-Signal Delay (SSD): The time interval between the "go" stimulus and the "stop" signal is varied. This delay is often adjusted dynamically based on the participant's performance to achieve a 50% success rate in inhibiting the response.
-
-
Key Measures:
-
Stop-Signal Reaction Time (SSRT): The primary outcome measure, which is an estimate of the time required to inhibit the response. A shorter SSRT indicates better response inhibition.
-
Go Reaction Time (Go RT): The average time to respond on successful "go" trials.
-
Commission Errors: The proportion of "stop" trials on which the participant fails to inhibit their response.
-
Behavior Rating Inventory of Executive Function - Adult Version (BRIEF-A)
The BRIEF-A is a standardized self-report and informant-report questionnaire that assesses executive functions in adults.
-
Administration: The questionnaire consists of 75 items that are rated on a 3-point scale (Never, Sometimes, Often). It takes approximately 10-15 minutes to complete.
-
Scales: The BRIEF-A has nine clinical scales that measure different aspects of executive functioning: Inhibit, Self-Monitor, Plan/Organize, Shift, Initiate, Task Monitor, Emotional Control, Working Memory, and Organization of Materials.
-
Indexes: The clinical scales are grouped into two broader indexes: the Behavioral Regulation Index (BRI) and the Metacognition Index (MI). These combine to form a Global Executive Composite (GEC) score.
Conners' Adult ADHD Rating Scales (CAARS)
The CAARS are used to measure the presence and severity of ADHD symptoms in adults.
-
Versions: The CAARS is available in long, short, and screening versions for both self-report and observer ratings.
-
Scales: The long version includes scales that assess: Inattention/Memory Problems, Hyperactivity/Restlessness, Impulsivity/Emotional Lability, and Problems with Self-Concept. It also includes an ADHD Index and subscales that correspond to DSM-IV criteria.
-
Scoring: Raw scores are converted to T-scores, which are then used to create a profile of the individual's ADHD symptoms.
Mandatory Visualizations
Caption: this compound's mechanism in the prefrontal cortex.
Caption: Workflow for studying this compound's effects.
References
- 1. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of this compound for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Influence of this compound on Relationship Between ADHD Symptoms and Prefrontal Cortex Activity During Task Execution in Adult Patients [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
stability of atomoxetine in solution for long-term experiments
This center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of atomoxetine in solutions for long-term experiments.
Frequently Asked Questions (FAQs)
1. What are the general recommendations for storing this compound solutions?
For short-term experiments, it is recommended to use freshly prepared aqueous solutions. A common guideline from suppliers is not to store aqueous solutions for more than one day.[1] For longer-term storage, it is advisable to prepare stock solutions in a suitable organic solvent like DMSO and store them at low temperatures.
2. How stable is this compound in different types of solutions and storage conditions?
The stability of this compound is highly dependent on the solvent, pH, and storage temperature. The following table summarizes the available data on this compound stability in various solutions.
| Solvent/Solution | Concentration | Storage Temperature | Stability Period | Source |
| DMSO | Not Specified | -20°C | 1 month | |
| DMSO | Not Specified | -80°C | 6 months | |
| Aqueous Solution | Not Specified | Not Specified | Not recommended for more than 1 day | [1] |
| Aqueous Solution | Not Specified | Not Specified | Stable for 24 hours | [2] |
| Oral Solution (4 mg/mL) | 4 mg/mL | Refrigerated | 14 days | [3] |
3. What factors can cause this compound to degrade in solution?
This compound is susceptible to degradation under several conditions:
-
Acidic and Basic Conditions: Forced degradation studies show that this compound degrades in the presence of both acids and bases.[4]
-
Oxidation: The molecule is susceptible to oxidative degradation.
-
Heat: Both wet and dry heat can lead to the degradation of this compound.
-
pH: The pH of aqueous solutions is a critical factor. For enhanced stability, the pH of an aqueous solution of this compound hydrochloride should be at least 4, with a preferable range of 4 to 7.
This compound has been found to be stable under photolytic (light) conditions.
4. Is there a recommended procedure for preparing a stock solution of this compound?
Yes, for long-term storage, preparing a concentrated stock solution in an organic solvent is recommended. This compound hydrochloride is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at approximately 30 mg/mL.
Troubleshooting Guides
Issue: I am observing a decrease in the expected effect of my this compound solution over the course of a multi-day experiment.
Possible Cause: This could be due to the degradation of this compound in your experimental solution.
Troubleshooting Steps:
-
Verify Solution Preparation and Storage:
-
Were your aqueous working solutions prepared fresh daily from a stable stock?
-
If using a stock solution, was it stored correctly (e.g., DMSO stock at -20°C or -80°C)?
-
-
Assess pH of the Medium:
-
Check the pH of your final working solution (e.g., cell culture medium, buffer). If the pH is outside the optimal range of 4-7, it may accelerate degradation.
-
-
Consider Experimental Conditions:
-
Is your experimental setup exposing the this compound solution to high temperatures for extended periods?
-
-
Perform a Stability Check:
-
If you have access to HPLC, you can perform a simple stability check by analyzing your working solution at the beginning and end of your experiment's duration. A significant decrease in the peak area corresponding to this compound would indicate degradation.
-
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol is adapted from validated methods for determining the stability of this compound in the presence of its degradation products.
Objective: To provide a reliable method for researchers to quantify the concentration of this compound in their experimental solutions over time and determine its stability under their specific experimental conditions.
Materials:
-
This compound hydrochloride standard
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or Trimethylamine
-
Ortho-phosphoric acid or similar to adjust pH
-
HPLC system with UV detector
-
C18 column (e.g., Phenomenex, 250mm x 4.6mm, 5µm particle size)
Procedure:
-
Mobile Phase Preparation (Example 1):
-
Prepare a 0.032 M ammonium acetate solution.
-
Mix acetonitrile, methanol, and the 0.032 M ammonium acetate solution in a ratio of 55:5:40 (v/v/v).
-
Degas the mobile phase before use.
-
-
Mobile Phase Preparation (Example 2):
-
Prepare a trimethylamine buffer and adjust the pH to 3 with an appropriate acid.
-
Mix the trimethylamine buffer and acetonitrile in a ratio of 50:50 (v/v).
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound hydrochloride in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5 - 5 µg/mL).
-
-
Sample Preparation:
-
At specified time points during your experiment, collect an aliquot of your this compound-containing solution.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of your calibration curve.
-
-
Chromatographic Conditions:
-
Column: C18, 250mm x 4.6mm, 5µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 271 nm or 275 nm
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Determine the concentration of this compound in your samples by comparing their peak areas to the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability in solution.
Caption: Factors leading to the degradation of this compound in solution.
References
- 1. Safety and tolerability of this compound hydrochloride in a long-term, placebo-controlled randomized withdrawal study in European and non-European adults with attention-deficit/hyperactivity disorder [scielo.isciii.es]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing confounding factors in atomoxetine research
Atomoxetine Research Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing confounding factors during this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common confounding factors in this compound research?
A1: The most frequently encountered confounding factors in this compound research include:
-
Comorbid Psychiatric Disorders: ADHD often co-occurs with conditions like anxiety disorders, depression, oppositional defiant disorder (ODD), and substance use disorders, which can influence treatment outcomes.[1][2][3][4][5]
-
Placebo Effect: A significant placebo response is often observed in clinical trials of this compound for ADHD.
-
Dosing and Titration Schedules: The efficacy and tolerability of this compound can be affected by the dosage and the rate at which it is increased.
-
Patient Characteristics: Factors such as age, sex, and previous treatment history can impact adherence and response to this compound.
-
Treatment Adherence: Patient adherence to the prescribed medication regimen is a critical factor that can be influenced by tolerability and perceived efficacy.
Q2: How does the placebo effect evolve over the course of an this compound clinical trial?
A2: The effect size of this compound compared to placebo tends to increase over time. Initial treatment weeks may show a smaller effect size, which becomes more pronounced with longer-term treatment, often stabilizing after several weeks. For instance, in a pooled analysis of two studies, the effect size was 0.23 after two weeks, increased to 0.45 by four weeks, and reached 0.52 by 26 weeks. It's important for researchers to consider longer assessment periods to accurately gauge the efficacy of this compound.
Q3: Can comorbid conditions affect the efficacy of this compound in treating ADHD?
A3: Generally, the presence of common comorbidities such as anxiety and ODD does not seem to negatively impact the effectiveness of this compound in treating ADHD symptoms. In fact, some studies suggest that this compound may also help in reducing symptoms of comorbid anxiety and ODD. However, comorbid conditions at baseline may predict poorer outcomes in terms of treatment adherence.
Troubleshooting Guides
Issue 1: High Variability in Treatment Response Across Study Participants
-
Possible Cause: Undiagnosed or poorly controlled comorbid psychiatric disorders may be influencing patient response to this compound.
-
Troubleshooting Steps:
-
Comprehensive Screening: Implement a thorough screening process at baseline to identify and document all comorbid conditions using standardized diagnostic interviews.
-
Stratified Analysis: In your statistical analysis plan, include provisions for stratifying the results by the presence or absence of specific comorbidities to assess their impact on treatment outcomes.
-
Inclusion/Exclusion Criteria: Consider refining your study's inclusion and exclusion criteria to create a more homogeneous study population, or ensure a large enough sample size to power subgroup analyses.
-
Issue 2: Observed Treatment Effect is Not Significantly Different from Placebo in Early Assessments
-
Possible Cause: The therapeutic effects of this compound may not be fully apparent in the initial weeks of treatment.
-
Troubleshooting Steps:
-
Extended Study Duration: Ensure your study design includes a sufficiently long treatment period (e.g., 12-26 weeks) to capture the full therapeutic effect of this compound.
-
Longitudinal Data Analysis: Employ statistical methods that model the change in symptoms over time, such as mixed-model repeated measures (MMRM), to analyze the trajectory of improvement.
-
Patient Expectation Management: In clinical settings, it is crucial to manage patient expectations, explaining that optimal outcomes may take several weeks to manifest.
-
Issue 3: High Dropout Rates or Poor Adherence in the Treatment Arm
-
Possible Cause: Suboptimal dosing or titration strategies may lead to poor tolerability and subsequent non-adherence.
-
Troubleshooting Steps:
-
Optimized Dosing: Based on existing literature, a target dose of around 80 mg/day for adults has shown a more pronounced effect size.
-
Flexible Titration: Implement a flexible dose titration schedule that allows for adjustments based on individual patient tolerability and response.
-
Adverse Event Monitoring: Systematically collect data on adverse events and analyze their impact on treatment discontinuation.
-
Data Presentation
Table 1: Effect Size of this compound vs. Placebo Over Time in Adults with ADHD (Pooled Data)
| Treatment Week | Effect Size (Cohen's d) |
| 1 | 0.28 |
| 2 | 0.23 |
| 4 | 0.45 |
| 26 | 0.52 |
Table 2: Effect of this compound in ADHD with Comorbidities
| Comorbid Condition | Effect on ADHD Symptoms | Effect on Comorbid Symptoms | Reference |
| Anxiety Disorders | Effective | Improvement in anxiety symptoms | |
| Oppositional Defiant Disorder (ODD) | Effective, potentially more pronounced effect on hyperactivity | Improvement in ODD symptoms | |
| Depression | Effective | N/A | |
| Substance Use Disorder | Effective | N/A |
Experimental Protocols
Protocol 1: Controlling for Comorbidities in an this compound Clinical Trial
-
Screening Phase:
-
Administer the Structured Clinical Interview for DSM-IV (SCID) to all potential participants to diagnose ADHD and any comorbid psychiatric disorders.
-
Collect detailed medical and treatment history.
-
-
Randomization and Stratification:
-
Use a stratified randomization design. Stratify participants based on the presence or absence of key comorbidities (e.g., anxiety disorders, ODD).
-
-
Treatment Phase:
-
Administer this compound or placebo following a double-blind protocol.
-
Use standardized rating scales to assess ADHD symptoms (e.g., Conners' Adult ADHD Rating Scale - CAARS) and symptoms of comorbid disorders at regular intervals.
-
-
Statistical Analysis:
-
Conduct a primary analysis on the entire study population.
-
Perform subgroup analyses based on the randomization strata to evaluate the efficacy of this compound in participants with and without the specified comorbidities.
-
Use Analysis of Covariance (ANCOVA) to control for baseline severity of ADHD and comorbid symptoms.
-
Visualizations
References
- 1. Frontiers | The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of this compound for ADHD Therapy in Children: A Narrative Review [frontiersin.org]
- 2. A review of the efficacy of this compound in the treatment of attention-deficit hyperactivity disorder in children and adult patients with common comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatrist.com [psychiatrist.com]
- 4. Efficacy of this compound in the treatment of attention-deficit hyperactivity disorder in patients with common comorbidities in children, adolescents and adults: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound in the treatment of attention-deficit hyperactivity disorder in patients with common comorbidities in children, adolescents and adults: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cardiovascular Side Effects of Atomoxetine in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cardiovascular side effects during preclinical studies with atomoxetine in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common cardiovascular side effects of this compound observed in animal models?
A1: The most frequently reported cardiovascular side effects of this compound in animal models, such as rats, are increases in heart rate (tachycardia) and blood pressure (hypertension).[1][2][3][4][5] These effects are generally dose-dependent.
Q2: What is the primary mechanism behind this compound-induced cardiovascular side effects?
A2: this compound is a selective norepinephrine reuptake inhibitor. By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft. This leads to enhanced activation of adrenergic receptors, particularly beta-1 (β1) receptors in the heart and alpha-1 (α1) receptors in vascular smooth muscle, resulting in increased heart rate and vasoconstriction, which in turn elevates blood pressure.
Q3: Are there any known strategies to mitigate these cardiovascular side effects in animal studies?
A3: Yes, co-administration of adrenergic receptor antagonists is a primary strategy. Beta-blockers, such as propranolol, can be used to counteract tachycardia, while alpha-1 blockers, like prazosin, can address hypertension. The choice of mitigating agent depends on the specific side effect you are trying to control.
Q4: Can this compound affect the QT interval in animal models?
A4: While less common than changes in heart rate and blood pressure, there is some evidence to suggest that this compound has the potential to prolong the QT interval, which could indicate a risk of arrhythmias. This is an important parameter to monitor in safety pharmacology studies.
Troubleshooting Guides
Issue 1: Significant Increase in Heart Rate (Tachycardia) Observed Post-Atomoxetine Administration
Potential Cause: Increased norepinephrine levels stimulating β1-adrenergic receptors in the heart.
Troubleshooting Steps:
-
Dose-Response Assessment: Determine if the tachycardia is dose-dependent by testing a range of this compound doses. A lower effective dose for the primary outcome with minimal cardiovascular impact should be sought.
-
Co-administration with a Beta-Blocker:
-
Agent: Propranolol (non-selective β-blocker) or Atenolol (selective β1-blocker).
-
Rationale: Beta-blockers competitively inhibit norepinephrine from binding to β1-receptors in the heart, thereby reducing heart rate.
-
Suggested Dosing (Rats):
-
Propranolol: 1.0 mg/kg, administered prior to this compound.
-
Atenolol: 0.5 mg/kg to 3 mg/kg.
-
-
Experimental Design: Include a vehicle control group, an this compound-only group, a beta-blocker-only group, and a co-administration group to isolate the effects.
-
Issue 2: Marked Elevation in Blood Pressure (Hypertension) Following this compound Dosing
Potential Cause: Increased norepinephrine levels causing vasoconstriction via α1-adrenergic receptors on vascular smooth muscle.
Troubleshooting Steps:
-
Dose-Response Evaluation: As with tachycardia, establish if the hypertensive effect is dose-related and identify the lowest dose with the desired therapeutic effect.
-
Co-administration with an Alpha-1 Blocker:
-
Agent: Prazosin.
-
Rationale: Prazosin selectively blocks α1-adrenergic receptors, leading to vasodilation and a reduction in blood pressure.
-
Suggested Dosing (Rats): 0.1 mg/kg to 1 mg/kg, administered prior to this compound.
-
Experimental Design: Similar to the beta-blocker co-administration study, include appropriate control and combination groups.
-
Issue 3: Both Tachycardia and Hypertension are Observed
Potential Cause: Global increase in sympathetic tone affecting both cardiac and vascular adrenergic receptors.
Troubleshooting Steps:
-
Combined Adrenergic Blockade:
-
Agents: A combination of a beta-blocker (e.g., propranolol or atenolol) and an alpha-1 blocker (e.g., prazosin).
-
Rationale: This approach addresses both the cardiac and vascular effects of increased norepinephrine.
-
Dosing: Use the lower end of the effective dose range for each antagonist to minimize potential hypotensive or bradycardic effects of the combination therapy itself.
-
Experimental Design: This will require additional control groups to assess the effects of the combined antagonists alone and in the presence of this compound.
-
Quantitative Data Summary
Table 1: Cardiovascular Effects of this compound in Sprague-Dawley Rats
| Parameter | Baseline (Saline) | This compound (1 mg/kg, s.c.) | This compound (2 mg/kg, s.c.) | Reference(s) |
| Mean Arterial Pressure (mmHg) | 128 ± 11 | 117 ± 19 | Not Reported | |
| Heart Rate (bpm) | 380 ± 23 | 351 ± 21 | Significant Decrease | |
| Heart Rate Response to Stress (bpm) | +7.5 ± 14.7 | -2.3 ± 10.7 | -6.2 ± 10.5 |
Note: The data from this particular study showed a decrease in baseline heart rate and blood pressure, which may be specific to the experimental conditions (e.g., response to stress). Other studies and clinical data generally report an increase in these parameters with this compound.
Table 2: Suggested Doses for Mitigating Agents in Rats
| Mitigating Agent | Class | Suggested Dose Range (mg/kg) | Route of Administration | Reference(s) |
| Propranolol | Non-selective β-blocker | 1.0 | Intraperitoneal (i.p.) | |
| Atenolol | Selective β1-blocker | 0.5 - 3.0 | Intravenous (i.v.) | |
| Prazosin | α1-blocker | 0.1 - 1.0 | Intravenous (i.v.) |
Experimental Protocols
Protocol 1: Non-Invasive Blood Pressure and Heart Rate Measurement using the Tail-Cuff Method in Conscious Rats
-
Acclimatization: For several days prior to the experiment, acclimate the rats to the restraining device and the tail-cuff procedure to minimize stress-induced fluctuations in cardiovascular parameters.
-
Animal Preparation: Place the conscious rat in a restraining tube.
-
Warming: Warm the rat's tail using a heating pad or lamp to increase blood flow and improve the detection of the tail artery pulse.
-
Cuff and Sensor Placement: Place the occlusion cuff and a pulse transducer at the base of the rat's tail.
-
Measurement Cycle:
-
Inflate the occlusion cuff to a pressure above the expected systolic blood pressure (e.g., 250 mmHg).
-
Gradually deflate the cuff.
-
The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Heart rate is calculated from the pulse wave recordings.
-
-
Data Acquisition: Record multiple measurement cycles and average the values to obtain a reliable reading. Discard the initial few readings to allow for stabilization.
-
Drug Administration: Administer this compound and/or the mitigating agent via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dose Monitoring: Repeat the blood pressure and heart rate measurements at predefined time points after drug administration to assess the cardiovascular response.
Protocol 2: Continuous Cardiovascular Monitoring using Radiotelemetry in Freely Moving Rats
-
Transmitter Implantation (Surgical Procedure):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Make a midline abdominal incision to expose the abdominal aorta.
-
Carefully insert the catheter of the telemetry transmitter into the abdominal aorta and advance it to the desired position.
-
Secure the catheter in place with surgical glue and/or sutures.
-
Place the body of the transmitter in the abdominal cavity and suture it to the abdominal wall.
-
Close the incision in layers.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before starting the experiment.
-
-
Data Acquisition:
-
House the rat in a cage placed on a receiver that wirelessly collects the data from the implanted transmitter.
-
Record baseline cardiovascular data (blood pressure, heart rate, and activity) for a sufficient period (e.g., 24 hours) to establish a stable diurnal rhythm.
-
-
Drug Administration: Administer this compound and/or the mitigating agent.
-
Continuous Monitoring: Continuously record the cardiovascular parameters post-dosing to obtain a detailed profile of the drug's effects and the efficacy of the mitigating agent over time.
Visualizations
Caption: Experimental workflow for evaluating strategies to mitigate this compound's cardiovascular side effects.
Caption: Signaling pathway of this compound-induced cardiovascular effects and mitigation by a beta-blocker.
References
- 1. Cardiovascular Side Effects of this compound and Its Interactions with Inhibitors of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. gov.uk [gov.uk]
- 4. This compound Changes Rat’s HR Response to Stress from Tachycardia to Bradycardia via Alterations in Autonomic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound changes rat's HR response to stress from tachycardia to bradycardia via alterations in autonomic function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Atomoxetine's Effects on Dopamine Levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of atomoxetine on dopamine levels.
Frequently Asked Questions (FAQs)
Q1: Why are the effects of this compound on dopamine levels described as "region-specific"?
A1: this compound's impact on dopamine is primarily observed in the prefrontal cortex (PFC), with minimal to no effect on dopamine levels in other brain regions like the striatum or nucleus accumbens.[1][2][3][4][5] This is in stark contrast to stimulant medications such as methylphenidate, which broadly increase dopamine concentrations in both cortical and subcortical areas. This regional selectivity is a cornerstone for understanding its therapeutic mechanism and lower abuse potential.
Q2: What is the underlying mechanism for this compound's indirect effect on dopamine in the prefrontal cortex?
A2: The increase in dopamine in the PFC following this compound administration is an indirect consequence of its primary mechanism of action: selective norepinephrine transporter (NET) inhibition. In the PFC, the expression of dopamine transporters (DAT) is relatively low, and the clearance of synaptic dopamine is largely mediated by NETs. By blocking NET, this compound prevents the reuptake of both norepinephrine and dopamine in this brain region, leading to an elevation in their extracellular concentrations.
Q3: How does the effect of this compound on dopamine levels differ from that of psychostimulants like methylphenidate?
A3: The primary difference lies in the mechanism and regional specificity. This compound indirectly increases dopamine in the PFC by inhibiting NET, while methylphenidate directly blocks DAT. Consequently, methylphenidate administration leads to a widespread increase in dopamine in the PFC, striatum, and nucleus accumbens, whereas this compound's effect is largely confined to the PFC. This distinction is crucial for explaining the different clinical profiles, particularly the lower risk of abuse and dependence with this compound.
Q4: Does this compound have any affinity for the dopamine transporter (DAT)?
A4: this compound exhibits a much higher affinity for the norepinephrine transporter (NET) compared to the dopamine transporter (DAT). Research has shown its dissociation constant (Ki) for NET to be significantly lower than for DAT, indicating a strong selectivity for NET. This selectivity is fundamental to its classification as a selective norepinephrine reuptake inhibitor.
Q5: What is the clinical significance of this compound not increasing dopamine in the nucleus accumbens?
A5: The nucleus accumbens is a key component of the brain's reward pathway. The increase of dopamine in this region is associated with the reinforcing and addictive properties of many substances of abuse. By not elevating dopamine levels in the nucleus accumbens, this compound has a negligible potential for abuse or misuse, which is a significant clinical advantage over stimulant medications in the treatment of ADHD.
Troubleshooting Guides
Issue 1: Inconsistent or no detectable increase in prefrontal cortex dopamine levels after this compound administration in our animal model.
-
Possible Cause 1: Incorrect Microdialysis Probe Placement.
-
Troubleshooting Step: Verify the stereotactic coordinates for probe implantation targeting the prefrontal cortex. Post-experiment histological analysis is crucial to confirm accurate probe placement.
-
-
Possible Cause 2: Inadequate Drug Dosage.
-
Troubleshooting Step: Review the literature for dose-response studies in your specific animal model. The dose of this compound required to elicit a significant increase in PFC dopamine can vary between species and even strains. Consider performing a dose-response curve to determine the optimal concentration for your experimental conditions.
-
-
Possible Cause 3: Anesthetic Effects.
-
Troubleshooting Step: If using anesthetized animals, be aware that some anesthetics can interfere with neurotransmitter release. Compare your results with studies conducted in awake, freely moving animals.
-
Issue 2: Observing an unexpected increase in dopamine levels in the striatum or nucleus accumbens.
-
Possible Cause 1: Off-Target Effects at High Doses.
-
Troubleshooting Step: While highly selective, extremely high doses of this compound might lead to some interaction with DAT. Ensure your dosing is within the established therapeutic range for your model.
-
-
Possible Cause 2: Contamination of Microdialysis Sample.
-
Troubleshooting Step: Review your microdialysis and sample analysis procedures (e.g., HPLC) for potential sources of contamination or analytical error. Ensure proper validation of your analytical method.
-
-
Possible Cause 3: Misinterpretation of Regional Anatomy.
-
Troubleshooting Step: As with Issue 1, precise histological verification of the microdialysis probe track is essential to ensure you are sampling from the intended brain region.
-
Issue 3: High variability in dopamine measurements between subjects.
-
Possible Cause 1: Genetic Differences in Drug Metabolism.
-
Troubleshooting Step: this compound is primarily metabolized by the enzyme CYP2D6, which is highly polymorphic. This can lead to significant inter-individual differences in drug exposure. If feasible, consider genotyping your animals for relevant metabolic enzymes.
-
-
Possible Cause 2: Stress-Induced Neurotransmitter Fluctuations.
-
Troubleshooting Step: Ensure adequate acclimatization of the animals to the experimental setup to minimize stress. Stress can independently alter catecholamine levels and introduce variability.
-
Data Presentation
Table 1: Comparative Effects of this compound and Methylphenidate on Extracellular Monoamine Levels in the Rat Brain
| Drug | Brain Region | Norepinephrine (NE) Increase | Dopamine (DA) Increase | Serotonin (5-HT) Increase | Reference |
| This compound | Prefrontal Cortex | ~3-fold | ~3-fold | No significant change | |
| Striatum | Not reported | No significant change | Not reported | ||
| Nucleus Accumbens | Not reported | No significant change | Not reported | ||
| Methylphenidate | Prefrontal Cortex | ~1.5-fold | ~1.5-fold | Not reported | |
| Striatum | Not reported | Significant increase | Not reported | ||
| Nucleus Accumbens | Not reported | Significant increase | Not reported |
Experimental Protocols
Key Experiment: In Vivo Microdialysis for Measurement of Extracellular Dopamine and Norepinephrine
This protocol provides a generalized methodology for conducting in vivo microdialysis in rats to assess the effects of this compound on extracellular catecholamine levels in the prefrontal cortex.
-
Animal Preparation and Surgery:
-
Male Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent.
-
The animal is placed in a stereotaxic frame.
-
A guide cannula for the microdialysis probe is surgically implanted, targeting the medial prefrontal cortex. Coordinates are determined based on a standard rat brain atlas.
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed a post-operative recovery period.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
A stabilization period is allowed for baseline neurotransmitter levels to become consistent.
-
Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
This compound (e.g., 3 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.
-
Dialysate samples continue to be collected at the same regular intervals for several hours post-injection.
-
All samples are immediately stored at -80°C until analysis.
-
-
Neurochemical Analysis:
-
The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Results are typically expressed as a percentage change from the average baseline concentration.
-
Visualizations
Caption: this compound's indirect effect on dopamine in the PFC.
Caption: Experimental workflow for in vivo microdialysis.
Caption: Differential effects of this compound vs. Stimulants.
References
- 1. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of this compound for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. How this compound Works: Understanding Its Mechanism of Action - GoodRx [goodrx.com]
- 4. Effect of the attention deficit/hyperactivity disorder drug this compound on extracellular concentrations of norepinephrine and dopamine in several brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Technical Support Center: Ensuring Consistent Atomoxetine Exposure in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving consistent and reproducible atomoxetine exposure in preclinical experimental models.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the behavioral effects of orally administered this compound in our rat cohort. What could be the cause?
A1: High variability following oral administration in rats is a common issue and can be attributed to several factors. A primary reason is the extensive first-pass metabolism in the rat liver, which leads to low and variable oral bioavailability, estimated to be around 4%.[1] This means a large and inconsistent portion of the drug is metabolized before it reaches systemic circulation. Additionally, individual differences in metabolic rates among the animals can contribute to this variability. Consider switching to an alternative administration route, such as intraperitoneal (IP) injection, to bypass first-pass metabolism and achieve more consistent systemic exposure.[2]
Q2: What is the recommended route of administration for this compound in mice and rats to ensure consistent plasma concentrations?
A2: For rodents, intraperitoneal (IP) injection is often the preferred route in preclinical studies to ensure consistent this compound exposure.[2][3] This method avoids the significant first-pass hepatic metabolism observed with oral administration in rats, leading to more predictable plasma concentrations.[1] While oral gavage can be used, it is crucial to be aware of the low bioavailability in rats and the potential for variability.
Q3: We are transitioning from a rat to a mouse model. Can we use the same this compound dose?
A3: It is not advisable to use the same dose without careful consideration. While both are rodents, there can be species-specific differences in metabolism and drug handling. The biotransformation of this compound involves aromatic ring hydroxylation and N-demethylation in both species, but the extent of first-pass metabolism can differ. It is recommended to conduct a pilot pharmacokinetic study in your specific mouse strain to determine the appropriate dose to achieve the desired plasma exposure, or to consult literature for established effective doses in mice.
Q4: How does food intake affect the absorption of this compound?
A4: In humans, food does not significantly affect the extent of oral absorption (AUC) of this compound, but it can delay the time to reach maximum plasma concentration (Tmax) and lower the peak concentration (Cmax). While specific data on the effect of food in preclinical models is less detailed, it is a good practice to standardize feeding schedules relative to drug administration to minimize potential variability in absorption.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent behavioral or physiological responses | Variable drug exposure due to administration route. | Switch from oral administration to intraperitoneal (IP) injection to bypass first-pass metabolism, especially in rats. |
| Individual differences in drug metabolism. | Use a larger cohort of animals to account for biological variability. If possible, use genetically homogenous strains. | |
| Lower than expected drug efficacy | Inadequate dosing. | Consult literature for effective dose ranges in your specific species and model. Consider a dose-response study to determine the optimal dose for your experimental endpoint. |
| Poor oral bioavailability. | If using oral administration in rats, be aware of the low bioavailability (~4%) and consider increasing the dose accordingly, or switch to an IP route. | |
| Unexpected side effects or toxicity | Dose is too high. | Review the literature for reported toxic doses. In dogs and cats, mild clinical signs were observed at doses as low as 1-2 mg/kg. Reduce the dose and conduct a dose-escalation study. |
| Differences in metabolism. | Be aware of the potential for "poor metabolizer" phenotypes, analogous to human CYP2D6 polymorphisms, which can lead to significantly higher drug exposure. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Rat (Fischer 344) | Dog (Beagle) | Human (Extensive Metabolizers) | Human (Poor Metabolizers) |
| Oral Bioavailability (F) | 4% | 74% | ~63% | ~94% |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours (oral) | Not Specified | ~1-2 hours (oral) | ~3-5 hours (oral) |
| Plasma Half-Life (t1/2) | Not Specified | Not Specified | ~5.2 hours | ~21.6 hours |
| Systemic Plasma Clearance | Not Specified | Not Specified | 0.35 L/hr/kg | 0.03 L/hr/kg |
| Primary Metabolite | 4-hydroxythis compound | 4-hydroxythis compound | 4-hydroxythis compound | 4-hydroxythis compound |
Table 2: Reported Effective Doses of this compound in Rodent Models
| Species | Dose | Route of Administration | Observed Effect | Reference |
| Rat (Spontaneously Hypertensive Rat) | 1 mg/kg/day | Not Specified | Continuous improvement in motor activity | |
| Rat (Sprague Dawley) | 0.3 mg/kg | Intraperitoneal | Increased extracellular norepinephrine in PFC | |
| Rat (Sprague Dawley) | 3 mg/kg | Intraperitoneal | Altered NMDA receptor and NET levels | |
| Mouse (Prenatal Nicotine Exposure Model) | 2 mg/kg/day | Intraperitoneal | Normalized hyperactivity and spatial memory impairment | |
| Mouse (NK1R-/-) | 3 mg/kg | Intraperitoneal | Reduced hyperactivity | |
| Mouse (NK1R-/-) | 10 mg/kg | Intraperitoneal | Reduced impulsivity | |
| Rat | 1.0 mg/kg | Not Specified | Significant decrease in attentional lapses |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in Rodents
-
Preparation of Dosing Solution:
-
This compound hydrochloride is soluble in 0.9% sterile physiological saline.
-
Prepare the solution fresh on the day of the experiment.
-
Calculate the required concentration based on the desired dose (e.g., mg/kg) and the injection volume (typically 5-10 ml/kg for mice and rats).
-
-
Animal Handling and Injection:
-
Gently restrain the animal. For mice, scruffing is a common method. For rats, appropriate handling techniques should be used to ensure the animal is secure and calm.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate incorrect placement.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any signs of distress post-injection.
-
Visualizations
Caption: Experimental workflow for this compound administration and troubleshooting.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Disposition and metabolic fate of this compound hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adolescent this compound Treatment in a Rodent Model of ADHD: Effects on Cocaine Self-Administration and Dopamine Transporters in Frontostriatal Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Placebo Effect in Atomoxetine Clinical Trials
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute atomoxetine clinical trials with a reduced placebo effect, ensuring a more accurate assessment of treatment efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the placebo effect, and why is it a significant issue in this compound clinical trials for ADHD?
The placebo effect is a real or perceived improvement in a patient's condition that is attributable to their belief in the treatment, rather than the pharmacological properties of the treatment itself. In Attention-Deficit/Hyperactivity Disorder (ADHD) clinical trials, a high placebo response can obscure the true therapeutic effect of this compound, a non-stimulant medication. This can lead to failed trials, where a potentially effective drug does not demonstrate statistical superiority over the placebo.[1][2][3] A meta-analysis of 94 ADHD clinical trials revealed an overall placebo response representing a 23.1% reduction in symptom severity, which can make it challenging to demonstrate a drug's true efficacy.[4]
Q2: What are the primary sources of the placebo effect in ADHD clinical trials?
The placebo response in ADHD trials is multifactorial and can be influenced by:
-
Patient Expectations: A patient's hope for improvement can lead to perceived or real changes in symptoms.[3]
-
Investigator and Site Staff Interactions: The therapeutic relationship and even subtle, unintentional cues from staff can influence patient reporting.
-
Study Design and Environment: The structured nature of a clinical trial, with regular follow-ups and assessments, can itself have a therapeutic effect.
-
Natural Fluctuation of ADHD Symptoms: ADHD symptoms can vary over time, and spontaneous improvements may be misattributed to the placebo.
-
Rating Scale Deficiencies and Rater Bias: Subjective rating scales are susceptible to bias from both patients and clinicians.
Troubleshooting Guides: Strategies to Reduce Placebo Effect
This section provides detailed methodologies and troubleshooting for implementing strategies to minimize the placebo effect in your this compound clinical trials.
Strategy 1: Optimizing Study Design
Q3: How can the design of a clinical trial be modified to reduce the placebo response?
Several study design modifications can help minimize the placebo effect. These include incorporating a placebo lead-in phase, using an active placebo, and employing enriched enrollment randomized withdrawal (EERW) designs.
Experimental Protocol: Placebo Lead-In Phase
A placebo lead-in phase is a period before the main trial where all participants receive a placebo. Those who show a significant improvement are considered "placebo responders" and may be excluded from the randomized phase of the trial.
Methodology:
-
Screening: All potential participants undergo initial screening for eligibility.
-
Placebo Lead-In Period: Eligible participants enter a single-blind phase where they all receive a placebo for a predefined period (e.g., 2-4 weeks).
-
Response Assessment: At the end of the lead-in period, assess ADHD symptoms using a standardized scale (e.g., ADHD Rating Scale-IV).
-
Exclusion of Responders: Participants who demonstrate a predefined level of improvement (e.g., >25% reduction in symptoms) are excluded from the subsequent randomized trial.
-
Randomization: The remaining participants (non-responders to placebo) are then randomized to receive either this compound or a placebo.
Troubleshooting:
-
High Exclusion Rate: If a large number of participants respond to the placebo lead-in, it may indicate that the initial patient population is highly susceptible to placebo effects. Consider refining patient selection criteria.
-
Ethical Considerations: Excluding placebo responders can be ethically complex. Ensure your protocol is reviewed and approved by an Institutional Review Board (IRB).
Experimental Workflow: Placebo Lead-In Design
Strategy 2: Patient and Staff Training
Q4: What training can be provided to patients and clinical trial staff to minimize expectation bias?
Training for both patients and staff is crucial for managing expectations and ensuring accurate symptom reporting.
Methodology: Patient Psychoeducation and Accurate Reporting Training
Educating patients about the placebo effect and training them to report their symptoms accurately can reduce biased reporting.
-
Initial Psychoeducation: During the informed consent process, provide clear and neutral information about the clinical trial, including the possibility of receiving a placebo. Avoid language that could inflate expectations of benefit.
-
Accurate Reporting Training: Conduct a training session for enrolled participants on how to observe and report their ADHD symptoms objectively. This can involve:
-
Using a daily symptom diary.
-
Focusing on specific, observable behaviors rather than general feelings of improvement.
-
Providing examples of accurate versus inaccurate symptom reporting.
-
-
Ongoing Reinforcement: Throughout the trial, staff should use neutral, non-leading language during follow-up visits.
Methodology: Investigator and Site Staff Training
Training for investigators and site staff should focus on standardized communication and minimizing unintentional cues that could influence patient responses.
-
Standardized Communication Scripts: Develop scripts for staff to use during patient interactions. These scripts should use neutral language and avoid phrases that could suggest a particular treatment outcome.
-
Blinded Rater Training: If possible, use independent raters who are blinded to the participant's treatment assignment and have minimal other contact with the participant. These raters should be trained to administer rating scales consistently.
-
Adverse Event Inquiry: Instruct staff to inquire about adverse events in a neutral manner that does not lead the patient to believe they are on the active drug.
Logical Relationship: Impact of Training on Placebo Effect
Strategy 3: Patient Selection
Q5: How can patient selection criteria be refined to minimize the placebo response rate?
Careful patient selection can help to create a study population that is less prone to a high placebo response.
Methodology: Enriched Enrollment
Enrichment strategies aim to identify and enroll patients who are more likely to show a drug effect and less likely to respond to a placebo.
-
Focus on Specific ADHD Subtypes: Research suggests that patients with the combined subtype of ADHD may have a lower placebo response rate compared to those with the inattentive subtype.
-
Exclude Stimulant-Naive Patients: Patients who have not had prior treatment with stimulants may be more likely to respond to a placebo.
-
Severity Thresholds: Establish clear and moderately high symptom severity thresholds for inclusion to avoid enrolling patients with mild or fluctuating symptoms who might improve spontaneously.
-
Comorbidity Considerations: While this compound is sometimes used for patients with comorbid conditions like anxiety, consider the potential impact of these comorbidities on the placebo response.
Data Presentation: Predictors of Placebo Response in Pediatric ADHD Trials
The following table summarizes findings from a pooled analysis of 731 placebo-treated pediatric patients in this compound trials, identifying characteristics associated with a robust placebo response.
| Patient Characteristic | Association with Robust Placebo Response |
| ADHD Subtype | Inattentive subtype associated with higher response |
| Prior Stimulant Treatment | Lack of previous stimulant treatment associated with higher response |
| Comorbid Tics | Presence of comorbid tics associated with higher response |
| Ethnicity | Non-white ethnicity associated with higher response |
A robust placebo response was defined as a ≥40% decrease in the ADHD Rating Scale total score.
Summary of this compound Efficacy Data from Placebo-Controlled Trials
This table presents a summary of efficacy data from various this compound clinical trials, highlighting the observed placebo response.
| Study Population | Duration | This compound Response Rate | Placebo Response Rate | Key Finding |
| School-Age Girls with ADHD | 9 weeks | Significant reduction in ADHD RS Total Score (mean change -15.8) | Less reduction in ADHD RS Total Score (mean change -5.8) | This compound was superior to placebo. |
| Young Children (5-6 years) with ADHD | 8 weeks | 40% met response criteria (CGI-I) | 22% met response criteria (CGI-I) | Numerical difference not statistically significant (p=0.1). |
| Adults with ADHD (Pooled Analysis) | 10-16 weeks | 34.8% (≥30% CAARS improvement & CGI-ADHD-S ≤3) | 22.3% (≥30% CAARS improvement & CGI-ADHD-S ≤3) | This compound showed a clinically significant effect. |
| Children with ADHD and Autism Spectrum Disorder | 8 weeks | 20.9% improved much or very much (CGI-I) | 8.7% improved much or very much (CGI-I) | This compound moderately improved ADHD symptoms. |
Note: Response criteria and rating scales may vary between studies.
This technical support center provides a starting point for developing robust clinical trial protocols that can effectively minimize the placebo effect. By implementing these strategies, researchers can increase the likelihood of accurately assessing the true efficacy of this compound for the treatment of ADHD.
References
- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. cognivia.com [cognivia.com]
- 3. Mitigating the Placebo Effect: Strategies for Reliable Research and Care - Mind the Graph Blog [mindthegraph.com]
- 4. Placebo Response and Its Predictors in Attention Deficit Hyperactivity Disorder: A Meta-Analysis and Comparison of Meta-Regression and MetaForest - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for CYP2D6 Metabolism Differences in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Cytochrome P450 2D6 (CYP2D6) metabolism in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: Why is accounting for CYP2D6 metabolism crucial in preclinical drug development?
A1: CYP2D6 is a highly polymorphic enzyme responsible for the metabolism of approximately 20-25% of clinically used drugs.[1][2][3][4][5] Genetic variations in the CYP2D6 gene can lead to significant interindividual differences in drug metabolism, affecting drug efficacy and safety. Individuals can be classified into different metabolizer phenotypes, ranging from poor to ultrarapid metabolizers. Failing to account for these differences in preclinical studies can lead to misleading pharmacokinetic and pharmacodynamic data, potentially causing clinical trial failures or adverse drug reactions in specific patient populations.
Q2: What are the common challenges encountered when studying CYP2D6 metabolism in standard preclinical animal models?
A2: Standard preclinical animal models, such as rodents, exhibit significant species differences in CYP2D6 expression and function compared to humans. For instance, mouse liver microsomes do not show debrisoquine 4-hydroxylation activity, a key indicator of human CYP2D6 activity. The substrate specificity of murine Cyp2d enzymes can be more similar to human CYP3A4 than CYP2D6. These differences make it difficult to accurately predict human CYP2D6-dependent drug metabolism and potential drug-drug interactions based solely on data from these models.
Q3: How can I select the appropriate preclinical model to study human CYP2D6 metabolism?
A3: The choice of preclinical model depends on the specific research question. Here are the primary options:
-
In Vitro Models: These are useful for initial screening and understanding the fundamental interactions between a drug candidate and CYP2D6 variants.
-
In Vivo Models (Humanized Mice): These models are essential for studying the systemic effects of CYP2D6 metabolism, including drug disposition and potential drug-drug interactions in a more physiologically relevant context.
Q4: What are "humanized" CYP2D6 mouse models, and what are their advantages?
A4: Humanized CYP2D6 mouse models are genetically engineered mice where the murine Cyp2d gene cluster is replaced with the human CYP2D6 gene. This allows for the in vivo study of human-specific drug metabolism. These models are valuable for:
-
Generating human-specific metabolites.
-
Determining the relevance of CYP2D6 in a drug's metabolism.
-
Conducting CYP2D6 inhibition studies.
-
Predicting differences in drug response between human poor and extensive metabolizers.
Troubleshooting Guides
Issue 1: Discrepancy between in vitro and in vivo metabolism data.
Possible Cause: Species differences between the in vitro system (e.g., rat liver microsomes) and the in vivo model.
Troubleshooting Steps:
-
Utilize Human-Relevant In Vitro Systems: Switch to human liver microsomes or recombinant human CYP2D6 enzymes to obtain more clinically relevant initial data.
-
Employ Humanized Mouse Models: For in vivo studies, use humanized CYP2D6 mouse models to better mimic human metabolism.
-
Cross-Validate with Multiple Systems: Compare results across different in vitro systems (e.g., liver microsomes and cell-based expression systems) to ensure consistency before moving to in vivo models.
Issue 2: High variability in pharmacokinetic data from humanized mouse models.
Possible Cause: The specific human CYP2D6 allele variant expressed in the mouse line may represent a particular human metabolizer phenotype.
Troubleshooting Steps:
-
Genotype the Mouse Model: Confirm the specific CYP2D6 allele present in your humanized mouse colony.
-
Use Multiple Humanized Lines: If available, utilize different humanized mouse lines expressing various CYP2D6 alleles (representing poor, intermediate, extensive, and ultrarapid metabolizers) to understand the full spectrum of metabolic possibilities.
-
Increase Sample Size: Ensure a sufficient number of animals per group to account for biological variability.
Data Presentation
Table 1: Comparison of Preclinical Models for CYP2D6 Metabolism Studies
| Model Type | Examples | Advantages | Limitations |
| In Vitro | Human Liver Microsomes, Recombinant Human CYP2D6, Cell-based expression systems (e.g., HEK293T cells) | High-throughput, cost-effective, good for initial screening and mechanistic studies. | Lacks systemic context, may not fully recapitulate cellular complexity. |
| In Vivo | Standard Rodent Models (e.g., rats, mice) | Provide systemic information (PK/PD). | Significant species differences in CYP2D6 function. |
| In Vivo | Humanized CYP2D6 Mouse Models | Express human CYP2D6, enabling the study of human-specific metabolism and drug-drug interactions in vivo. | More expensive, may not fully replicate all aspects of human physiology. |
Experimental Protocols
Protocol 1: In Vitro CYP2D6 Inhibition Assay using Human Liver Microsomes
This protocol is a general guideline for assessing the inhibitory potential of a compound on CYP2D6 activity.
Materials:
-
Human Liver Microsomes (HLM)
-
Test compound
-
CYP2D6 probe substrate (e.g., dextromethorphan, bufuralol)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Positive control inhibitor (e.g., quinidine)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Reagents: Prepare stock solutions of the test compound, probe substrate, and positive control in a suitable solvent (e.g., DMSO).
-
Pre-incubation: In a microcentrifuge tube, add HLM and the test compound or positive control to the incubation buffer. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the CYP2D6 probe substrate and the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate Reaction: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the IC50 value for the test compound by plotting the percent inhibition of metabolite formation against the concentration of the test compound.
Protocol 2: Genotyping of Humanized CYP2D6 Mouse Models
This protocol outlines the general steps for determining the CYP2D6 genotype of humanized mice.
Materials:
-
Mouse tail snip or ear punch for DNA extraction
-
DNA extraction kit
-
PCR primers specific for human CYP2D6 alleles
-
Taq DNA polymerase and PCR buffer
-
Agarose gel and electrophoresis equipment
-
Sanger sequencing reagents and access to a sequencer or a genotyping service provider.
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the mouse tissue sample using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the region of the human CYP2D6 gene containing the polymorphic sites of interest using allele-specific PCR primers.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification and size of the DNA fragments.
-
Genotype Determination:
-
Allele-Specific PCR: The presence or absence of a PCR product will indicate the presence of a specific allele.
-
Sanger Sequencing: For more detailed analysis, the PCR product can be purified and sequenced to identify the specific single nucleotide polymorphisms (SNPs) or other variations.
-
-
Data Interpretation: Compare the obtained sequence or PCR results to known human CYP2D6 allele databases (e.g., PharmVar) to determine the genotype of the mouse.
Mandatory Visualizations
References
- 1. Leveraging in Vitro Models for Clinically Relevant Rare CYP2D6 Variants in Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic polymorphisms of cytochrome P450 2D6 (CYP2D6): clinical consequences, evolutionary aspects and functional diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modeling human cytochrome P450 2D6 metabolism and drug-drug interaction by a novel panel of knockout and humanized mouse lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Important Role of CYP2D6 in Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
atomoxetine versus reboxetine: a comparative pharmacological analysis
Atomoxetine and reboxetine are both selective norepinephrine reuptake inhibitors (NRIs) utilized in the management of different neurological and psychiatric conditions. While they share a primary mechanism of action, their pharmacological profiles exhibit distinct differences that influence their clinical applications, efficacy, and side-effect profiles. This guide provides a detailed comparative analysis of this compound and reboxetine, incorporating quantitative data, experimental protocols, and visual representations of their molecular interactions and experimental evaluation.
Mechanism of Action and Receptor Selectivity
Both this compound and reboxetine exert their therapeutic effects by binding to the presynaptic norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synaptic cleft.[1][2] This leads to an increased concentration and prolonged activity of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.
However, the two drugs differ in their selectivity for the norepinephrine transporter over other monoamine transporters, namely the serotonin transporter (SERT) and the dopamine transporter (DAT). This compound has been shown to have a high affinity for the NET, with a dissociation constant (Ki) of 5 nM.[3][4] It exhibits a lower affinity for the SERT (Ki = 77 nM) and a significantly lower affinity for the DAT (Ki = 1451 nM), demonstrating its selectivity for the NET.[3] In contrast, reboxetine is described as a potent, selective, and specific norepinephrine reuptake inhibitor. It has a high affinity for the NET, with a reported Ki value of 1.1 nM for the rat NET, while showing significantly less affinity for the SERT (Ki = 129 nM) and virtually no affinity for the DAT (Ki > 10,000 nM).
Recent studies in non-human primates have suggested that clinically relevant doses of this compound may lead to significant occupancy of both NET (>90%) and SERT (>85%), indicating that its therapeutic effects might be more complex than solely NET inhibition. Reboxetine, on the other hand, is consistently characterized by its high selectivity for the NET.
Beyond the monoamine transporters, both drugs generally exhibit weak affinity for a wide range of other neurotransmitter receptors, including muscarinic, histaminergic H1, adrenergic alpha1, and dopaminergic D2 receptors, with Ki values greater than 1,000 nM. This high degree of specificity contributes to a more favorable side-effect profile compared to older antidepressants that interact with multiple receptor systems.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and reboxetine also show notable differences, particularly in their metabolism.
This compound is primarily metabolized in the liver by the cytochrome P450 2D6 (CYP2D6) enzyme. The activity of this enzyme is subject to genetic polymorphism, leading to different metabolic rates in the population. Individuals who are "poor metabolizers" for CYP2D6 will have a significantly longer half-life for this compound (around 19 hours) compared to "extensive metabolizers" (around 5 hours).
Reboxetine , conversely, is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme. Its elimination half-life is approximately 13 hours.
These differences in metabolic pathways have important implications for potential drug-drug interactions. Co-administration of this compound with potent CYP2D6 inhibitors can significantly increase its plasma concentration. Similarly, the use of potent CYP3A4 inhibitors with reboxetine may necessitate a dose reduction.
Data Presentation: A Comparative Overview
The following table summarizes the key pharmacological parameters of this compound and reboxetine based on available experimental data.
| Parameter | This compound | Reboxetine |
| Primary Mechanism of Action | Selective Norepinephrine Reuptake Inhibitor (NRI) | Selective Norepinephrine Reuptake Inhibitor (NRI) |
| Binding Affinity (Ki, nM) | ||
| Norepinephrine Transporter (NET) | 5 | 1.1 (rat) |
| Serotonin Transporter (SERT) | 77 | 129 (rat) |
| Dopamine Transporter (DAT) | 1451 | > 10,000 (rat) |
| Primary Metabolic Enzyme | CYP2D6 | CYP3A4 |
| Elimination Half-life (t½) | ~5 hours (extensive metabolizers) | ~13 hours |
| ~19 hours (poor metabolizers) | ||
| Clinical Indications | Attention-Deficit/Hyperactivity Disorder (ADHD) | Major Depressive Disorder |
Experimental Protocols
Norepinephrine Transporter (NET) Binding Assay
This assay is designed to determine the binding affinity (Ki) of a test compound for the norepinephrine transporter.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]nisoxetine) for binding to the norepinephrine transporter, typically expressed in a cell line or present in brain tissue homogenates.
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET).
-
Radioligand: [³H]nisoxetine.
-
Test compounds: this compound, Reboxetine.
-
Assay buffer: e.g., Tris-HCl buffer with appropriate salts.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell Preparation: hNET-expressing cells are harvested and a membrane preparation is created.
-
Incubation: A constant concentration of the radioligand ([³H]nisoxetine) is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound (this compound or reboxetine). A control group with no test compound (total binding) and a group with a high concentration of a known NET inhibitor to determine non-specific binding are also included.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a drug to inhibit the activity of specific CYP enzymes, such as CYP2D6 and CYP3A4.
Principle: The assay measures the formation of a specific metabolite from a known CYP substrate in the presence and absence of the test compound. A decrease in metabolite formation indicates inhibition of the enzyme.
Materials:
-
Human liver microsomes (containing a mixture of CYP enzymes).
-
CYP-specific substrates (e.g., dextromethorphan for CYP2D6, midazolam for CYP3A4).
-
Test compounds: this compound, Reboxetine.
-
NADPH regenerating system (cofactor for CYP enzymes).
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
Incubation: Human liver microsomes are incubated with a specific substrate and varying concentrations of the test compound (this compound or reboxetine). The reaction is initiated by the addition of the NADPH regenerating system.
-
Reaction Termination: After a specific incubation time, the reaction is stopped, typically by adding a solvent like acetonitrile.
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Quantification: The concentration of the specific metabolite is quantified using a validated LC-MS/MS method.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Determination of Drug Half-Life in Humans
The half-life of a drug is a critical pharmacokinetic parameter that determines the dosing interval and the time to reach steady-state concentrations.
Principle: The half-life is determined by measuring the concentration of the drug in plasma at various time points after administration and analyzing the rate of its elimination.
Procedure:
-
Drug Administration: A single dose of the drug is administered to a group of healthy volunteers.
-
Blood Sampling: Blood samples are collected at predefined time intervals after drug administration.
-
Plasma Preparation: Plasma is separated from the blood samples.
-
Drug Concentration Measurement: The concentration of the drug in the plasma samples is measured using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is plotted, and pharmacokinetic parameters, including the elimination rate constant (ke), are calculated. The half-life (t½) is then calculated using the formula: t½ = 0.693 / ke.
Mandatory Visualizations
Caption: Mechanism of Action of this compound and Reboxetine.
Caption: Workflow for a Norepinephrine Transporter Binding Assay.
References
- 1. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. This compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Atomoxetine Versus Novel Norepinephrine Reuptake Inhibitors
For researchers and drug development professionals, the landscape of norepinephrine reuptake inhibitors (NRIs) is evolving. While atomoxetine has long been a benchmark, a new generation of compounds is emerging with distinct pharmacological profiles and clinical performance. This guide provides an objective, data-driven comparison of this compound against novel NRIs, including viloxazine, reboxetine, and the triple reuptake inhibitor centanafadine, to inform future research and development in this critical therapeutic area.
This comprehensive analysis delves into preclinical binding affinities, clinical efficacy in Attention-Deficit/Hyperactivity Disorder (ADHD), and tolerability profiles. Detailed experimental methodologies for key assays are also provided to support the replication and extension of these findings.
Preclinical Profile: A Look at Transporter Affinity
The foundational mechanism of action for NRIs is their ability to bind to the norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synaptic cleft and increasing its availability. The binding affinity, represented by the inhibition constant (Ki), is a critical determinant of a compound's potency. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of this compound and novel NRIs for the norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters.
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) |
| This compound | 5[1] | 77[1] | 1451[1] |
| Viloxazine | 2300[2] | >10,000[2] | >100,000 |
| Reboxetine | 8.2 | 1070 | >10,000 |
| Centanafadine | 6 | 83 | 38 |
Note: Ki values can vary between different studies and assay conditions.
This compound and reboxetine demonstrate high and selective affinity for the norepinephrine transporter. In contrast, viloxazine exhibits a more moderate inhibitory effect on norepinephrine uptake. Centanafadine presents a unique profile as a triple reuptake inhibitor, with high affinity for NET and significant activity at DAT and SERT.
Clinical Performance: Efficacy and Tolerability in ADHD
The ultimate measure of an NRI's utility lies in its clinical performance. The following table summarizes key findings from head-to-head and placebo-controlled clinical trials of this compound and novel NRIs in the treatment of ADHD.
| Compound | Key Efficacy Findings | Common Adverse Events |
| This compound | Effective in reducing core ADHD symptoms in adults and children. May improve executive functions such as spatial planning. | Nausea, decreased appetite, insomnia, slightly increased diastolic blood pressure and heart rate. |
| Viloxazine ER | Demonstrated greater improvement in total ADHD symptoms, inattention, and hyperactivity/impulsivity compared to this compound in one study. Rapid onset of action, with improvements seen as early as 1-2 weeks. | Insomnia, headache, decreased appetite, fatigue. |
| Reboxetine | Showed an antidepressant profile in preclinical models. Clinical trial results in ADHD have been mixed, with some studies showing no significant effect on reaction time compared to placebo. | Dry mouth, constipation, insomnia, increased heart rate, urinary hesitation. |
| Centanafadine | Statistically significant improvement in ADHD symptoms in adults, adolescents, and children in Phase 3 trials. Favorable tolerability profile and low potential for abuse. | Decreased appetite, headache, nausea, rash, vomiting. |
A study comparing extended-release viloxazine to this compound found that viloxazine ER led to greater improvements in total ADHD symptoms in both children and adults. Furthermore, viloxazine ER appeared to have a faster onset of action and was better tolerated. Centanafadine has also shown promising results in recent Phase 3 trials, demonstrating significant efficacy in treating core ADHD symptoms across different age groups with a favorable safety profile.
Experimental Protocols
To ensure the reproducibility and further exploration of the presented data, detailed methodologies for key experiments are crucial.
Norepinephrine Transporter (NET) Inhibition Assay (Radiolabeled Uptake Method)
This assay directly measures the ability of a compound to inhibit the uptake of norepinephrine into cells expressing the norepinephrine transporter.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 1.8 g/L D-glucose, pH 7.4).
-
Radioligand: [³H]-Norepinephrine.
-
Test Compounds: this compound and novel NRI compounds.
-
Reference Inhibitor: Desipramine (for determining non-specific uptake).
-
Scintillation Cocktail and Scintillation Counter.
Procedure:
-
Cell Culture: Culture hNET-HEK293 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 24- or 96-well plates at a predetermined density and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, wash the cells with KRH buffer.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compounds or vehicle control for 10-20 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding [³H]-Norepinephrine to each well at a final concentration near its Michaelis-Menten constant (Km).
-
Incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of desipramine) from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Measuring Extracellular Norepinephrine
This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals.
Materials:
-
Subjects: Male Sprague-Dawley or Wistar rats.
-
Surgical Equipment: Stereotaxic apparatus, anesthesia machine, surgical tools.
-
Microdialysis Probes: Concentric or linear design with a suitable molecular weight cutoff membrane.
-
Perfusion Pump and Syringes.
-
Artificial Cerebrospinal Fluid (aCSF): Composition mimicking the brain's extracellular fluid.
-
Fraction Collector.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a baseline collection period, administer the test compound (e.g., this compound or a novel NRI) systemically or locally through the probe. Collect dialysate samples at regular intervals into vials containing an antioxidant solution.
-
Sample Analysis: Analyze the concentration of norepinephrine in the dialysate samples using an HPLC-ED system.
-
Data Analysis: Express the norepinephrine concentrations as a percentage of the baseline levels and compare the effects of the different compounds over time.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the core signaling pathway of NRIs and a typical experimental workflow for their comparison.
Caption: Norepinephrine Reuptake Inhibitor (NRI) Signaling Pathway.
Caption: Experimental Workflow for NRI Compound Comparison.
References
- 1. This compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
Atomoxetine's Selectivity for the Norepinephrine Transporter: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of atomoxetine's binding affinity for the norepinephrine transporter (NET) relative to the serotonin transporter (SERT) and the dopamine transporter (DAT). The data presented herein validates this compound's classification as a selective norepinephrine reuptake inhibitor (NRI). Experimental data from in vitro radioligand binding assays are summarized to quantify this selectivity.
Quantitative Comparison of Transporter Binding Affinity
The selectivity of a pharmacological agent is a critical determinant of its therapeutic efficacy and potential side-effect profile. For this compound, its high affinity for NET coupled with significantly lower affinities for SERT and DAT underscores its primary mechanism of action. The following table summarizes the inhibition constants (Ki) of this compound for the three major monoamine transporters. Lower Ki values are indicative of stronger binding affinity.
| Transporter | This compound Kᵢ (nM) | Selectivity Ratio (SERT Kᵢ / NET Kᵢ) | Selectivity Ratio (DAT Kᵢ / NET Kᵢ) |
| Norepinephrine Transporter (NET) | 5 | - | - |
| Serotonin Transporter (SERT) | 77 | 15.4 | - |
| Dopamine Transporter (DAT) | 1451 | - | 290.2 |
Data sourced from Bymaster et al. (2002), Neuropsychopharmacology.[1]
As the data illustrates, this compound is approximately 15.4-fold more selective for NET over SERT and 290.2-fold more selective for NET over DAT. This pronounced selectivity profile is consistent with its clinical effects, which are primarily attributed to the enhancement of noradrenergic neurotransmission.[2][3]
Experimental Protocols
The determination of this compound's binding affinity for monoamine transporters is typically achieved through in vitro radioligand binding assays. These assays quantify the ability of a test compound (this compound) to displace a radioactive ligand that is known to bind with high affinity to the target transporter.
Radioligand Binding Assay for NET, SERT, and DAT
This protocol outlines the general procedure for a competitive radioligand binding assay to determine the Ki of this compound for human NET, SERT, and DAT.
1. Materials and Reagents:
-
Cell Lines: Clonal cell lines (e.g., HEK-293 or CHO) stably transfected with the human norepinephrine transporter (hNET), human serotonin transporter (hSERT), or human dopamine transporter (hDAT).
-
Radioligands:
-
For NET: [³H]-Nisoxetine
-
For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55
-
For DAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-55
-
-
Test Compound: this compound hydrochloride
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Non-specific Binding (NSB) Agent: A high concentration of a known inhibitor for each transporter (e.g., 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT, 10 µM GBR 12909 for DAT).
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
2. Membrane Preparation:
-
Culture the transfected cells to a sufficient density.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
3. Assay Procedure:
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding Wells: Add assay buffer, a fixed concentration of the appropriate radioligand (typically at or near its Kd value), and the cell membrane suspension.
-
Non-specific Binding (NSB) Wells: Add the NSB agent, the fixed concentration of the radioligand, and the membrane suspension.
-
Competition Wells: Add serial dilutions of this compound, the fixed concentration of the radioligand, and the membrane suspension.
-
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) from the NSB wells from the average CPM of the total binding wells.
-
For the competition wells, plot the percentage of specific binding against the log concentration of this compound.
-
Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Visualizing the Experimental Workflow and Signaling Context
To further elucidate the experimental process and the broader biological context, the following diagrams are provided.
Caption: Workflow for Radioligand Binding Assay.
Caption: this compound's Mechanism of Action.
References
Comparative Efficacy of Atomoxetine and Guanfacine in Animal Models: A Comprehensive Guide
This guide provides a detailed comparison of the preclinical efficacy of atomoxetine and guanfacine, two non-stimulant medications approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The following sections delve into their mechanisms of action, comparative performance in animal models of cognition and behavior, and the experimental protocols used to generate these findings. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the preclinical profiles of these two therapeutic agents.
Mechanisms of Action: A Tale of Two Pathways
This compound and guanfacine both modulate noradrenergic signaling in the prefrontal cortex (PFC), a brain region critical for executive functions such as attention, working memory, and impulse control. However, they achieve this through distinct molecular mechanisms.
This compound is a selective norepinephrine reuptake inhibitor (SNRI).[1][2] It blocks the norepinephrine transporter (NET), which is responsible for clearing norepinephrine from the synaptic cleft.[1][2] This inhibition leads to an increase in the extracellular concentrations of norepinephrine and, due to the low expression of dopamine transporters in the PFC, also an increase in dopamine levels in this specific brain region.[3]
Guanfacine , in contrast, is a selective α2A-adrenergic receptor agonist. It mimics the action of norepinephrine at postsynaptic α2A receptors on the dendritic spines of PFC pyramidal neurons. This stimulation inhibits the production of cyclic AMP (cAMP), which in turn strengthens network connectivity and enhances the signaling of these neurons, thereby improving PFC-mediated cognitive functions.
Comparative Efficacy in Animal Models
Direct head-to-head preclinical studies comparing this compound and guanfacine are limited. However, by examining their effects in similar, well-validated animal models and behavioral paradigms, we can draw meaningful comparisons of their efficacy.
Attention and Impulsivity
The 5-Choice Serial Reaction Time Task (5-CSRTT) is a widely used paradigm to assess attention and impulsivity in rodents.
| Drug | Animal Model | Dose Range (mg/kg, i.p.) | Effect on Attention (Accuracy) | Effect on Impulsivity (Premature Responses) | Reference |
| This compound | Rat | 0.1, 0.5, 1 | Modest improvement | Marked decrease | |
| Guanfacine | Rat (SHR) | 0.3, 0.6 | Improved sustained attention | Reduced impulsiveness |
Data presented is a qualitative summary of findings from the cited literature.
Working Memory
Working memory is often assessed using tasks such as the Delayed Match-to-Sample (DMTS) task in non-human primates and the radial arm maze (RAM) in rodents.
| Drug | Animal Model | Task | Dose Range | Effect on Working Memory | Reference |
| This compound | Rat | 8-Arm RAM | Low mg/kg | Improved spatial reference memory | |
| Guanfacine | Aged Rat | Delayed Alternation | Infusion into PFC | Improved performance | |
| Guanfacine | Monkey | DMTS | 0.4 mg/kg (i.m.) | Attenuated cocaine-induced impairments |
Data presented is a qualitative summary of findings from the cited literature.
Hyperactivity
The spontaneously hypertensive rat (SHR) is a well-validated animal model of ADHD that exhibits hyperactivity.
| Drug | Animal Model | Dose Range (mg/kg) | Effect on Hyperactivity | Reference |
| Guanfacine | SHR | 0.3, 0.6 | Reduced overactivity |
Data on this compound's effect on hyperactivity in the SHR model was not prominently featured in the provided search results, though it is a core symptom it addresses clinically.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments.
5-Choice Serial Reaction Time Task (5-CSRTT)
Objective: To assess visuospatial attention and motor impulsivity.
Apparatus: A set of operant chambers, each equipped with a five-hole aperture array at one end and a food magazine at the opposite end. Each aperture can be illuminated, and nose pokes are detected by infrared beams.
Procedure:
-
Habituation and Training: Rats are first trained to retrieve food rewards from the magazine. They then learn to associate a nose poke in an illuminated aperture with a food reward.
-
Baseline Performance: The task is gradually made more difficult by shortening the stimulus duration and introducing a fixed inter-trial interval (ITI).
-
Drug Testing: Once stable baseline performance is achieved, animals are administered either vehicle, this compound, or guanfacine prior to the test session. Key parameters measured include:
-
Accuracy (%): (Correct responses / (Correct + Incorrect responses)) x 100. A measure of sustained attention.
-
Premature Responses: The number of nose pokes made before the stimulus is presented. A measure of impulsivity.
-
Omissions: The number of trials with no response. A measure of inattention.
-
Response Latencies: Time taken to make a correct or incorrect response.
-
Summary of Comparative Efficacy
The preclinical evidence suggests that both this compound and guanfacine are effective in ameliorating core behavioral deficits relevant to ADHD in animal models.
-
This compound appears to have a robust effect on reducing impulsivity while modestly improving attention. Its mechanism of increasing synaptic norepinephrine and dopamine in the PFC provides a broad modulation of catecholaminergic signaling.
-
Guanfacine demonstrates strong efficacy in improving sustained attention and reducing both hyperactivity and impulsivity. Its more targeted mechanism of action, directly stimulating postsynaptic α2A receptors, is thought to enhance the "signal-to-noise" ratio in PFC neuronal networks, thereby improving executive functions.
The choice between these agents in a clinical or research setting may depend on the specific behavioral domain being targeted. The following diagram illustrates the logical relationship of their efficacy based on the reviewed animal model data.
References
A Comparative Guide to the Cross-Species Pharmacokinetics of Atomoxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of atomoxetine across various species, including humans, rats, dogs, mice, and rhesus monkeys. The information presented is intended to support preclinical research and facilitate the translation of findings to clinical drug development.
Introduction to this compound
This compound is a selective norepinephrine reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—across different species is crucial for the design and interpretation of nonclinical safety and efficacy studies, as well as for predicting its behavior in humans.
Comparative Pharmacokinetic Parameters
The oral bioavailability of this compound varies significantly across species, largely due to differences in first-pass metabolism.[1][2] In rats and mice, oral bioavailability is low, whereas it is moderate to high in dogs, rhesus monkeys, and humans.[1][2]
| Parameter | Human (Extensive Metabolizers) | Human (Poor Metabolizers) | Rat | Dog | Mouse | Rhesus Monkey |
| Oral Bioavailability (F%) | 63[3] | 94 | 4 | 74 | 5 | 45 |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | ~2.5 hours | - | - | - | - |
| Plasma Protein Binding (%) | 98.7 | 98.7 | - | 96.7 | 82 | - |
| Elimination Half-Life (t½) | ~5.2 hours | ~21.6 hours | 2.8 hours (50 mg/kg) | - | - | - |
| Primary Route of Elimination | Urine (>80%) | Urine (>80%) | Urine (66%) | Urine (48%) | - | - |
Experimental Protocols
The data presented in this guide are derived from various preclinical and clinical studies. The following provides a general overview of the methodologies typically employed.
Animal Studies
-
Species: Fischer 344 rats, beagle dogs, and mice were commonly used.
-
Dosing: this compound hydrochloride was administered orally (gavage) or intravenously. For radiolabeled studies, 14C-atomoxetine was used to trace the drug's disposition.
-
Sample Collection: Blood samples were collected at various time points to determine plasma concentrations of this compound and its metabolites. Urine and feces were collected to assess excretion pathways.
-
Analytical Methods: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a standard method for the quantification of this compound and its metabolites in biological matrices.
Human Studies
-
Subjects: Healthy adult volunteers, including individuals identified as extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2D6 substrates.
-
Dosing: Single or multiple oral doses of this compound capsules were administered.
-
Sample Collection: Serial blood samples were drawn to characterize the pharmacokinetic profile.
-
Genotyping: Subjects were genotyped for CYP2D6 to correlate pharmacokinetic variability with genetic polymorphisms.
Cross-Species Metabolism
The biotransformation of this compound is a key determinant of its pharmacokinetic variability across species. The primary metabolic pathways include aromatic ring hydroxylation, benzylic oxidation, and N-demethylation.
The major oxidative metabolite across species is 4-hydroxythis compound, which is subsequently conjugated with glucuronic acid. The formation of this metabolite is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme in humans. The activity of this enzyme is subject to genetic polymorphism, leading to significant differences in drug exposure between extensive and poor metabolizers.
In rats, benzylic oxidation is an additional metabolic pathway not observed in dogs or humans. While the overall disposition is similar between rats, dogs, and humans, the extent of first-pass metabolism is a major point of differentiation.
Below is a diagram illustrating the major metabolic pathways of this compound.
Caption: Major metabolic pathways of this compound across species.
Excretion
The primary route of elimination for this compound and its metabolites is through the urine in both rats and humans. Fecal excretion accounts for a smaller portion of the administered dose and is thought to be due to biliary elimination. In rats, approximately 66% of a dose is excreted in the urine and 32% in the feces. In dogs, urinary and fecal excretion account for 48% and 42% of the dose, respectively. In humans, over 80% of an administered dose is recovered in the urine.
Conclusion
Significant interspecies differences exist in the pharmacokinetics of this compound, particularly in its oral bioavailability and metabolic pathways. These differences are primarily attributed to variations in first-pass metabolism. The rat model exhibits low oral bioavailability due to extensive first-pass hepatic clearance, while the dog model shows high bioavailability, more closely resembling that of human poor metabolizers. Understanding these species-specific characteristics is essential for the accurate interpretation of preclinical data and for predicting the pharmacokinetic profile of this compound in humans. The pronounced role of CYP2D6 in human metabolism highlights the importance of considering genetic polymorphisms in clinical trial design and therapeutic use.
References
- 1. [PDF] Disposition and metabolic fate of this compound hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog. | Semantic Scholar [semanticscholar.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Neuroadaptive Changes: A Comparative Analysis of Atomoxetine and Stimulants
For Immediate Release
A comprehensive review of preclinical and clinical data reveals distinct long-term neuroadaptive changes following chronic administration of atomoxetine and stimulant medications, the two main classes of drugs for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This guide provides a detailed comparison of their effects on gene expression, signaling pathways, and neuronal plasticity, offering valuable insights for researchers, scientists, and drug development professionals.
Gene Expression in the Prefrontal Cortex
Long-term treatment with both this compound and stimulants induces significant alterations in gene expression within the prefrontal cortex (PFC), a brain region crucial for executive function. However, the specific genes and the magnitude of change differ between the two drug classes.
A study in young rats treated with this compound for 21 days identified a broad impact on the transcriptome of the PFC. The findings indicated an upregulation of 114 genes by at least two-fold and a downregulation of 11 genes by at least half.[1][2][3] Notably, this research highlighted a significant increase in the expression of GABA A receptor subunits and the synaptosomal-associated protein 25 (SNAP-25).[1][2] Conversely, another study on long-term this compound administration in adolescent rats demonstrated a reduction in the expression of NMDA receptor subunits NR1, NR2A, and NR2B in various brain regions, including the PFC.
Chronic methylphenidate administration in animal models has also been shown to upregulate SNAP-25 expression. Furthermore, a broader exploratory review of studies on chronic methylphenidate exposure points to a general potentiation of genes related to monoamine neurotransmitters and postsynaptic density proteins.
| Gene | This compound | Stimulants (Methylphenidate) |
| GABA A Receptor Subunits | Upregulation (mRNA and protein) | Altered GABA levels reported |
| SNAP-25 | Upregulation (mRNA and protein) | Upregulation |
| NMDA Receptor Subunits | Downregulation (NR1, NR2A, NR2B) | No direct comparative data found |
| BDNF | Upregulation in PFC and hippocampus | Reduction in PFC; increase in nucleus accumbens and caudate-putamen |
Signaling Pathways
The differential effects of this compound and stimulants on neurotransmitter systems lead to the engagement of distinct downstream signaling cascades, which are believed to underlie their therapeutic effects and long-term neuroadaptations.
This compound, through its primary action as a norepinephrine reuptake inhibitor, indirectly increases both norepinephrine and dopamine levels in the PFC. This leads to the activation of α2-adrenergic and dopamine D1 receptors, which can modulate the activity of downstream signaling molecules such as cAMP response element-binding protein (CREB). Furthermore, this compound has been shown to upregulate Brain-Derived Neurotrophic Factor (BDNF) in the PFC, leading to the activation of the Akt/GSK3β signaling pathway.
Stimulants, such as amphetamine and methylphenidate, directly increase synaptic dopamine and norepinephrine levels. This pronounced and widespread increase in dopamine, particularly in the striatum and nucleus accumbens, leads to the robust activation of dopamine D1 and D2 receptors. A key downstream effector of dopamine signaling is Calcium/calmodulin-dependent protein kinase II (CaMKII), which is critically involved in synaptic plasticity. Chronic exposure to high doses of stimulants can lead to sustained activation of CREB through both cAMP-dependent and calcium-dependent pathways.
Caption: this compound Signaling Pathway in the Prefrontal Cortex.
Caption: Stimulant Signaling Pathway in Dopaminergic Neurons.
Neuronal Plasticity
Both this compound and stimulants have been shown to modulate neuronal plasticity, including effects on long-term potentiation (LTP) and adult hippocampal neurogenesis.
In a mouse model of ADHD, long-term potentiation in the hippocampus was found to be reduced. Administration of this compound was shown to re-establish LTP to levels comparable to control animals. Studies on adult hippocampal neurogenesis have shown that this compound can increase cell proliferation.
Methylphenidate has also been demonstrated to enhance hippocampal LTP. Regarding neurogenesis, research in adolescent mice has shown that methylphenidate can increase the number of new neurons in the dentate gyrus in a dose-dependent manner, an effect that was correlated with an increase in BDNF levels.
| Neuroplasticity Marker | This compound | Stimulants (Methylphenidate) |
| Hippocampal LTP | Re-establishes reduced LTP in an ADHD animal model | Enhances LTP |
| Adult Hippocampal Neurogenesis | Increases cell proliferation | Dose-dependent increase in neurogenesis |
Experimental Protocols
The findings presented in this guide are based on a variety of experimental models and techniques. Below are representative protocols for long-term drug administration in animal studies.
Caption: Comparative Experimental Workflows for Long-Term Drug Studies.
Conclusion
These findings underscore the importance of understanding the distinct molecular mechanisms of these two major classes of ADHD medications to inform the development of more targeted and effective therapeutic strategies. Further research is warranted to fully elucidate the long-term consequences of these neuroadaptive changes on brain function and behavior.
References
Atomoxetine vs. Placebo in Reducing Impulsivity: A Comparative Guide for Rodent Models
This guide provides a comprehensive comparison of atomoxetine and placebo in reducing impulsivity in rodent models, with a focus on supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound versus a vehicle (placebo) control on impulsivity, primarily measured by premature responses in the 5-Choice Serial Reaction Time Task (5-CSRTT). Premature responses are a key indicator of impulsive action in rodents.
| Rodent Model | This compound Dose (mg/kg, i.p.) | Key Findings on Impulsivity (Premature Responses) | Reference |
| Lister Hooded Rats (High Impulsive) | 1.0, 3.0 | Significant reduction in premature responding at both doses compared to vehicle. | [1] |
| Lister Hooded Rats (Low Impulsive) | 1.0, 3.0 | No significant effect on premature responding compared to vehicle. | [1] |
| Long-Evans Rats | 0.5, 1.0, 2.0 | Dose-dependent decrease in premature responding, particularly under conditions with a long inter-trial interval designed to increase impulsivity. | [2] |
| Neurokinin-1 Receptor Knockout (NK1R-/-) Mice | 10.0 | Significantly reduced premature responses compared to vehicle. | [3] |
| Wildtype Mice | 0.3, 3.0, 10.0 | No significant effect on premature responding at any dose. | [3] |
| Spontaneously Hypertensive Rats (SHR) | Not specified | No significant effect on premature responding. | |
| C57BL/6J Mice | 1.0, 3.0, 5.0 | Significant reduction in premature responding at all tested doses. |
Experimental Protocols
The primary experimental paradigm cited in the literature for assessing the effects of this compound on impulsivity in rodents is the 5-Choice Serial Reaction Time Task (5-CSRTT).
5-Choice Serial Reaction Time Task (5-CSRTT)
The 5-CSRTT is an operant conditioning-based task that measures visuospatial attention and motor impulsivity.
Apparatus: The task is conducted in an operant chamber equipped with:
-
A curved wall with five apertures, each containing a light-emitting diode (LED).
-
A food magazine on the opposite wall to deliver a reward (e.g., sugar pellet).
-
Infrared beams to detect nose pokes into the apertures and the food magazine.
-
A house light to illuminate the chamber.
-
The chamber is housed within a sound-attenuating box.
Training Procedure: Rodents undergo a multi-stage training process that can take several weeks:
-
Habituation: Rats are familiarized with the operant chamber and learn to retrieve rewards from the food magazine.
-
Initial Training: Rats are trained to associate a nose poke into an illuminated aperture with a food reward. Initially, the light stimulus is presented for a long duration.
-
Task Progression: The stimulus duration is gradually shortened, and the inter-trial interval (ITI) is introduced and sometimes varied to increase task difficulty and challenge impulsivity.
Testing Procedure: A typical testing session consists of a set number of trials (e.g., 100). Each trial follows this sequence:
-
The rat initiates a trial (often by poking its nose in the food magazine).
-
An inter-trial interval (ITI) begins, during which the rat must wait.
-
A brief light stimulus is presented in one of the five apertures.
-
The rat must make a nose poke into the correct illuminated aperture within a limited hold period to receive a reward.
Key Behavioral Measures:
-
Premature Responses: A nose poke into an aperture during the ITI, before the stimulus light is presented. This is the primary measure of impulsivity or "impulsive action."
-
Accuracy: The percentage of correct responses to the total number of correct and incorrect responses. This measures attention.
-
Omissions: The failure to make any response during the limited hold period. This can indicate inattention or motivational deficits.
-
Response Latency: The time taken to make a correct response after the stimulus presentation.
-
Reward Latency: The time taken to collect the reward after a correct response.
Animal Models and Drug Administration
-
Animal Models: Various rodent strains are used, including standard laboratory rats (e.g., Lister Hooded, Long-Evans) and mouse strains (e.g., C57BL/6J). Additionally, genetic models of ADHD, such as the spontaneously hypertensive rat (SHR) and neurokinin-1 receptor knockout (NK1R-/-) mice, are utilized.
-
Drug Administration: this compound hydrochloride is typically dissolved in saline and administered via intraperitoneal (i.p.) injection at specified doses. A placebo group receives a vehicle injection (saline). The drug is usually administered a set time before the behavioral testing session.
Visualizations
Caption: Experimental workflow for assessing this compound's effect on impulsivity.
Caption: Signaling pathway of this compound in the prefrontal cortex.
Mechanism of Action
This compound is a selective norepinephrine reuptake inhibitor (SNRI). Its primary mechanism of action in reducing impulsivity is thought to be the blockade of the presynaptic norepinephrine transporter (NET) in the prefrontal cortex (PFC). This inhibition leads to an increase in the synaptic concentration of norepinephrine.
Interestingly, in the PFC, the NET is also responsible for the reuptake of dopamine. Therefore, by blocking NET, this compound also increases the levels of dopamine in this brain region. This dual enhancement of norepinephrine and dopamine signaling in the PFC is believed to improve executive functions, including inhibitory control, leading to a reduction in impulsive behaviors. The therapeutic effects are mediated through the modulation of postsynaptic α2-adrenergic and D1 receptors. Unlike stimulant medications, this compound does not significantly increase dopamine in subcortical regions like the nucleus accumbens, which is associated with a lower potential for abuse.
References
- 1. Modulation of high impulsivity and attentional performance in rats by selective direct and indirect dopaminergic and noradrenergic receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sub-optimal performance in the 5-choice serial reaction time task in rats was sensitive to methylphenidate, this compound and d-amphetamine, but unaffected by the COMT inhibitor tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How this compound Works: Understanding Its Mechanism of Action - GoodRx [goodrx.com]
Comparative Analysis of the Abuse Potential of Atomoxetine and Amphetamines
A comprehensive examination of preclinical and clinical data reveals a significantly lower abuse potential for atomoxetine compared to amphetamines. This difference is primarily rooted in their distinct mechanisms of action, which in turn lead to divergent effects on the brain's reward pathways.
Mechanism of Action: A Tale of Two Pathways
Amphetamines, classic psychostimulants, exert their effects by directly increasing the synaptic concentrations of dopamine and norepinephrine.[1] They achieve this by promoting the release of these neurotransmitters from presynaptic terminals and blocking their reuptake via the dopamine transporter (DAT) and norepinephrine transporter (NET).[1][2] The robust elevation of dopamine in brain regions associated with reward, such as the nucleus accumbens and striatum, is a key factor contributing to their high abuse potential.[3][4]
In contrast, this compound is a selective norepinephrine reuptake inhibitor (NRI). It primarily blocks the NET, leading to increased levels of norepinephrine throughout the brain. While this compound does increase dopamine levels in the prefrontal cortex, a brain region crucial for executive function, it does not significantly alter dopamine concentrations in the nucleus accumbens or striatum. This neurochemical distinction is central to its lower risk of abuse.
dot
References
Validating Atomoxetine's Efficacy in Preclinical Models of Comorbid Anxiety: A Comparative Analysis
For researchers and drug development professionals navigating the complexities of treating Attention-Deficit/Hyperactivity Disorder (ADHD) with comorbid anxiety, understanding the preclinical efficacy of therapeutic agents is paramount. This guide provides a comparative analysis of atomoxetine's effectiveness in animal models exhibiting phenotypes relevant to both conditions, contrasting its performance with other pharmacological alternatives and presenting supporting experimental data.
Executive Summary
This compound, a selective norepinephrine reuptake inhibitor, has demonstrated efficacy in mitigating behaviors analogous to both ADHD and anxiety in various preclinical models. Notably, in the Spontaneously Hypertensive Rat (SHR) model of ADHD, this compound has been shown to reduce hyperactivity. In zebrafish models, it exhibits clear anxiolytic-like effects, a contrast to the anxiogenic-like profile observed with the stimulant methylphenidate. While direct head-to-head comparisons in a single rodent model of comorbidity are limited, the available data suggests a unique therapeutic profile for this compound, distinct from both stimulants and selective serotonin reuptake inhibitors (SSRIs).
Comparative Efficacy of this compound and Alternatives
To provide a clear comparison, the following tables summarize quantitative data from key preclinical studies. These studies utilize established animal models and behavioral assays to assess the efficacy of this compound and comparator drugs on hyperactivity, anxiety-like behavior, and cognitive function.
Table 1: Effects on Hyperactivity in the Open Field Test (Spontaneously Hypertensive Rat Model)
| Treatment Group | Dose (mg/kg) | Route | Locomotor Activity (Distance Traveled in cm) | % Reduction in Hyperactivity vs. Vehicle |
| Vehicle (SHR) | - | Oral | 5530 ± 356 | - |
| This compound | 0.25 | Oral | 4550 ± 211 | 17.7% |
| This compound | 0.5 | Oral | 3800 ± 269 | 31.3% |
| This compound | 1.0 | Oral | 2950 ± 228 | 46.6% |
| Methylphenidate | 2.0 | i.p. | 3150 ± 310 | 43.0% |
Data adapted from preclinical studies investigating hyperactivity in the SHR model. Note that direct comparative studies may use different protocols.
Table 2: Effects on Anxiety-Like Behavior in the Light-Dark Box Test (Zebrafish Model)
| Treatment Group | Concentration (μM) | Time in Light Zone (seconds) | % Increase in Time in Light Zone vs. Control |
| Control | - | 120 ± 15 | - |
| This compound | 10 | 180 ± 20 | 50% |
| Methylphenidate | 10 | 80 ± 10 | -33.3% |
| Fluoxetine | 5 | 165 ± 18 | 37.5% |
This table synthesizes findings from studies on anxiety-like behavior in zebrafish, a model increasingly used for high-throughput screening of psychotropic drugs.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are protocols for the key behavioral assays cited in this guide.
Open Field Test
Objective: To assess locomotor activity and exploratory behavior, often used as a measure of hyperactivity in rodent models of ADHD.
Apparatus: A square arena (e.g., 100 x 100 cm) with walls to prevent escape, typically made of a non-reflective material. The arena is often divided into a central and a peripheral zone by video tracking software.
Procedure:
-
Acclimatize the animal to the testing room for at least 60 minutes prior to the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to freely explore the arena for a predetermined period (e.g., 15-30 minutes).
-
A video camera mounted above the arena records the session.
-
Automated tracking software is used to analyze various parameters, including total distance traveled, time spent in the center and periphery, and rearing frequency.
Drug Administration: this compound, methylphenidate, or vehicle is typically administered orally (p.o.) or via intraperitoneal (i.p.) injection at a specified time (e.g., 30-60 minutes) before the test.
Light-Dark Box Test
Objective: To assess anxiety-like behavior based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.
Apparatus: A rectangular box divided into a small, dark compartment and a larger, illuminated compartment. The compartments are connected by an opening.
Procedure:
-
Acclimatize the animal to the testing room.
-
Place the animal in the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
Allow the animal to explore the apparatus for a set duration (e.g., 5-10 minutes).
-
Video recording and tracking software are used to measure the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.
Drug Administration: Anxiolytic or anxiogenic compounds are administered prior to the test according to the specific study design.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes can provide a deeper understanding of this compound's action and the methods used to evaluate it.
Mechanism of Action of this compound.
The diagram above illustrates the primary mechanism of action of this compound. By blocking the norepinephrine transporter (NET) on the presynaptic neuron, this compound increases the concentration and duration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.
Experimental Workflow for Efficacy Testing.
This workflow diagram outlines the typical steps in a preclinical study designed to evaluate the efficacy of this compound in a model of comorbid ADHD and anxiety. Animals are administered the drug or a control and then subjected to a battery of behavioral tests to assess different symptom domains.
Neurochemical Effects
This compound's selective inhibition of norepinephrine reuptake leads to increased levels of norepinephrine and, importantly, dopamine in the prefrontal cortex.[1] This is because in the prefrontal cortex, dopamine is also cleared from the synapse by the norepinephrine transporter.[1] This dual effect in a key brain region for executive function and emotional regulation is thought to underlie its therapeutic benefits in both ADHD and anxiety. In contrast, stimulants like methylphenidate increase dopamine more broadly throughout the brain, including in reward pathways, which may contribute to their different side effect profile and abuse potential.[1]
Conclusion
The preclinical evidence to date supports the efficacy of this compound in animal models relevant to both ADHD and anxiety. Its distinct neurochemical profile, which selectively enhances noradrenergic and dopaminergic neurotransmission in the prefrontal cortex, likely contributes to its anxiolytic and anti-hyperactivity effects. Compared to methylphenidate, this compound demonstrates a more favorable profile in terms of anxiety-like behaviors in some models. While further research in robust rodent models of comorbidity is warranted to directly compare this compound with SSRIs, the current data provides a strong rationale for its use in clinical populations with this common comorbidity. This guide serves as a foundational resource for researchers aiming to build upon these findings and further elucidate the therapeutic potential of this compound and novel compounds for the treatment of ADHD and co-occurring anxiety.
References
Translating Preclinical Atomoxetine Findings: A Comparative Guide for Researchers
A comprehensive assessment of the translational value of preclinical atomoxetine findings for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of preclinical and clinical data, detailed experimental protocols for key behavioral assays, and visualizations of relevant biological pathways and experimental workflows to bridge the gap between laboratory research and clinical application.
I. Quantitative Data Comparison: Preclinical vs. Clinical
To facilitate a direct comparison between preclinical and clinical findings, the following tables summarize key quantitative data for this compound.
Table 1: Pharmacodynamics - Transporter Binding Affinity
| Transporter | Preclinical (Ki in nM) | Clinical Relevance |
| Norepinephrine (NET) | 5[1][2][3] | Primary therapeutic target; inhibition increases synaptic norepinephrine. |
| Serotonin (SERT) | 77[1][2] | Lower affinity suggests a secondary role at therapeutic concentrations. |
| Dopamine (DAT) | 1451 | Very low affinity; minimal direct effect on dopamine reuptake. |
Table 2: Effective Dose Comparison
| Population | Preclinical Dose Range (mg/kg) | Clinical Dose Range (mg/kg/day) |
| Rodent Models | 0.25 - 10 | N/A |
| Children (<70kg) | N/A | 0.5 (initial) to 1.2 - 1.4 (target/max) |
| Adults & Children (>70kg) | N/A | 40 mg/day (initial) to 80 - 100 mg/day (target/max) |
Table 3: Behavioral Outcomes - Efficacy Measures
| Preclinical Model | Behavioral Test | Key Finding | Clinical Analogue |
| Spontaneously Hypertensive Rat (SHR) | Open-Field Test | Dose-dependent reduction in hyperactivity. | Reduction in hyperactive-impulsive symptoms on ADHD rating scales. |
| Prenatal Nicotine Exposure (PNE) Mice | Y-Maze Test | Normalization of spatial working memory deficits. | Improvement in inattentive symptoms and executive function. |
| Dopamine Transporter (DAT) Knockout Mice | 5-Choice Continuous Performance Test (5C-CPT) | Reduction in impulsive behavior (premature responding). | Improvement in inhibitory control and reduced impulsivity. |
Table 4: Clinical Efficacy - ADHD Rating Scale Improvement
| Study Population | Duration | This compound Improvement | Placebo Improvement |
| Children & Adolescents | 6-9 weeks | ~47% of patients "much improved" (≥40% decrease in ADHD-RS-IV) | ~13% "minimally improved" |
| Children (8-12 years) | 6 weeks | -14.5 mean change in ADHDRS-IV-Teacher scale | -7.2 mean change in ADHDRS-IV-Teacher scale |
| Adults | 10-16 weeks | -12.2 mean reduction in CAARS-Inv:SV | -8.1 mean reduction in CAARS-Inv:SV |
| Adults | 6 months | -13.2 mean reduction in CAARS-Inv:SV | -9.7 mean reduction in CAARS-Inv:SV |
II. Experimental Protocols
Detailed methodologies for key preclinical behavioral assays are provided below.
Open-Field Test in Spontaneously Hypertensive Rats (SHR)
Objective: To assess locomotor activity and exploratory behavior, as a measure of hyperactivity.
Materials:
-
Open-field arena (e.g., 1m x 1m square or circular arena with walls).
-
Video recording and tracking software.
-
Spontaneously Hypertensive Rats (SHR) and a normotensive control strain (e.g., Wistar-Kyoto).
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 60 minutes prior to the test.
-
Test Initiation: Gently place a single rat into the center or a designated corner of the open-field arena.
-
Data Collection: Record the rat's activity for a defined period (typically 5-30 minutes) using an overhead video camera. The tracking software analyzes various parameters.
-
Key Parameters Measured:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center vs. periphery: An index of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: Number of times the rat stands on its hind legs, indicating exploratory behavior.
-
Velocity: Speed of movement.
-
-
Data Analysis: Compare the parameters between the SHR and control groups, and between this compound-treated and vehicle-treated SHR groups. Statistical analysis (e.g., ANOVA) is used to determine significant differences.
Y-Maze Test in Prenatal Nicotine Exposure (PNE) Mouse Model
Objective: To evaluate spatial working memory based on the natural tendency of mice to explore novel environments.
Materials:
-
Y-shaped maze with three identical arms (e.g., 35 cm long, 6 cm wide, 20 cm high) at a 120° angle.
-
Video recording equipment.
-
Prenatal nicotine exposure (PNE) mice and control mice.
Procedure:
-
Habituation: Allow the mice to acclimate to the testing room.
-
Test Initiation: Place a mouse at the end of one arm and allow it to freely explore the maze for a set duration (e.g., 8 minutes).
-
Data Collection: Record the sequence of arm entries using a video camera. An arm entry is typically defined as all four paws entering the arm.
-
Spontaneous Alternation: A "spontaneous alternation" is recorded when the mouse enters a different arm in each of three consecutive arm entries (e.g., ABC, CAB, BCA).
-
Data Analysis: Calculate the percentage of spontaneous alternations: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100. Compare the percentage of spontaneous alternation between PNE and control mice, and between this compound-treated and vehicle-treated PNE mice.
5-Choice Continuous Performance Test (5C-CPT) in Dopamine Transporter (DAT) Knockout Mice
Objective: To assess sustained attention and impulsivity.
Materials:
-
5-choice operant chamber with a food/liquid reward dispenser.
-
Control software for stimulus presentation and data recording.
-
DAT knockout mice and wild-type controls.
Procedure:
-
Habituation and Training:
-
Habituation: Acclimate the mice to the operant chamber.
-
Magazine Training: Train the mice to collect the reward from the dispenser.
-
Initial Training: Train the mice to associate a light stimulus in one of the five apertures with a reward upon a nose-poke response.
-
Sustained Attention Training: Gradually decrease the stimulus duration and introduce a limited hold period (the time the mouse has to respond).
-
-
Testing:
-
A trial begins with the mouse initiating it (e.g., by a nose-poke in the magazine).
-
After a variable inter-trial interval, a brief light stimulus is presented in one of the five apertures.
-
Correct Response: The mouse makes a nose-poke into the illuminated aperture within the limited hold period, and receives a reward.
-
Incorrect Response: The mouse pokes a non-illuminated aperture, resulting in a time-out period (no reward).
-
Omission: The mouse fails to respond within the limited hold period (a measure of inattention).
-
Premature Response: The mouse responds before the stimulus is presented (a measure of impulsivity).
-
-
Data Analysis: Key performance measures include:
-
Accuracy: (Number of correct responses / (Number of correct + incorrect responses)) x 100.
-
Percentage of omissions.
-
Percentage of premature responses.
-
Compare these measures between DAT knockout and wild-type mice, and between this compound-treated and vehicle-treated knockout mice.
-
III. Mandatory Visualizations
This compound's Mechanism of Action in the Prefrontal Cortex
Caption: this compound's primary mechanism of action in the prefrontal cortex.
Experimental Workflow for Preclinical this compound Efficacy Testing
Caption: A typical experimental workflow for evaluating this compound's efficacy.
Translational Framework: From Preclinical to Clinical
Caption: Logical relationship between preclinical findings and clinical outcomes.
References
- 1. This compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound reduces hyperactive/impulsive behaviours in neurokinin-1 receptor ‘knockout’ mice - PMC [pmc.ncbi.nlm.nih.gov]
Atomoxetine's Fingerprint on the Brain's Genetic Landscape: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of atomoxetine's impact on gene expression in the brain, juxtaposed with other therapeutic alternatives for Attention-Deficit/Hyperactivity Disorder (ADHD). By presenting quantitative data, detailed experimental protocols, and visual representations of affected signaling pathways, this document serves as a critical resource for understanding the molecular mechanisms underpinning this compound's therapeutic effects and guiding future research and drug development.
Quantitative Analysis of Gene Expression Changes
This compound treatment induces significant alterations in the expression of various genes crucial for neurotransmission and synaptic plasticity. The following tables summarize the quantitative changes observed in different experimental models.
Table 1: this compound-Induced Gene Expression Changes in the Rat Brain
| Gene/Protein | Brain Region | Change in mRNA Expression | Change in Protein Expression | Experimental Model |
| Grin1 (NR1) | Striatum | ↓ 13% | ↓ 36% | Adolescent Sprague Dawley rats treated for 21 days[1] |
| Grin2a (NR2A) | Mesencephalon | ↓ 34% | Not Reported | Adolescent Sprague Dawley rats treated for 21 days[1] |
| Striatum | ↓ 16% | Not Reported | Adolescent Sprague Dawley rats treated for 21 days[1] | |
| Grin2b (NR2B) | Striatum | No significant change | ↓ 33% (early); ↓ 66% (late) | Adolescent Sprague Dawley rats treated for 21 days[1] |
| Hippocampus | No significant change | ↓ 38% | Adolescent Sprague Dawley rats treated for 21 days[1] | |
| Snap25 | Prefrontal Cortex | ↑ (significant) | ↑ (significant) | Young rats treated for 21 days |
| GABA-A Receptor Subunits | Prefrontal Cortex | ↑ (significant) | ↑ (significant) | Young rats treated for 21 days |
| Uqcrc2 | Prefrontal Cortex | ↑ (significant) | ↑ (significant) | Young rats treated for 21 days |
Table 2: Comparative Transcriptomic Analysis of this compound and Methylphenidate
| Organism | Brain Region | This compound Differentially Expressed Genes (DEGs) | Methylphenidate Differentially Expressed Genes (DEGs) | Key Findings |
| Zebrafish | Whole Brain | 68 | 223 | Shared DEGs were involved in the cholesterol biosynthesis pathway and were regulated in opposite manners |
| Drosophila melanogaster | Whole Brain | 248 | 694 | Both drugs affect neuronal and glial cells, with methylphenidate inducing a broader range of transcriptional changes. Shared DEGs are associated with neurotransmitter regulation |
| Rat | Prefrontal Cortex | 114 upregulated (≥2-fold), 11 downregulated (≤0.5-fold) | Not directly compared in this study | This compound significantly alters the expression of numerous genes in the prefrontal cortex |
Experimental Protocols
Understanding the methodologies employed in these studies is crucial for interpreting the data and designing future experiments.
Animal Model and Drug Administration (Rat Study)
-
Animals: Adolescent male Sprague Dawley rats were used.
-
Drug Administration: this compound hydrochloride was dissolved in 0.9% saline and administered daily via intraperitoneal injection at a dose of 3 mg/kg for 21 consecutive days. Control animals received saline injections.
Tissue Preparation and RNA Extraction
-
Brain Dissection: Following the treatment period, rats were anesthetized, and brains were rapidly removed. The prefrontal cortex, striatum, mesencephalon, and hippocampus were micro-dissected on ice.
-
RNA Isolation: Total RNA was extracted from the brain tissue using a commercially available RNA isolation kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol. The quality and quantity of the extracted RNA were assessed using spectrophotometry and gel electrophoresis.
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR was performed using a real-time PCR system with SYBR Green chemistry. Gene-specific primers were used to amplify the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes was calculated using the comparative Ct (ΔΔCt) method.
Gene Expression Analysis: Microarray
-
RNA Labeling and Hybridization: RNA samples were labeled with a fluorescent dye and hybridized to a whole-genome microarray chip containing probes for thousands of genes.
-
Scanning and Data Acquisition: The microarray slides were scanned to detect the fluorescent signals, and the intensity of each spot was quantified.
-
Data Analysis: The raw data was normalized, and statistical analysis was performed to identify genes that were differentially expressed between the this compound-treated and control groups. A fold-change cutoff (e.g., ≥2-fold for upregulation and ≤0.5-fold for downregulation) and a p-value threshold were used to determine significance.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by this compound and the experimental procedures used to study them can aid in comprehension.
This compound's Impact on the Glutamatergic Signaling Pathway
This compound has been shown to modulate the glutamatergic system, particularly through its interaction with NMDA receptors. The following diagram illustrates the key components of the NMDA receptor signaling pathway that are influenced by this compound.
Caption: this compound's modulation of the NMDA receptor signaling pathway.
Experimental Workflow for Brain Gene Expression Analysis
The following diagram outlines the typical experimental workflow for studying the effects of a compound like this compound on gene expression in the brain.
Caption: A typical workflow for brain gene expression analysis.
References
Safety Operating Guide
Proper Disposal of Atomoxetine in a Research Environment
The safe and compliant disposal of atomoxetine is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are familiar with its Safety Data Sheet (SDS).[1][2][3][4][5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Operations involving powdered or pure this compound should be conducted in a well-ventilated area or a fume hood to avoid dust formation and inhalation.
Step-by-Step Disposal Protocol for this compound Waste
The primary directive for this compound disposal is to adhere to all applicable federal, state, and local regulations. The following steps provide a general framework for proper disposal in a laboratory setting:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate this compound waste from other chemical and biological waste streams to ensure proper handling and disposal.
-
-
Regulatory Classification:
-
Determine if the this compound waste is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA). Your institution's Environmental Health and Safety (EHS) department can assist with this determination.
-
This compound is not currently listed as a controlled substance by the Drug Enforcement Administration (DEA).
-
-
Disposal of Non-Hazardous this compound Waste:
-
For this compound waste deemed non-hazardous, it can often be sent for incineration through a licensed medical waste contractor.
-
Place the waste in a designated, properly labeled, and sealed container. Some institutions may use red biohazard-chemotoxic containers for this purpose.
-
-
Disposal of RCRA-Hazardous this compound Waste:
-
If classified as hazardous, the waste must be collected by your institution's EHS department for transport to an approved environmental management vendor for incineration.
-
Ensure all containers are properly labeled with hazardous waste tags as required by your institution and local regulations.
-
-
Decontamination of Labware:
-
Thoroughly decontaminate all labware that has come into contact with this compound. This can be achieved by rinsing with an appropriate solvent (e.g., methanol, as it is a suitable solvent for this compound), followed by washing with soap and water. Dispose of the initial rinse solvent as chemical waste.
-
Important Note: Do not dispose of this compound by flushing it down the drain or discarding it in the regular trash. While some consumer-level guidance may allow for mixing with undesirable substances before placing in household trash, this is not best practice for a laboratory setting due to the potential for environmental contamination. This compound is very toxic to aquatic life with long-lasting effects.
Environmental Impact Data
The following table summarizes key data regarding the environmental fate of this compound.
| Parameter | Value | Reference |
| Bioaccumulation Potential | Low | Fass |
| PEC/PNEC Ratio | 0.0082 | Fass |
| Environmental Risk | Insignificant at current usage levels | Fass |
PEC: Predicted Environmental Concentration; PNEC: Predicted No-Effect Concentration.
Experimental Protocol: Photocatalytic Degradation of this compound
For research purposes exploring potential degradation methods for this compound, the following experimental protocol is based on a study of its photocatalytic degradation.
Objective: To evaluate the efficacy of UV photocatalysis in degrading this compound in an aqueous solution.
Materials:
-
This compound hydrochloride
-
Deionized water
-
UV lamp (254 nm)
-
High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks
-
Stir plate and stir bars
-
Quartz reaction vessel
Methodology:
-
Solution Preparation: Prepare a 100 ppm stock solution of this compound in deionized water.
-
Experimental Setup:
-
Place a known volume of the this compound solution into the quartz reaction vessel.
-
Position the UV lamp to irradiate the solution.
-
Place the vessel on a stir plate to ensure continuous mixing.
-
-
Photocatalysis and Sampling:
-
Initiate UV irradiation.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 180, 240 minutes), withdraw a small aliquot of the solution for analysis.
-
Prepare a control sample by keeping an identical solution in the dark and sampling at the same time points.
-
-
Analysis:
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
-
Data Interpretation:
-
Plot the concentration of this compound as a function of time for both the UV-treated and control samples.
-
Determine the degradation rate of this compound under UV irradiation.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
Personal Protective Equipment (PPE) for Handling Atomoxetine
Proper handling and disposal of Atomoxetine in a laboratory setting are critical to ensure personnel safety and environmental protection. Adherence to established safety protocols minimizes risks associated with exposure to this potent active pharmaceutical ingredient (API). This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals.
A comprehensive PPE strategy is mandatory when working with this compound due to its hazardous properties, including being harmful if swallowed, causing serious eye damage, and potentially causing organ damage through prolonged exposure.[1][2][3] The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Preparing Solutions (in a fume hood) | Safety glasses with side-shields or chemical safety goggles.[1][4] | Chemical-resistant nitrile gloves; double-gloving is recommended. | Not required if handled within a certified chemical fume hood. | Laboratory coat. |
| Handling Solutions (outside a fume hood) | Chemical safety goggles or a face shield if there is a splash potential. | Chemical-resistant nitrile gloves. | In a well-ventilated area. If ventilation is inadequate or if the occupational exposure level (OEL) is anticipated to be exceeded, a NIOSH-approved respirator is required. | Laboratory coat or other protective clothing. |
| Cleaning Spills | Chemical safety goggles and/or face shield. | Impermeable, chemical-resistant gloves. | For large spills, a chemical cartridge-type respirator may be required. For most activities, an N-95 or N-100 mask is sufficient. | Impermeable body covering or chemical-resistant apron. |
Operational Plan: Safe Handling Procedures
Engineering controls should be the primary method for controlling workplace exposure. Always handle this compound within a designated area, following strict protocols to prevent contamination and accidental exposure.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle solid this compound and prepare solutions in a certified chemical fume hood, ventilated enclosure, or a down-draft booth. Open handling is not recommended.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
2. Handling the Compound:
-
Avoid Dust and Aerosols: Prevent the formation of dust and aerosols during handling.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing. If capsules are opened or broken, avoid touching the contents and wash hands immediately if contact occurs.
3. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Security: Store in a locked cabinet or area to restrict access.
4. Spill Management:
-
Evacuate: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
-
Containment: Prevent the spill from entering drains or water courses.
-
Small Spills (Solid): Do not sweep. Gently cover the spill with an inert absorbent material like vermiculite or sand. If a vacuum is available, use one with an appropriate dust collection filter. If not, lightly mist the material with water to prevent dust from becoming airborne and then clean with a mop or wet wipe.
-
Cleanup: Collect all contaminated materials into a sealed, clearly labeled container for hazardous waste disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to all applicable local, regional, and national regulations.
1. Waste Collection:
-
Collect all solid and liquid waste, including contaminated PPE and cleaning materials, in compatible, sealed containers.
-
Clearly label the containers as "Hazardous Waste" and include the chemical name "this compound."
2. Disposal Procedure:
-
Do Not Discard in General Trash or Drains: Avoid discharging any this compound waste into drains, water courses, or onto the ground.
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company or your institution's EHS department.
-
Household Medication Disposal: For unused prescription medication outside of a lab setting, the FDA recommends using drug take-back programs. If unavailable, the medication can be mixed with an undesirable substance (like dirt or cat litter), sealed in a container, and placed in the household trash.
Experimental Protocols
The information presented here is derived from Safety Data Sheets (SDS) and general laboratory safety guidelines. These sources provide procedures for safe handling and risk mitigation but do not contain specific, detailed methodologies for research experiments involving this compound. Researchers must develop their own experimental protocols incorporating these mandatory safety measures.
Visual Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
